molecular formula C63H110N2O30 B8106230 Ald-Ph-PEG24-NHS ester

Ald-Ph-PEG24-NHS ester

货号: B8106230
分子量: 1375.5 g/mol
InChI 键: JAQDLPGQVJDXKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ald-Ph-PEG24-NHS ester is a useful research compound. Its molecular formula is C63H110N2O30 and its molecular weight is 1375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H110N2O30/c66-57-58-1-3-59(4-2-58)63(70)64-8-10-72-12-14-74-16-18-76-20-22-78-24-26-80-28-30-82-32-34-84-36-38-86-40-42-88-44-46-90-48-50-92-52-54-94-56-55-93-53-51-91-49-47-89-45-43-87-41-39-85-37-35-83-33-31-81-29-27-79-25-23-77-21-19-75-17-15-73-13-11-71-9-7-62(69)95-65-60(67)5-6-61(65)68/h1-4,57H,5-56H2,(H,64,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDLPGQVJDXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H110N2O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-PEG24-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ald-Ph-PEG24-NHS ester is a versatile, water-soluble, heterobifunctional crosslinker integral to modern bioconjugation, drug delivery systems, and the development of complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, supplemented with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Core Properties and Specifications

This compound is characterized by a long polyethylene (B3416737) glycol (PEG) spacer (n=24), which imparts hydrophilicity and reduces steric hindrance, flanked by two distinct reactive moieties: a benzaldehyde (B42025) group and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step, orthogonal conjugation strategy.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C63H110N2O30[1][2]
Molecular Weight ~1375.6 g/mol [1][2]
CAS Number 674369-02-9[1][2]
Purity Typically ≥95% or 98%[1][3]
Appearance White to off-white solid or oil
Solubility Water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1][3]

Mechanism of Action and Applications

The utility of this compound lies in the distinct reactivity of its terminal functional groups.

  • NHS Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction is typically carried out in a pH range of 7-9.[1][2]

  • Benzaldehyde: The aldehyde group reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This reaction is chemoselective and can be performed under mild acidic conditions (pH 4-6).[1][2]

This dual reactivity makes this compound an ideal tool for a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, leveraging the antibody's targeting specificity to deliver the drug to cancer cells.

  • PROTACs (PROteolysis TArgeting Chimeras): It can serve as the PEG linker in a PROTAC molecule, bringing together a target protein and an E3 ubiquitin ligase to induce targeted protein degradation.

  • Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors, microarrays, and single-molecule force spectroscopy.[4][5]

  • PEGylation: The long PEG chain can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility and circulation half-life.

Experimental Protocols

Below are detailed methodologies for the use of this compound in bioconjugation applications.

General Protocol for Protein Labeling via NHS Ester Chemistry

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: a. Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer. b. Add the desired molar excess of the dissolved linker to the protein solution. A 5-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically. c. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and reaction byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.

Specific Protocol: Functionalization of an AFM Cantilever

This protocol is adapted from Shang et al., Nature Communications (2023) and describes the use of this compound to functionalize an atomic force microscopy (AFM) cantilever for single-molecule force spectroscopy studies.[4][5]

Materials:

Procedure:

  • NHS Ester Coupling to Cantilever: a. Dissolve this compound (3.3 mg) in chloroform (0.5 mL).[4][5] b. Immerse the ethanolamine-coated cantilevers in this solution.[4][5] c. Add triethylamine (30 µL) to catalyze the reaction between the NHS ester and the amine groups on the cantilever surface.[4][5] d. Incubate for 2 hours at room temperature.[4][5] e. Wash the cantilevers three times with chloroform and dry them with a gentle stream of nitrogen gas.[4][5]

  • Aldehyde Coupling to Aminooxy-Biomolecule: a. Prepare a solution of the aminooxy-functionalized biomolecule (e.g., T3SA- virions at 10^9 particles/mL) in an appropriate buffer (e.g., PBS, pH 7.4).[4] b. Spot the biomolecule solution onto a clean, hydrophobic surface (e.g., Parafilm). c. Carefully place the aldehyde-functionalized AFM cantilevers onto the droplet of the biomolecule solution. d. Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation. e. Gently wash the cantilevers with buffer to remove any non-covalently bound biomolecules.

  • Verification: The functionalized cantilever is now ready for use in AFM experiments. The success of the functionalization can be verified through force spectroscopy measurements.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the reactivity of this compound and a typical experimental workflow.

G cluster_0 This compound linker Aldehyde-Phenyl-PEG24-NHS Ester amide_conjugate Amide Bond Formation linker->amide_conjugate pH 7-9 oxime_conjugate Oxime/Hydrazone Bond Formation linker->oxime_conjugate pH 4-6 amine Primary Amine (e.g., Protein, Peptide) amine->amide_conjugate aminooxy Aminooxy/Hydrazide (e.g., Payload, Reporter) aminooxy->oxime_conjugate

Caption: Bifunctional reactivity of this compound.

G start Start: Amine-Functionalized AFM Cantilever step1 Step 1: Dissolve Ald-Ph-PEG24-NHS Ester in Chloroform start->step1 step2 Step 2: Immerse Cantilever in Linker Solution with Triethylamine step1->step2 incubation1 Incubate 2h at RT step2->incubation1 wash1 Wash with Chloroform & Dry with Nitrogen incubation1->wash1 step3 Result: Aldehyde-Functionalized AFM Cantilever wash1->step3 step5 Step 4: Place Cantilever onto Biomolecule Droplet step3->step5 step4 Step 3: Spot Aminooxy-Biomolecule on a Hydrophobic Surface step4->step5 incubation2 Incubate 1-2h at RT in Humid Chamber step5->incubation2 wash2 Wash with Buffer incubation2->wash2 end End: Biomolecule-Conjugated AFM Cantilever wash2->end

Caption: Experimental workflow for AFM cantilever functionalization.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the broader life sciences. Its defined structure, high purity, and predictable reactivity, combined with the beneficial properties of the PEG spacer, enable the precise construction of complex bioconjugates. The orthogonal reactivity of the NHS ester and aldehyde groups provides a robust platform for creating novel therapeutics, diagnostics, and research tools. By understanding the principles and protocols outlined in this guide, scientists can effectively harness the potential of this advanced linker in their research endeavors.

References

An In-Depth Technical Guide to Ald-Ph-PEG24-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Ald-Ph-PEG24-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge required to effectively utilize this reagent in their experimental workflows, particularly in the realms of bioconjugation, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Structure and Properties

This compound is a versatile molecule featuring three key components: a benzaldehyde (B42025) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for sequential or orthogonal conjugation strategies, making it a valuable tool for linking diverse molecular entities.

The benzaldehyde group serves as a reactive handle for covalent bond formation with molecules containing primary amines, hydrazides, or aminooxy moieties.[1] The NHS ester is highly reactive towards primary amines, forming stable amide bonds.[2] The hydrophilic PEG24 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3]

Chemical Structure

The generalized chemical structure of this compound is characterized by a phenyl group bearing an aldehyde, connected via an ether linkage to a 24-unit PEG chain, which is in turn terminated with an NHS ester.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These values are aggregated from various suppliers and should be considered as typical. For precise experimental design, it is recommended to refer to the certificate of analysis provided with the specific lot of the reagent.

PropertyValueReferences
Chemical Formula C63H110N2O30[2]
Molecular Weight (MW) 1375.6 g/mol [2]
Purity ≥95% - 98%[1][2]
Appearance White to off-white solid
Solubility Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C, under desiccated conditions[2]

Reactivity and Mechanism of Action

The utility of this compound lies in the distinct reactivity of its terminal functional groups, which can be addressed in a controlled manner.

  • NHS Ester Reactivity: The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of a peptide) via nucleophilic acyl substitution. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a highly stable amide bond, with the release of N-hydroxysuccinimide as a byproduct.

  • Benzaldehyde Reactivity: The benzaldehyde group can undergo several types of conjugation reactions. It can react with primary amines to form a Schiff base, which can be subsequently reduced to a stable secondary amine. More commonly, it is reacted with hydrazides to form hydrazones or with aminooxy-functionalized molecules to form stable oxime linkages.[1][2]

The differential reactivity of these two groups allows for a two-step conjugation strategy. For instance, a protein can first be reacted with the NHS ester, and after purification, the aldehyde moiety on the conjugated protein can be used for a subsequent reaction with a second molecule of interest.

Experimental Protocols

The following are detailed methodologies for performing bioconjugation reactions using this compound. These protocols are based on established procedures for NHS ester and aldehyde chemistry and should be optimized for the specific molecules being conjugated.

General Considerations
  • Moisture Sensitivity: this compound is moisture-sensitive. It should be stored under desiccated conditions and warmed to room temperature before opening to prevent condensation.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the NHS ester reaction. Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are suitable choices.

  • Solvent: While the PEG chain imparts water solubility, dissolving the reagent first in a small amount of an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture is recommended.

Protocol 1: Two-Step Conjugation to a Protein

This protocol describes the initial conjugation of this compound to a protein via its amine groups, followed by the reaction of the introduced aldehyde with a hydrazide-modified molecule.

Step 1: Conjugation of this compound to the Protein

  • Protein Preparation: Dissolve the protein to be modified in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to one suitable for the next step (e.g., a buffer with a pH around 6.0-7.0 for the subsequent hydrazone formation).

Step 2: Conjugation of the Aldehyde-Modified Protein to a Hydrazide-Modified Molecule

  • Molecule Preparation: Dissolve the hydrazide-modified molecule in a compatible buffer.

  • Reaction: Add a 10- to 50-fold molar excess of the hydrazide-modified molecule to the purified aldehyde-modified protein.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove excess reagents and byproducts.

Characterization of the Conjugate

The successful synthesis of the bioconjugate can be confirmed by various analytical techniques, including:

  • SDS-PAGE: To visualize the increase in molecular weight of the modified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and assess the degree of labeling.

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, its incorporation can be quantified.

Applications and Logical Workflows

This compound is primarily employed in applications requiring the precise linkage of two different molecules. A prime example is in the field of antibody-drug conjugates (ADCs), where it can be used to attach a cytotoxic drug to an antibody.

Below is a logical workflow for the creation of an ADC using this linker, visualized using the DOT language.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with Lysine residues) Reaction1 NHS Ester-Amine Coupling (pH 7.2-8.5) Antibody->Reaction1 Linker This compound Linker->Reaction1 Antibody_Linker Antibody-Linker Conjugate Reaction1->Antibody_Linker Purification1 Purification (e.g., SEC) Antibody_Linker->Purification1 Reaction2 Aldehyde-Hydrazide Coupling (Hydrazone formation) Purification1->Reaction2 Drug Drug-Hydrazide Derivative Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Final Purification (e.g., Chromatography) ADC->Purification2

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

In this workflow, the NHS ester of the linker first reacts with the lysine residues on the antibody. After purification to remove excess linker, the aldehyde groups on the antibody-linker conjugate are then reacted with a hydrazide-modified drug molecule to form the final ADC.

Signaling Pathways and Broader Implications

As a synthetic chemical linker, this compound does not directly participate in or modulate specific signaling pathways. However, the bioconjugates created using this linker can have profound effects on biological systems. For example, an ADC constructed with this linker can bind to a specific receptor on a cancer cell, be internalized, and release its cytotoxic payload, thereby inducing apoptosis through various signaling cascades.

The logical relationship for the targeted action of such a bioconjugate is depicted in the following diagram.

Targeted_Drug_Delivery_Logic ADC ADC (Antibody-Linker-Drug) Receptor Cell Surface Receptor ADC->Receptor Binding TargetCell Target Cell (e.g., Cancer Cell) TargetCell->Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease Apoptosis Apoptosis Signaling Cascade DrugRelease->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

References

Ald-Ph-PEG24-NHS Ester: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Ald-Ph-PEG24-NHS ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding its physicochemical properties is paramount for its effective application, ensuring reproducibility and the successful development of novel therapeutics.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a benzaldehyde (B42025) group and an N-hydroxysuccinimide (NHS) ester. The aldehyde group readily reacts with primary amines, aminooxy, and hydrazide groups, while the NHS ester forms stable amide bonds with primary amines.[1][2][3] The hydrophilic 24-unit PEG chain enhances the water solubility and circulation time of the conjugated molecule.[4][5]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. The presence of the long, hydrophilic PEG chain confers good solubility in a range of solvents.

Qualitative Solubility

This compound exhibits solubility in a variety of common laboratory solvents. This allows for flexibility in designing reaction conditions.

Solvent ClassSolventSolubility
AqueousWaterSoluble[6]
Polar AproticDimethyl Sulfoxide (DMSO)Soluble[2][6]
Dimethylformamide (DMF)Soluble[2][6]
ChlorinatedDichloromethane (DCM)Soluble[2][6]
Experimental Protocol for Quantitative Solubility Determination

A kinetic solubility assay using UV/Vis spectroscopy is a reliable method to determine the quantitative solubility of this compound in aqueous buffers.

Objective: To determine the maximum soluble concentration of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • UV/Vis microplate reader

  • Multichannel pipette

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare serial dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 5% to minimize its effect on solubility.[7]

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.[8]

  • Measurement: Measure the absorbance of each well at a wavelength where the compound has a distinct absorbance peak. If the compound's absorbance is weak, an alternative quantification method like HPLC may be necessary.[7]

  • Data Analysis: Plot the absorbance against the concentration. The point at which the absorbance plateaus or a significant increase in light scattering is observed indicates the limit of solubility.[8]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution in DMSO prep_dilutions Prepare Serial Dilutions in Aqueous Buffer prep_stock->prep_dilutions incubation Incubate at Controlled Temperature prep_dilutions->incubation measurement Measure Absorbance (UV/Vis Plate Reader) incubation->measurement plot_data Plot Absorbance vs. Concentration measurement->plot_data det_sol Determine Solubility Limit plot_data->det_sol G Ald_PEG_NHS This compound Amide_Product Stable Amide Bond (Ald-Ph-PEG24-NH-R) Ald_PEG_NHS->Amide_Product Amidation (Desired Reaction) Hydrolyzed_Product Inactive Carboxylate (Ald-Ph-PEG24-COOH) Ald_PEG_NHS->Hydrolyzed_Product Hydrolysis (Competing Reaction) Amine Primary Amine (R-NH2) Hydrolysis Water (H2O) NHS N-Hydroxysuccinimide Amide_Product->NHS releases Hydrolyzed_Product->NHS releases G cluster_stress Stress Conditions cluster_analysis Analysis hydrolytic Hydrolytic (pH 4, 7, 9) sampling Sample at Multiple Time Points hydrolytic->sampling oxidative Oxidative (H2O2) oxidative->sampling thermal Thermal (Dry Heat) thermal->sampling photolytic Photolytic (Light Exposure) photolytic->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms kinetics Determine Degradation Kinetics hplc_ms->kinetics start This compound start->hydrolytic start->oxidative start->thermal start->photolytic

References

In-Depth Technical Guide: Ald-Ph-PEG24-NHS Ester (CAS Number: 674369-02-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG24-NHS ester, a versatile heterobifunctional crosslinker. The guide details its chemical properties, applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis, and provides detailed experimental protocols for its use.

Core Properties and Structure

This compound is a molecule designed for the covalent modification of biomolecules. It features a terminal N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent linkage with primary amines, such as those found on lysine (B10760008) residues of proteins, while the benzaldehyde group can react with hydrazides or aminooxy groups. The hydrophilic PEG chain enhances solubility in aqueous buffers and reduces steric hindrance.[1][2]

Chemical Structure:

  • Aldehyde Group (Ald): Provides a reactive site for conjugation with molecules containing hydrazide or aminooxy functionalities.

  • Phenyl Group (Ph): Offers a stable aromatic core.

  • Polyethylene Glycol Spacer (PEG24): A 24-unit PEG chain that increases hydrophilicity, improves pharmacokinetics, and provides spatial separation between conjugated molecules.[3]

  • N-Hydroxysuccinimide Ester (NHS ester): A highly reactive group that forms stable amide bonds with primary amines.[3]

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 674369-02-9[4][5]
Molecular Formula C63H110N2O30[6][7]
Molecular Weight ~1375.56 g/mol [6][7]
Purity Typically ≥95%[5]
Solubility Soluble in water, DMSO, DMF, and DCM[6]
Storage Recommended storage at -20°C[4][6]

Applications in Bioconjugation and Drug Development

This compound is a valuable tool in bioconjugation, enabling the linkage of various molecules to proteins, peptides, and other biomolecules. Its heterobifunctional nature allows for sequential or orthogonal conjugation strategies.

A primary application of this linker is in the development of Antibody-Drug Conjugates (ADCs) and PROTACs .[4] In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[4] The PEG spacer in this compound can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in bioconjugation.

General Handling and Storage of PEG NHS Esters
  • Moisture Sensitivity: NHS esters are highly susceptible to hydrolysis. It is crucial to store the reagent at -20°C with a desiccant.[8] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[8]

  • Solution Preparation: NHS ester solutions should be prepared immediately before use in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8] Stock solutions should not be prepared for long-term storage due to hydrolysis.[8]

  • Buffer Selection: Amine-free buffers, such as phosphate-buffered saline (PBS), are recommended for conjugation reactions to avoid competition with the primary amine of the target molecule.[8] Buffers containing primary amines, like Tris or glycine, should be avoided.[8]

Protocol for Protein Labeling with this compound

This protocol is a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may vary depending on the protein and desired degree of labeling.

  • Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: The degree of labeling can be determined using various analytical techniques, including UV-Vis spectroscopy, HPLC, and mass spectrometry.

Protocol for Small Molecule Conjugation

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF)

  • Base (e.g., TEA, DIPEA)

  • LC-MS or TLC for reaction monitoring

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Reaction: Add a base and this compound to the solution, typically at a 1:1 or 2:1 molar ratio of the ester to the amine.

  • Incubation: Stir the reaction mixture for 3-24 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction using LC-MS or TLC.

  • Purification: Upon completion, the conjugated product can be purified using standard organic synthesis workup procedures, such as column chromatography.

Visualization of Key Processes

Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the fundamental reaction between the NHS ester of the linker and a primary amine on a target molecule, resulting in the formation of a stable amide bond.

G cluster_reactants Reactants cluster_product Product Linker This compound Conjugate Ald-Ph-PEG24-Protein (Stable Amide Bond) Linker->Conjugate Amide Bond Formation Protein Protein-NH2 (Primary Amine) Protein->Conjugate NHS NHS (Byproduct) Conjugate->NHS

Caption: NHS ester reaction with a primary amine.

Experimental Workflow for Protein PEGylation

This diagram outlines the key steps involved in a typical protein PEGylation experiment using this compound.

G A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) C 3. Mix and Incubate (RT for 30-60 min or ice for 2h) A->C B 2. Prepare this compound Solution (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Optional) (e.g., Tris or Glycine) C->D E 5. Purify Conjugate (Desalting column/Dialysis) D->E F 6. Characterize Conjugate (HPLC, Mass Spectrometry) E->F

Caption: Protein PEGylation workflow.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action for a PROTAC, which utilizes linkers like this compound to induce the degradation of a target protein via the ubiquitin-proteasome system.

G cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC-induced protein degradation.

Quantitative Data and Characterization

The efficiency of conjugation and the properties of the resulting conjugates are critical for successful drug development. Below are tables summarizing typical quantitative data and characterization methods.

Table 2: Typical Reaction Parameters and Efficiency

ParameterTypical Value/RangeNotes
Molar Ratio (Linker:Protein) 10:1 to 20:1Higher ratios can increase the degree of labeling but may also lead to protein inactivation or precipitation.
Reaction Time 30 min - 2 hoursLonger reaction times do not always lead to a higher degree of labeling due to hydrolysis of the NHS ester.
Reaction pH 7.2 - 8.5Higher pH increases the reactivity of primary amines but also accelerates the hydrolysis of the NHS ester.
Reaction Temperature 4°C to 25°C (Room Temp.)Lower temperatures can reduce the rate of hydrolysis and may be necessary for sensitive proteins.
Typical Degree of Labeling 1 - 5 linkers per proteinHighly dependent on the number of accessible primary amines on the protein surface and the reaction conditions.

Table 3: Analytical Techniques for Characterization

TechniquePurpose
UV-Vis Spectroscopy To determine the protein concentration and, if the linker or attached molecule has a chromophore, the degree of labeling.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and separate different species based on size (SEC-HPLC) or hydrophobicity (RP-HPLC).
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and determine the precise degree of labeling.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) To visualize the increase in molecular weight of the protein after conjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, including a hydrophilic PEG spacer and reactive terminal groups, allows for the controlled modification of biomolecules. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in creating novel therapeutics and research tools. As with any chemical modification of biomolecules, optimization of reaction conditions is crucial to achieve the desired outcome while preserving the function of the target molecule.

References

In-Depth Technical Guide: Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG24-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, reaction mechanisms, and provides generalized experimental protocols for its application.

Core Properties of this compound

This compound is a high-purity, polyethylene (B3416737) glycol (PEG)-based linker designed for the covalent conjugation of biomolecules. Its structure features two distinct reactive moieties at either end of a 24-unit PEG chain: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. This dual functionality allows for a controlled, stepwise conjugation of two different molecules.

The PEG spacer is hydrophilic, which enhances the solubility of the resulting conjugate and can reduce steric hindrance during the conjugation process.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers.

PropertyValueCitations
Molecular Weight 1375.6 g/mol [1][2][3]
Chemical Formula C63H110N2O30[1][2]
Purity Typically ≥95% or 98%[1][2]
CAS Number 674369-02-9[1]
Storage Conditions -20°C[1]
Solubility Water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM)[1]

Reaction Mechanisms and Applications

The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. This allows for specific and efficient bioconjugation reactions.

  • NHS Ester Reactivity : The NHS ester group reacts with primary amines (-NH2), which are abundantly found in proteins and peptides on the N-terminus and the side chains of lysine (B10760008) residues. This reaction forms a stable and irreversible amide bond. The optimal pH for this reaction is between 7 and 9, with a common recommendation of 8.3-8.5.

  • Benzaldehyde Reactivity : The benzaldehyde group can react with molecules containing an aminooxy or a hydrazide group. This reaction forms an oxime or a hydrazone bond, respectively.

This dual reactivity makes the molecule an ideal linker for creating complex biomolecular structures, such as:

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, while the benzaldehyde group can be reacted with a cytotoxic drug.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either amine or aminooxy/hydrazide groups for applications in biosensors and microarrays.

Experimental Protocols

Below are generalized protocols for the use of this compound in bioconjugation. Note: These are starting points and may require optimization for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Protein

This protocol describes the first step in a two-step conjugation, where the NHS ester end of the linker is reacted with a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Avoid buffers containing primary amines like Tris.

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a known concentration.

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Reaction: Add a calculated molar excess of the linker solution to the protein solution. The exact molar ratio will need to be optimized but can range from 5- to 20-fold excess of the linker.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for the now-functionalized protein.

  • Characterization: Characterize the resulting aldehyde-functionalized protein to determine the degree of labeling.

Protocol 2: Conjugation of an Aminooxy-Containing Molecule to the Aldehyde-Functionalized Protein

This protocol describes the second step, where a molecule with an aminooxy group is conjugated to the protein functionalized in Protocol 1.

Materials:

  • Aldehyde-functionalized protein from Protocol 1

  • Aminooxy-containing molecule (e.g., a drug, a fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Dissolve the aminooxy-containing molecule in a compatible solvent.

  • Reaction: Add the aminooxy-containing molecule to the solution of the aldehyde-functionalized protein.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove any unreacted molecules.

Visualizations

The following diagrams illustrate the key workflows and mechanisms involving this compound.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Aldehyde Reaction Protein Protein Reaction_1 Conjugation (pH 8.3-8.5) Protein->Reaction_1 Primary Amine Linker This compound Linker->Reaction_1 NHS Ester Functionalized_Protein Aldehyde-Functionalized Protein Reaction_1->Functionalized_Protein Reaction_2 Conjugation Functionalized_Protein->Reaction_2 Aldehyde Group Payload Aminooxy-Payload Payload->Reaction_2 Aminooxy Group Final_Conjugate Final Bioconjugate Reaction_2->Final_Conjugate

Caption: Two-step bioconjugation workflow using this compound.

G cluster_0 PROTAC Structure Target_Protein Target_Protein PROTAC PROTAC Target_Protein->PROTAC binds to Ternary_Complex Ternary Complex (Target-PROTAC-E3) E3_Ligase E3_Ligase E3_Ligase->PROTAC binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation Degradation Proteasome->Degradation results in Target_Ligand Target_Ligand Linker Ald-Ph-PEG24-NHS (as linker) Target_Ligand->Linker E3_Ligand E3_Ligand Linker->E3_Ligand

Caption: General mechanism of action for a PROTAC utilizing a linker.

References

An In-depth Technical Guide to Bioconjugation with Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioconjugation chemistry utilizing the heterobifunctional linker, Ald-Ph-PEG24-NHS ester. This reagent facilitates the covalent linkage of two different biomolecules or a biomolecule to a surface through a polyethylene (B3416737) glycol (PEG) spacer. The guide covers the core chemistry, experimental protocols, and data presentation for researchers in drug development and other life sciences.

Introduction to this compound Bioconjugation

This compound is a versatile crosslinking reagent that features two distinct reactive groups at either end of a 24-unit polyethylene glycol (PEG) chain. This non-cleavable linker is designed for two-step sequential conjugations.[1][2][3] One terminus is an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, while the other end presents a benzaldehyde (B42025) group that specifically reacts with aminooxy or hydrazide groups.[4][5]

The integrated PEG24 spacer enhances the solubility of the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate by increasing its hydrodynamic radius and reducing immunogenicity.[6][7] This makes this compound a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other complex biomolecular assemblies.[6][8]

Core Chemistry

The bioconjugation strategy with this compound involves two orthogonal reactions:

  • Amine-Reactive NHS Ester Chemistry: The NHS ester group reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[][10] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[11][12]

  • Aldehyde-Reactive Chemistry: The benzaldehyde group reacts with aminooxy-functionalized molecules to form a stable oxime linkage or with hydrazide-functionalized molecules to form a hydrazone bond.[4][13] These reactions, particularly oxime ligation, are highly specific and can be performed under mild physiological conditions.[14][15]

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. This data is compiled from various suppliers and should be considered as typical values.

PropertyValueSource(s)
Chemical Formula C63H110N2O30[3][4]
Molecular Weight ~1375.6 g/mol [3][4][16]
CAS Number 674369-02-9[2][3][17]
Purity ≥95%[3][5]
Appearance White to off-white solidGeneral Knowledge
Solubility Water, DMSO, DMF, DCM[4]
Storage Conditions -20°C, desiccated[3][4]
Reactive Group 1 N-Hydroxysuccinimide (NHS) Ester[2][3]
Reactive Group 2 Benzaldehyde (Ald-Ph)[2][3]

Experimental Protocols

The following sections provide detailed, generalized methodologies for performing a two-step bioconjugation using this compound. These protocols are based on established principles of NHS ester and aldehyde-reactive chemistries and should be optimized for specific applications.

Step 1: NHS Ester Conjugation to a Primary Amine-Containing Biomolecule (e.g., a Protein)

This protocol describes the initial reaction of the NHS ester moiety of the linker with a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)[]

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[19]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[20][21]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing. Reaction times can be optimized.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by SEC or dialysis.[][22][23][24] The purified aldehyde-functionalized protein can be stored at -20°C or -80°C for future use.

Step 2: Aldehyde-Reactive Conjugation to an Aminooxy- or Hydrazide-Functionalized Molecule

This protocol describes the second conjugation step, reacting the aldehyde-functionalized biomolecule with a molecule containing an aminooxy or hydrazide group.

Materials:

  • Aldehyde-functionalized biomolecule from Step 1

  • Aminooxy- or hydrazide-functionalized molecule

  • Reaction Buffer: 0.1 M sodium acetate, pH 4.5-5.5 for oxime/hydrazone formation. Aniline can be used as a catalyst to increase the reaction rate.[14]

  • Purification system (e.g., SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC))[][22][23][24]

Procedure:

  • Reactant Preparation: Dissolve the aminooxy- or hydrazide-functionalized molecule in the Reaction Buffer.

  • Conjugation Reaction: Add a 1.5 to 10-fold molar excess of the aminooxy- or hydrazide-functionalized molecule to the aldehyde-functionalized biomolecule.

  • Incubation: Incubate the reaction mixture for 2 to 24 hours at room temperature. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the final bioconjugate to remove any unreacted molecules using an appropriate chromatography method (SEC, IEX, or HIC) based on the properties of the conjugate.[][22][23][24]

Visualization of Workflows and Mechanisms

The following diagrams illustrate the key processes in this compound bioconjugation.

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Aldehyde-Reactive Ligation Protein Protein Conjugation1 NHS Ester Reaction (pH 8.3-8.5) Protein->Conjugation1 Linker_Prep Dissolve Ald-Ph-PEG24-NHS in DMSO/DMF Linker_Prep->Conjugation1 Quenching Quench with Tris/Glycine Conjugation1->Quenching Purification1 Purify (SEC/Dialysis) Quenching->Purification1 Aldehyde_Protein Aldehyde-Functionalized Protein Purification1->Aldehyde_Protein Conjugation2 Oxime/Hydrazone Ligation (pH 4.5-5.5) Aldehyde_Protein->Conjugation2 Molecule2_Prep Dissolve Aminooxy/ Hydrazide Molecule Molecule2_Prep->Conjugation2 Purification2 Purify (SEC/IEX/HIC) Conjugation2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate Reaction_Mechanisms Chemical Reaction Mechanisms cluster_nhs NHS Ester Reaction with Primary Amine cluster_aldehyde Aldehyde Reaction with Aminooxy Group NHS_Ester R-NHS Amide_Bond Protein-NH-CO-R NHS_Ester->Amide_Bond + Amine Protein-NH2 Amine->Amide_Bond + NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group + Aldehyde R'-CHO Oxime_Bond Molecule-ON=CH-R' Aldehyde->Oxime_Bond + Aminooxy Molecule-ONH2 Aminooxy->Oxime_Bond + Water H2O Oxime_Bond->Water +

References

Ald-Ph-PEG24-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), demands precise and stable molecular linkages. Ald-Ph-PEG24-NHS ester has emerged as a critical tool in this domain, offering a heterobifunctional platform for the covalent attachment of biomolecules. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Mechanism of Action

This compound is a non-cleavable crosslinker featuring two distinct reactive moieties at either end of a 24-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile system for bioconjugation with enhanced solubility and stability.

Key Features:

  • Heterobifunctionality: The linker possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) (Ald-Ph). This allows for sequential and controlled conjugation of two different molecules, minimizing the formation of homodimers.[1]

  • Amine-Reactivity (NHS Ester): The NHS ester reacts specifically with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[][3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[][4]

  • Aminooxy/Hydrazide Reactivity (Benzaldehyde): The benzaldehyde group provides a bioorthogonal reactive handle that readily couples with aminooxy or hydrazide-functionalized molecules to form a highly stable oxime or hydrazone bond, respectively.[5][6][7] The oxime linkage, in particular, is noted for its exceptional stability.[3]

  • PEG24 Spacer: The 24-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the resulting conjugate. It enhances aqueous solubility, reduces aggregation (especially with hydrophobic payloads), and can improve the pharmacokinetic profile by increasing the hydrodynamic radius and circulation half-life.[1][8][9]

The combination of these features makes this compound a powerful tool for constructing complex biomolecular architectures like ADCs and PROTACs.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These values are critical for calculating molar equivalents in conjugation reactions and for the characterization of the resulting conjugates.

PropertyValueReference(s)
CAS Number 674369-02-9[10][11]
Molecular Formula C63H110N2O30[10]
Molecular Weight ~1375.6 g/mol [10]
Purity Typically ≥95%[10]
Solubility Water, DMSO, DMF[5]
Storage Conditions -20°C, under inert atmosphere[10]

The inclusion of the PEG24 spacer has a quantifiable impact on the pharmacokinetic properties of the resulting bioconjugates. While specific data for an ADC constructed with this exact linker is not publicly available, studies on ADCs with similar PEG linkers consistently demonstrate these advantages.

Pharmacokinetic ParameterEffect of PEG24 LinkerReference(s)
Plasma Half-life Increased, leading to longer circulation time.[1][9]
Plasma Clearance Decreased, due to increased hydrodynamic size which limits renal filtration.[1][9]
Aggregation Reduced, particularly for hydrophobic payloads, leading to improved stability and lower immunogenicity.[8][9]
Drug-to-Antibody Ratio (DAR) Enables higher DARs by mitigating the hydrophobicity of the payload, potentially increasing therapeutic efficacy.[1][9]

Experimental Protocols

The following section provides detailed methodologies for the use of this compound in a typical two-step bioconjugation process to create an ADC.

Step 1: Conjugation of this compound to an Antibody

This protocol details the reaction of the NHS ester moiety with the primary amines on an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size exclusion chromatography (SEC) column or dialysis cassette (10-20 kDa MWCO)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified first. This can be achieved by dialysis against PBS or by using an appropriate antibody purification kit. Adjust the final antibody concentration to 2-10 mg/mL in cold PBS.

  • Crosslinker Preparation: Immediately before use, bring the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Do not store the stock solution.

  • Reaction Setup: In a reaction tube, combine the antibody solution with the conjugation buffer. A typical ratio is 9 parts antibody solution to 1 part conjugation buffer.

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point, but this should be optimized for the specific antibody and desired degree of labeling. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle mixing. Protect from light if any components are light-sensitive.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted crosslinker and byproducts by SEC or dialysis against PBS. For dialysis, perform at 4°C with multiple buffer changes over 24-48 hours.

  • Characterization: Determine the concentration of the aldehyde-functionalized antibody using a protein concentration assay (e.g., BCA or A280).

Step 2: Conjugation of an Aminooxy-Payload to the Aldehyde-Functionalized Antibody

This protocol describes the reaction of the benzaldehyde groups on the modified antibody with an aminooxy-functionalized payload.

Materials:

  • Aldehyde-functionalized antibody from Step 1

  • Aminooxy-functionalized payload

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.5

  • (Optional) Aniline (B41778) (as a catalyst)

  • Purification system: SEC column or dialysis cassette

Procedure:

  • Payload Preparation: Dissolve the aminooxy-payload in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Reaction Setup: Transfer the aldehyde-functionalized antibody to the reaction buffer.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the aminooxy-payload stock solution to the antibody solution. If using a catalyst, add aniline to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction for 12-24 hours at room temperature or 37°C with gentle mixing. The optimal time and temperature should be determined empirically.

  • Purification: Purify the resulting ADC from unreacted payload and other reagents using SEC or extensive dialysis against a formulation buffer (e.g., PBS).

  • Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

Characterization of the Final ADC

Methods:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the gold standard for determining the DAR and the distribution of different drug-loaded species.[12][13] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for their separation.

  • Mass Spectrometry (MS): Native MS or LC-MS after reduction of the antibody can be used to confirm the identity of the different DAR species and to verify the mass of the conjugated light and heavy chains.[12][13]

  • Size Exclusion Chromatography (SEC-HPLC): Used to assess the level of aggregation in the final ADC preparation.

  • UV-Vis Spectroscopy: Can be used to estimate the DAR if the payload has a distinct chromophore.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway for an ADC constructed with this compound.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Payload Conjugation Ab Antibody (IgG) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Ab->Reaction1 Linker This compound Linker->Reaction1 Purify1 Purification (SEC/Dialysis) Reaction1->Purify1 Ald_Ab Aldehyde-Functionalized Antibody Purify1->Ald_Ab Reaction2 Oxime Ligation (pH 6.5-7.5) Ald_Ab->Reaction2 Payload Aminooxy-Payload Payload->Reaction2 Purify2 Purification (SEC/Dialysis) Reaction2->Purify2 Final_ADC Final ADC Purify2->Final_ADC

Caption: A two-step workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_reaction1 First Coupling Reaction cluster_reaction2 Second Coupling Reaction start Start with three components E3_Ligand E3 Ligase Ligand (e.g., with -NH2) start->E3_Ligand POI_Ligand Protein of Interest Ligand (e.g., with Aminooxy) start->POI_Ligand Crosslinker This compound start->Crosslinker React1 Couple E3 Ligand to NHS Ester E3_Ligand->React1 React2 Couple POI Ligand to Aldehyde POI_Ligand->React2 Crosslinker->React1 Intermediate E3 Ligand-Linker Intermediate React1->Intermediate Intermediate->React2 PROTAC Final PROTAC Molecule React2->PROTAC

Caption: Sequential coupling strategy for synthesizing a PROTAC.

Signaling Pathway Targeted by a Trop-2 ADC

Trop2_Signaling_Pathway cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trop2 Trop-2 Receptor RAS RAS Trop2->RAS activates PLC PLC Trop2->PLC activates Block Binding & Internalization Trop2->Block RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation translocates to IP3 IP3 -> Ca2+ release PLC->IP3 Apoptosis Cell Death (Apoptosis) Proliferation->Apoptosis inhibited by ADC Trop-2 ADC ADC->Trop2 binds to Lysosome Lysosomal Degradation Block->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload_Release->Apoptosis

Caption: Mechanism of a Trop-2 targeted ADC interfering with proliferation signaling.[14][15]

References

An In-Depth Technical Guide to Ald-Ph-PEG24-NHS Ester for Amine and Aminooxy Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG24-NHS ester, a heterobifunctional crosslinker, and its applications in amine and aminooxy reactions. This document details the reagent's properties, reaction mechanisms, and experimental protocols, and provides quantitative data to inform experimental design.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring a terminal N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester facilitates the formation of stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[4][] The benzaldehyde group enables covalent linkage with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone bonds, respectively.[1] The hydrophilic PEG linker enhances solubility in aqueous solutions and can reduce steric hindrance during conjugation.[4][6] This dual reactivity makes it an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the functionalization of surfaces and nanoparticles.[6][7][8]

Physicochemical Properties and Handling

Proper storage and handling of this compound are crucial for maintaining its reactivity.

PropertyValueReference
Molecular Formula C63H110N2O30[1]
Molecular Weight 1375.6 g/mol [1][2]
Purity Typically >95%[2]
Solubility Water, DMSO, DMF, DCM[1]
Storage Store at -20°C, desiccated.[1][2]

Handling Recommendations:

  • Equilibrate the reagent to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[9][10]

  • Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[9][10]

  • Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended amine reaction.[9]

Reaction Mechanisms and Kinetics

This compound participates in two primary, orthogonal conjugation reactions: aminolysis via the NHS ester and oxime bond formation via the benzaldehyde.

Amine Reaction (Aminolysis)

The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond. This reaction is highly dependent on pH.

Amine_Reaction reagent This compound R-CO-O-NHS intermediate {Tetrahedral Intermediate} reagent->intermediate Nucleophilic attack amine Primary Amine R'-NH2 amine->intermediate product Stable Amide Bond R-CO-NH-R' intermediate->product Elimination nhs {N-Hydroxysuccinimide | NHS-OH} intermediate->nhs

Diagram 1. Reaction of this compound with a primary amine.

Kinetics and pH Dependence: The rate of aminolysis is significantly influenced by pH. The reaction is most efficient at a pH between 7.2 and 8.5.[11][12] At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases, competing with the desired aminolysis.[11]

PEG NHS Ester TypeHalf-life (minutes) at pH 8.0, 25°C
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75
Data adapted from Laysan Bio, Inc.

Studies have shown that the hydrolysis half-life of PEG-NHS esters can be significantly shorter at higher pH values. For example, one study found the half-life of a branched PEG-NHS to be over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0.[13] Another source indicates the half-life of NHS-ester compounds can be 4 to 5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[14][15]

Aminooxy Reaction (Oxime Ligation)

The benzaldehyde group of the linker reacts with an aminooxy group to form a stable oxime bond. This reaction is a form of chemoselective ligation that can be performed under mild, aqueous conditions.

Aminooxy_Reaction reagent This compound R-CHO intermediate {Oxime Intermediate} reagent->intermediate Condensation aminooxy Aminooxy Compound R'-ONH2 aminooxy->intermediate product Stable Oxime Bond R-CH=N-O-R' intermediate->product Dehydration water {Water | H2O} intermediate->water

Diagram 2. Reaction of the benzaldehyde group with an aminooxy compound.

Kinetics and Catalysis: The formation of an oxime bond is generally most efficient at a slightly acidic pH (around 4.5).[16] However, the reaction can proceed at neutral pH, albeit at a slower rate.[17] To accelerate the reaction at physiological pH, nucleophilic catalysts such as aniline (B41778) or its derivatives can be used.[4][18]

Quantitative Data on Catalyzed Oxime Ligation: The use of catalysts can dramatically increase the rate of oxime formation.

CatalystFold Rate Increase (vs. Uncatalyzed)Fold Rate Increase (vs. Aniline)Reference
p-Phenylenediamine (at pH 7)12019[4][18]
m-Phenylenediamine-up to 15[6][19]

Oxime Bond Stability: The oxime bond is known for its high stability, particularly when compared to other linkages like hydrazones and imines, especially under physiological conditions.[11][20] One study found the rate constant for the acid-catalyzed hydrolysis of an oxime to be nearly 1000-fold lower than that of simple hydrazones.[15]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for Protein Conjugation via Amine Reaction

This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines.

Amine_Conjugation_Workflow Workflow for Amine Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (e.g., in PBS, pH 7.2-8.0) add_linker Add Linker to Protein Solution (molar excess, e.g., 20-fold) prep_protein->add_linker prep_linker Dissolve this compound (in dry DMSO or DMF) prep_linker->add_linker incubate Incubate (e.g., 30-60 min at RT or 2h on ice) add_linker->incubate quench Quench Reaction (Optional) (e.g., with Tris or glycine) incubate->quench purify Purify Conjugate (e.g., dialysis, gel filtration) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Diagram 3. Workflow for protein conjugation via amine reaction.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).[10][12]

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[10][12]

  • Conjugation Reaction: Add a calculated molar excess of the linker solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[10][12] The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][12]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines can be added.

  • Purification: Remove excess, unreacted linker and byproducts by dialysis or size-exclusion chromatography.[10][12]

  • Analysis: Characterize the conjugate to determine the degree of labeling and confirm successful conjugation.

Protocol for Aminooxy Labeling

This protocol describes the conjugation of an aminooxy-containing molecule to the benzaldehyde group of a protein previously modified with this compound.

Aminooxy_Labeling_Workflow Workflow for Aminooxy Labeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Aldehyde-Modified Protein (in amine-free buffer, pH 6.5-7.5) mix_reagents Combine Protein, Aminooxy Molecule, and Catalyst (if used) prep_protein->mix_reagents prep_aminooxy Prepare Aminooxy-Molecule Solution prep_aminooxy->mix_reagents prep_catalyst Prepare Catalyst Solution (Optional) (e.g., Aniline) prep_catalyst->mix_reagents incubate Incubate (e.g., 2 hours at RT) mix_reagents->incubate purify Purify Conjugate (e.g., dialysis, gel filtration) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze

Diagram 4. Workflow for aminooxy labeling.

Materials:

  • Aldehyde-modified protein (prepared using the protocol in 4.1) in an amine-free buffer (pH 6.5-7.5)

  • Aminooxy-containing molecule

  • Aniline catalyst (optional)

  • Purification system

Procedure:

  • Prepare Solutions: Prepare a solution of the aldehyde-modified protein in a suitable buffer. Prepare a solution of the aminooxy-containing molecule. If using a catalyst, prepare a stock solution of aniline.

  • Conjugation Reaction: Add the aminooxy-containing molecule to the aldehyde-modified protein solution. A molar excess of the aminooxy compound is typically used. If using a catalyst, add it to the reaction mixture.

  • Incubation: Incubate the reaction for 2 hours at room temperature.[13] Longer incubation times may be necessary for uncatalyzed reactions.

  • Purification: Purify the conjugate to remove unreacted reagents.

  • Analysis: Characterize the final conjugate.

Applications in Drug Development

The unique properties of this compound make it a valuable reagent in several areas of drug development.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8][21] this compound can serve as a linker to connect the target protein ligand and the E3 ligase ligand.

PROTAC_Signaling_Pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (Target Ligand - Linker - E3 Ligase Ligand) ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ternary_complex->protac Recycling ubiquitinated_protein Polyubiquitinated Target Protein ternary_complex->ubiquitinated_protein Ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitinated_protein proteasome 26S Proteasome ubiquitinated_protein->proteasome Recognition degraded_protein Degraded Protein Fragments proteasome->degraded_protein Degradation

Diagram 5. PROTAC mechanism of action.

The modular nature of PROTAC synthesis allows for the optimization of the linker length and composition to achieve optimal ternary complex formation and target degradation. The PEG24 linker in this compound provides significant length and flexibility, which can be advantageous in this context.[8]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in bioconjugation and drug development. Its dual reactivity allows for the sequential or orthogonal conjugation of different molecules, providing a high degree of control over the final conjugate structure. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugates. By understanding the reaction mechanisms, kinetics, and optimal reaction conditions detailed in this guide, researchers can effectively utilize this reagent to advance their scientific and therapeutic goals.

References

The Strategic Role of the PEG24 Chain in Ald-Ph-PEG24-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Ald-Ph-PEG24-NHS ester, represents a sophisticated tool in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its architecture, comprising a phenyl-aldehyde (Ald-Ph) group, a discrete 24-unit polyethylene (B3416737) glycol (PEG24) chain, and an N-hydroxysuccinimide (NHS) ester, is meticulously designed to offer distinct advantages in the synthesis and performance of complex biomolecules. This technical guide delves into the pivotal role of the PEG24 chain, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Core Components and Their Functions

The this compound linker is a non-cleavable linker that connects biomolecules through stable covalent bonds.[1] Its structure can be deconstructed into three key functional domains:

  • NHS Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, such as monoclonal antibodies (mAbs), by forming a stable amide bond with primary amines, typically the ε-amino group of lysine (B10760008) residues.[2]

  • Phenyl-Aldehyde (Ald-Ph): This functional group provides a second site for orthogonal conjugation. The benzaldehyde (B42025) moiety can react with aminooxy- or hydrazide-modified molecules, such as cytotoxic payloads, to form stable oxime or hydrazone linkages, respectively.[2]

  • PEG24 Chain: This hydrophilic spacer is the central focus of this guide, imparting a range of beneficial properties to the linker and the resulting bioconjugate.

The Multifaceted Role of the PEG24 Chain

The incorporation of a discrete PEG24 chain is a strategic design choice that significantly influences the physicochemical and pharmacokinetic properties of the bioconjugate.

Enhanced Hydrophilicity and Solubility

One of the primary functions of the PEG24 chain is to enhance the aqueous solubility of the linker and the final conjugate.[3] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and instability in aqueous environments. The hydrophilic nature of the PEG chain helps to mitigate this, allowing for higher drug-to-antibody ratios (DARs) without compromising the solubility and stability of the ADC.[4] This is crucial for maintaining the therapeutic efficacy and safety of the drug.[3] Increasing the length of the PEG chain, for instance to PEG12, PEG24, or even PEG45, directly increases the hydrophilicity of the conjugate.[3]

Improved Pharmacokinetics and Reduced Immunogenicity

The PEG24 chain plays a critical role in modulating the pharmacokinetic profile of the bioconjugate. The flexible and hydrophilic PEG chain creates a "hydration shell" around the molecule, which increases its hydrodynamic volume.[3] This larger size reduces renal clearance, thereby prolonging the circulation half-life of the ADC.[5] This extended half-life provides a greater opportunity for the ADC to reach its target tumor cells.[4]

Furthermore, the PEG chain can act as a shield, masking the hydrophobic drug and potentially immunogenic epitopes from the immune system.[4] This can lead to reduced immunogenicity and a lower risk of adverse immune responses.[4]

Steric Hindrance: A Double-Edged Sword

The PEG24 chain acts as a spacer, physically separating the conjugated molecules. This can be advantageous in overcoming steric hindrance, ensuring that the biological activity of both the antibody and the payload is maintained.[6] However, the length of the PEG chain must be carefully optimized. While a longer chain can effectively distance the payload from the antibody, an excessively long chain could potentially wrap around the biomolecule and interfere with its binding to its target.[6]

Quantitative Impact of the PEG24 Chain

The inclusion of a PEG24 linker has a quantifiable impact on the pharmacokinetic properties of an ADC. The following table, adapted from a study by Burke et al. (2017), illustrates the effect of PEG linker length on ADC clearance in rats.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24 ~5
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats.[7]

As demonstrated in the table, increasing the PEG linker length up to PEG8 significantly reduces the clearance rate of the ADC.[7] Beyond this point, including with a PEG24 linker, the clearance rate plateaus, suggesting an optimal range for this particular property.[7]

Experimental Protocols

The following are detailed methodologies for the two key conjugation reactions involving the this compound.

Protocol 1: NHS Ester-Amine Coupling (Antibody Conjugation)

This protocol describes the conjugation of the this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the conjugation buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle mixing. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Aldehyde-Aminooxy Ligation (Payload Conjugation)

This protocol describes the conjugation of an aminooxy-modified payload to the aldehyde group of the linker-modified antibody.

Materials:

  • Linker-modified antibody from Protocol 1

  • Aminooxy-modified payload

  • Anhydrous DMSO or DMF

  • Ligation buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy-modified payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • pH Adjustment:

    • Adjust the pH of the linker-modified antibody solution to 4.5-5.5 using the ligation buffer.

  • Ligation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved payload to the antibody solution.

    • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 4-16 hours at room temperature or 37°C.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove excess payload and other small molecules.

  • Characterization:

    • Characterize the final ADC for DAR, aggregation, and purity using appropriate analytical techniques.

Visualizing the Role of this compound

Graphviz diagrams can be used to visualize the complex processes in which this compound plays a role.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG24 linker) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Non-cleavable linker requires antibody degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for a non-cleavable antibody-drug conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody Step1 Step 1: Linker Conjugation (NHS-Ester Reaction) Antibody->Step1 Linker This compound Linker->Step1 Payload Aminooxy-Modified Payload Step2 Step 2: Payload Ligation (Aldehyde-Aminooxy Reaction) Payload->Step2 Step1->Step2 ADC Final ADC Step2->ADC DAR DAR Determination (UV-Vis, MS, HIC) ADC->DAR Aggregation Aggregation Analysis (SEC) ADC->Aggregation Purity Purity Assessment (SDS-PAGE, CE) ADC->Purity

Caption: Experimental workflow for the synthesis and characterization of an ADC.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimer HER2-HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Conclusion

The PEG24 chain within the this compound linker is not merely a passive spacer but an active contributor to the overall performance of the resulting bioconjugate. Its ability to enhance solubility, prolong circulation half-life, and potentially reduce immunogenicity makes it a critical component in the design of advanced therapeutics. The provided quantitative data underscores the significant impact of PEGylation on pharmacokinetic parameters, while the detailed experimental protocols offer a practical guide for the application of this versatile linker. The visualizations further illuminate the complex biological and experimental contexts in which this molecule operates, providing a comprehensive understanding for researchers and developers in the field. The strategic use of the PEG24 chain exemplifies the molecular engineering principles that are driving the next generation of targeted therapies.

References

A Technical Guide to Ald-Ph-PEG24-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-PEG24-NHS ester, a versatile heterobifunctional crosslinker used in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, available suppliers and purity specifications, and detailed protocols for its application in bioconjugation.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The benzaldehyde group enables chemoselective ligation with molecules containing aminooxy or hydrazide functionalities, forming stable oxime or hydrazone bonds, respectively. The long PEG24 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Supplier and Purity Specifications

Several suppliers offer this compound, with purity levels typically ranging from 95% to 98%. The table below summarizes the key quantitative data from prominent suppliers.

SupplierCatalog NumberStated PurityMolecular Weight ( g/mol )CAS Number
BroadPharmBP-2409398%1375.6674369-02-9
Creative BiolabsADC-L-M029595%1375.6674369-02-9
MedchemExpressHY-140623>98%1375.54674369-02-9
AxisPharmAP12245≥95%1375.56674369-02-9
CD BioparticlesCDPB-04115898%1375.6674369-02-9

Experimental Protocols

The bifunctional nature of this compound allows for a two-step sequential conjugation strategy. This section provides detailed methodologies for the reaction of both the NHS ester and the benzaldehyde moieties.

Reaction of the NHS Ester with a Primary Amine

The NHS ester reacts with primary amines to form a stable amide bond. This reaction is typically performed in an aqueous buffer at a slightly basic pH.

Materials:

  • Protein or other amine-containing molecule

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the amine-containing protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

Reaction of the Benzaldehyde with an Aminooxy Group

The benzaldehyde group reacts with an aminooxy group to form a stable oxime linkage. This reaction is most efficient at a slightly acidic to neutral pH.

Materials:

  • Aldehyde-modified protein (from section 3.1)

  • Aminooxy-functionalized molecule (e.g., a drug or a fluorescent probe)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Reactant Preparation: Dissolve the aminooxy-functionalized molecule in the reaction buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the aminooxy-functionalized molecule to the aldehyde-modified protein solution.

  • Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove excess reagents.

  • Characterization: Characterize the final bioconjugate using methods such as UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Characterization Antibody Antibody (with primary amines) Reaction1 NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction1 Linker This compound Linker->Reaction1 Antibody_Ald Aldehyde-Modified Antibody Reaction1->Antibody_Ald Purification1 Purification (e.g., Desalting) Antibody_Ald->Purification1 Reaction2 Oxime Ligation (pH 6.5-7.0) Purification1->Reaction2 Drug Aminooxy-Drug Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Analysis Analysis (SDS-PAGE, MS, etc.) Purification2->Analysis

Workflow for ADC Synthesis.
Signaling Pathway of PROTAC-Mediated Protein Degradation

This diagram illustrates the mechanism of action for a PROTAC, which can be synthesized using this compound as the linker.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) POI Protein of Interest (Target) PROTAC->POI Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recycled E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Technical Guide: Safety and Handling of Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Ald-Ph-PEG24-NHS ester (CAS: 674369-02-9). The information is compiled to ensure safe laboratory practices for professionals engaged in research and development.

Compound Identification and Properties

This compound is an aqueous soluble polyethylene (B3416737) glycol (PEG) linker. It contains a benzaldehyde (B42025) moiety and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines to form stable amide bonds, while the benzaldehyde can react with aminooxy-bearing molecules.[1] This compound is commonly used in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras).

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited in publicly available resources. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C63H110N2O30BroadPharm[1]
Molecular Weight 1375.6 g/mol BroadPharm[1]
CAS Number 674369-02-9BroadPharm[1]
Purity ≥95% - 98%AxisPharm, BroadPharm[1][2]
Solubility Water, DMSO, DCM, DMFBroadPharm[1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Density No data available

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by BroadPharm, this compound is not classified as a hazardous substance. However, as with any chemical reagent, appropriate safety precautions should be observed. This product is intended for research use only and is not for clinical use.

Hazard Identification
Hazard ClassificationGHS Classification
Physical Hazards Not classified as a hazard
Health Hazards Not classified as a hazard
Environmental Hazards No data available
First Aid Measures

The following first aid measures are recommended in case of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye Contact Immediately wash the eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.
Inhalation Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. The provided Safety Data Sheet does not cite specific studies.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • Use only in a chemical fume hood.

  • Wear chemical-resistant gloves and safety goggles.

  • Wash hands thoroughly after handling.

  • Wash contaminated clothing before reuse.

Storage
  • Storage Temperature: -20°C

  • Conditions to Avoid: Heat, flames, and sparks.

  • Materials to Avoid: Oxidizing agents.

Logical Workflow for Safe Handling

The following diagram illustrates the general workflow for the safe handling of a research chemical like this compound, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment a Receipt of Compound b Review Safety Data Sheet (SDS) a->b c Assess Risks b->c d Wear Personal Protective Equipment (PPE) c->d Proceed with caution e Work in a Ventilated Fume Hood d->e f Weighing and Dissolving e->f g Perform Experiment f->g h Decontaminate Work Area g->h Experiment complete i Dispose of Waste (Consult local regulations) h->i j Store Compound at -20°C h->j

Caption: Workflow for the safe handling of research chemicals.

Disposal Considerations

Dispose of this compound as special waste. This should be done by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations.

Transport Information

This compound is considered non-hazardous for air and ground transportation.

References

Methodological & Application

Application Notes: Antibody Labeling with Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinker designed for the versatile and efficient labeling of antibodies and other proteins.[1][2] This linker incorporates three key chemical features:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues found abundantly on the surface of antibodies.[][4] The reaction is highly efficient and proceeds readily in aqueous buffers at a slightly basic pH (7.2-8.5).[]

  • Polyethylene Glycol (PEG) Spacer (PEG24): A 24-unit PEG chain acts as a long, flexible, and hydrophilic spacer arm.[] The inclusion of a PEG linker offers several significant advantages in bioconjugation, including increased solubility and stability of the resulting antibody conjugate, reduced potential for aggregation, and minimized immunogenicity.[][6] By increasing the hydrodynamic radius, PEGylation can also extend the circulation half-life of the antibody conjugate in vivo.[6][7]

  • Aldehyde Group (Ald-Ph): A terminal benzaldehyde (B42025) group provides a second reactive handle for subsequent conjugation.[2][8] This carbonyl group can react specifically with molecules containing hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively.[9] This dual functionality allows for a two-step, sequential conjugation strategy, making it an ideal tool for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs).[10]

Applications

Antibodies labeled with this compound are suited for a wide range of applications in research, diagnostics, and therapeutic development:

  • Antibody-Drug Conjugates (ADCs): The antibody is first labeled with the linker via the NHS ester. A cytotoxic drug functionalized with a hydrazide or aminooxy group is then attached to the aldehyde terminus. The PEG spacer enhances the solubility and pharmacokinetic properties of the final ADC.[6][11]

  • Immunoassays and Diagnostics: The aldehyde group can be used to immobilize the labeled antibody onto a surface functionalized with hydrazide or aminooxy groups for applications like ELISA or biosensors.[11]

  • Protein-Protein Conjugation: A second protein, modified to contain a hydrazide or aminooxy group, can be conjugated to the aldehyde on the antibody-linker complex.[12]

Experimental Protocols

This section provides a detailed protocol for the covalent attachment of this compound to an antibody.

Materials and Reagents
  • Antibody (stock solution in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS adjusted to pH 8.0). Crucially, this buffer must be free of primary amines like Tris or glycine. [13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification System: Zeba™ Spin Desalting Columns (or similar size-exclusion chromatography columns) or dialysis cassettes.[14][15]

Antibody Preparation

If the antibody solution contains stabilizing proteins (e.g., BSA) or buffer components with primary amines (e.g., Tris, glycine, sodium azide), they must be removed prior to labeling as they will compete with the antibody for reaction with the NHS ester.[13][14]

  • Perform a buffer exchange on the antibody stock solution into the amine-free Reaction Buffer.

  • This can be accomplished using a desalting column or dialysis according to the manufacturer's instructions.[14]

  • Following buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (A280).[14] Adjust the concentration to 1-10 mg/mL in the Reaction Buffer.[16]

Reagent Preparation

The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, the linker solution should be prepared immediately before use.[13][16]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]

  • Prepare a 10 mM stock solution of the linker by dissolving it in anhydrous DMSO or DMF.[15] For example, to prepare 100 µL of a 10 mM solution of this compound (MW: 1375.6 g/mol ), dissolve 1.38 mg of the reagent in 100 µL of anhydrous DMSO.

Antibody Conjugation Reaction

The optimal molar ratio of linker to antibody for achieving the desired degree of labeling (DOL) should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the linker.[13][16]

  • Add the calculated volume of the 10 mM linker stock solution to the antibody solution. The final concentration of DMSO or DMF in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.[15]

  • Mix gently by pipetting.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[14][15]

Quenching the Reaction (Optional but Recommended)

To stop the labeling reaction and quench any unreacted NHS ester, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[17] Incubate for 15-30 minutes at room temperature.[14][17]

Purification of the Labeled Antibody

It is essential to remove the quenched/unreacted linker and the NHS leaving group from the antibody conjugate.

  • Use a desalting column (e.g., Zeba Spin Desalting Column) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the column and centrifuge according to the manufacturer's protocol to collect the purified antibody conjugate.[14]

  • Alternatively, the conjugate can be purified by dialysis against the storage buffer.

Characterization of the Conjugate

The final concentration of the labeled antibody can be determined by measuring its absorbance at 280 nm. The aldehyde functionality introduced onto the antibody is now available for subsequent conjugation reactions.

Data Presentation

The following tables provide a summary of typical parameters and calculations used in the labeling protocol.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[16]
Reaction BufferAmine-free buffer (e.g., PBS)pH should be between 7.2 and 8.5 for optimal NHS ester reactivity.[]
Linker Stock Solution10 mM in anhydrous DMSO/DMFMust be prepared fresh immediately before use.[13]
Molar Ratio (Linker:Ab)10:1 to 20:1This is a starting point and should be optimized for the specific antibody.[16]
Reaction Time30-60 min (Room Temp) or 2h (on ice)Longer incubation does not always increase efficiency and may harm the antibody.[15]
Quenching Reagent1 M Tris or Glycine (50-100 mM final)Quenches unreacted NHS esters to prevent non-specific labeling.[17]
Table 2: Example Calculation for Molar Excess

This table illustrates how to calculate the volume of linker stock needed for a 20-fold molar excess.

ParameterValueCalculation
Antibody
Volume0.5 mL
Concentration2 mg/mL
Molecular Weight (IgG)~150,000 g/mol
Moles of Antibody6.67 nmol(0.002 g/mL * 0.0005 L) / 150,000 g/mol
Linker
Desired Molar Excess20-fold
Moles of Linker Needed133.4 nmol6.67 nmol * 20
Stock Concentration10 mM (10,000,000 nmol/L)
Volume of Linker to Add 13.34 µL 133.4 nmol / 10,000,000 nmol/L

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage prep_ab 1. Antibody Buffer Exchange (Remove primary amines) prep_reagent 2. Prepare Linker Stock (10 mM in DMSO) conjugation 3. Conjugation Reaction (Add linker to antibody, incubate) prep_reagent->conjugation quenching 4. Quench Reaction (Add Tris or Glycine) conjugation->quenching purification 5. Purify Conjugate (Desalting Column) quenching->purification storage 6. Store Labeled Antibody (-20°C or -80°C) purification->storage

Caption: Workflow for antibody labeling with this compound.

Chemical Reaction Schematic

G Ab Antibody-NH₂ (Lysine Residue) Plus1 + Linker This compound Conjugate Antibody-Amide-PEG24-Ph-Ald (Stable Conjugate) Plus2 + LeavingGroup NHS (Byproduct) Arrow pH 7.2 - 8.5 Plus1->Arrow Arrow->Conjugate

Caption: Reaction of an antibody's primary amine with the NHS ester.

Logical Structure of the Linker

G linker NHS Ester PEG24 Spacer Phenyl Group Aldehyde amine Reacts with Antibody Amine (e.g., Lysine) linker:f0->amine spacer Provides Solubility, Flexibility & Stability linker:f1->spacer carbonyl Reacts with Hydrazide or Aminooxy (for secondary conjugation) linker:f3->carbonyl

Caption: Functional components of the this compound linker.

References

Application Notes and Protocols for Ald-Ph-PEG24-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Ald-Ph-PEG24-NHS ester is a heterobifunctional linker designed for the two-step development of ADCs.

This linker features two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.

  • A benzaldehyde (Ald-Ph) group that provides a bioorthogonal reactive handle for the subsequent conjugation of a payload bearing an aminooxy or hydrazide functional group, forming a stable oxime or hydrazone bond, respectively.

The long, discrete polyethylene (B3416737) glycol (PEG24) chain enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially lead to a more favorable pharmacokinetic profile with a longer circulation half-life.[1][2][3][4][5][6]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using this compound.

Chemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective use in ADC development.

PropertyValueReference
Chemical Name Aldehyde-Phenyl-Polyethylene Glycol (24)-N-Hydroxysuccinimide Ester[7][8][9]
Molecular Formula C63H110N2O30[7]
Molecular Weight 1375.6 g/mol [7]
CAS Number 674369-02-9[7][8][9]
Purity Typically ≥95%[7]
Solubility Water, DMSO, DMF, DCM[7]
Storage Conditions -20°C, under inert atmosphere, desiccated[7]

Experimental Protocols

This section details the two-stage process for creating an ADC using this compound: first, the modification of the antibody with the linker, and second, the conjugation of the payload to the modified antibody.

Part 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with appropriate columns/cassettes.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer-exchanged into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO immediately before use. Do not store the linker solution, as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker over the antibody.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Aldehyde-Modified Antibody:

    • Remove the excess linker and other small molecules by SEC or TFF.

    • The purified aldehyde-modified antibody (mAb-Ald) should be buffer-exchanged into a suitable buffer for the next step (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5 for oxime ligation).

    • Characterize the purified mAb-Ald to determine the average number of linkers per antibody (Linker-to-Antibody Ratio or LAR). This can be done using techniques like MALDI-TOF MS or by reacting the aldehyde groups with a chromogenic or fluorogenic aminooxy compound and measuring the absorbance or fluorescence.

Part 2: Payload Conjugation to the Aldehyde-Modified Antibody

This protocol describes the conjugation of an aminooxy-functionalized payload (e.g., Aminooxy-MMAE) to the aldehyde groups on the modified antibody via oxime ligation.

Materials:

  • Purified aldehyde-modified antibody (mAb-Ald)

  • Aminooxy-functionalized payload (e.g., Aminooxy-MMAE)

  • Anhydrous DMSO

  • Conjugation Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5

  • Aniline (B41778) (as a catalyst, optional)

  • Purification system (SEC or TFF)

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the aminooxy-payload in anhydrous DMSO.

  • Conjugation Reaction (Oxime Ligation):

    • Add a 1.5-3 fold molar excess of the aminooxy-payload per aldehyde group on the mAb-Ald.

    • The reaction is typically performed at pH 4.5-5.5, as oxime ligation is most efficient in a slightly acidic environment.[10][11][12]

    • Optionally, a catalyst such as aniline (10-100 mM) can be added to increase the reaction rate.[12]

    • Incubate the reaction for 12-24 hours at room temperature or 37°C with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other small molecules using SEC or TFF.

    • Buffer-exchange the final ADC into a formulation buffer (e.g., PBS, pH 7.4).

    • Sterile filter the final ADC solution and store at 2-8°C.

Characterization of the Final ADC

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.

ParameterMethod(s)PurposeReference(s)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[13][14]
Purity and Aggregation Size-Exclusion Chromatography (SEC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.[13]
Free Drug Content RP-HPLC, SECTo measure the amount of unconjugated payload in the final ADC preparation.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[1][15][16]
Antigen Binding ELISA, Surface Plasmon Resonance (SPR), Flow CytometryTo confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[15]
In Vivo Efficacy Xenograft or syngeneic tumor models in animalsTo evaluate the anti-tumor activity of the ADC in a living system.[1]
Pharmacokinetics (PK) Animal studies with LC-MS/MS or ELISA-based analysisTo determine the clearance, half-life, and overall exposure of the ADC in vivo.[5][17][18]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with long-chain PEG linkers, such as PEG24, and the cytotoxic payload MMAE. This data is compiled from published studies and serves as a reference for expected outcomes.

Table 1: In Vitro Cytotoxicity of a HER2-Targeting ADC with a PEGylated Linker and MMAE Payload

Cell LineHER2 ExpressionADC IC50 (nM)Unconjugated AntibodyFree MMAE IC50 (nM)Reference(s)
BT-474High~1.5No effect~0.5[1][15]
NCI-N87High~2.0No effect~0.5[1]
MCF-7Low>100No effect~0.4[1][15]
PC-3Negative>100No effect~0.4[1]

Table 2: Pharmacokinetic Parameters of an ADC with a PEG24 Linker in Rats

ADC ComponentClearance (mL/day/kg)Half-life (t½) (days)Area Under the Curve (AUC)Reference(s)
Unconjugated Antibody~5-10~10-20High[4][5][17]
ADC with PEG24 Linker~10-15~8-15Slightly lower than unconjugated Ab[2][4][5][17]
ADC with non-PEGylated linkerHigher (>20)Shorter (<5)Lower[2][4]

Table 3: In Vivo Efficacy of an ADC with a PEG24 Linker in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)OutcomeReference(s)
Vehicle Control-0Progressive tumor growth[2]
Unconjugated Antibody10~10-20Minimal effect[2]
ADC with non-PEGylated Linker3~40-50Moderate tumor growth inhibition[2]
ADC with PEG24 Linker3~80-90Significant tumor regression[2]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Part 1: Antibody Modification cluster_1 Part 2: Payload Conjugation cluster_2 Characterization mAb Monoclonal Antibody (in PBS, pH 7.4) buffer_exchange1 Buffer Exchange (to Reaction Buffer, pH 7.2-8.0) mAb->buffer_exchange1 conjugation1 NHS Ester Conjugation (1-2h, RT) buffer_exchange1->conjugation1 linker This compound (dissolved in DMSO) linker->conjugation1 quench1 Quench Reaction (Tris Buffer) conjugation1->quench1 purification1 Purification (SEC/TFF) (into Conjugation Buffer, pH 4.5-5.5) quench1->purification1 mAb_Ald Aldehyde-Modified Antibody (mAb-Ald) purification1->mAb_Ald conjugation2 Oxime Ligation (12-24h, RT or 37°C) mAb_Ald->conjugation2 Molar Excess payload Aminooxy-Payload (e.g., Aminooxy-MMAE) payload->conjugation2 purification2 Purification (SEC/TFF) (into Formulation Buffer, pH 7.4) conjugation2->purification2 final_ADC Final Antibody-Drug Conjugate (ADC) purification2->final_ADC char DAR (HIC, MS) Purity (SEC) Cytotoxicity Binding (ELISA) final_ADC->char ADC_Mechanism_of_Action cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor endosome Endosome HER2->endosome 2. Internalization HER2_dimer HER2 Dimerization lysosome Lysosome endosome->lysosome 3. Trafficking MMAE Free MMAE lysosome->MMAE 4. Payload Release tubulin Tubulin Dimers microtubules Microtubule Assembly tubulin->microtubules 6. Inhibits Polymerization mitosis Mitosis microtubules->mitosis G2M_arrest G2/M Arrest mitosis->G2M_arrest apoptosis Apoptosis (Cell Death) G2M_arrest->apoptosis PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway Proliferation Cell Proliferation & Survival ADC HER2-ADC (with MMAE) ADC->HER2 1. Binding MMAE->tubulin 5. Binds to Tubulin HER2_Signaling cluster_pathways Downstream Signaling HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Outcomes Cell Proliferation, Survival, Angiogenesis, Invasion mTOR->Cell_Outcomes Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK ERK->Cell_Outcomes Promotes

References

Application Notes and Protocols for PROTAC Synthesis Using Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation, which ultimately dictates the potency of protein degradation.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility.[3] This document provides detailed application notes and protocols for the use of Ald-Ph-PEG24-NHS ester, a versatile PEG-based linker, in the synthesis of PROTACs. This linker features two distinct reactive handles: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a benzaldehyde (B42025) group for reaction with aminooxy-containing molecules or for reductive amination with amines.[4][5]

This guide will focus on the synthesis of a hypothetical BRD4-targeting PROTAC, herein named BRD4-Degrader-24, using JQ1-amine as the BRD4 ligand and a VHL ligand with an aminooxy handle.

Materials and Reagents

Reagent/MaterialSupplierCat. No. (Example)
This compoundBroadPharmBP-24093
JQ1-amineMedChemExpressHY-13030A
VHL ligand-aminooxyCustom SynthesisN/A
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Sodium cyanoborohydride (NaBH₃CN)Sigma-Aldrich156159
Acetonitrile (ACN), HPLC gradeFisher ScientificA998
Water, HPLC gradeFisher ScientificW6
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Preparative HPLC systemWaters/AgilentN/A
C18 HPLC columnWaters/PhenomenexN/A
Mass Spectrometer (e.g., LC-MS/MS)Thermo Fisher/SciexN/A
NMR SpectrometerBruker/JEOLN/A

Experimental Protocols

Protocol 1: Synthesis of JQ1-(Ald-Ph-PEG24) Intermediate

This protocol describes the reaction of the NHS ester moiety of this compound with the primary amine of JQ1-amine.

  • Reagent Preparation:

    • Dissolve JQ1-amine (1.2 eq.) in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve this compound (1.0 eq.) in anhydrous DMF to a final concentration of 50 mg/mL.

  • Reaction Setup:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the JQ1-amine solution.

    • Add DIPEA (3.0 eq.) to the reaction mixture.

    • Slowly add the this compound solution to the JQ1-amine solution while stirring.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure JQ1-(Ald-Ph-PEG24) intermediate.

Protocol 2: Synthesis of Final PROTAC (BRD4-Degrader-24)

This protocol details the reaction of the aldehyde group of the JQ1-(Ald-Ph-PEG24) intermediate with the aminooxy group of the VHL ligand.

  • Reagent Preparation:

    • Dissolve the purified JQ1-(Ald-Ph-PEG24) intermediate (1.0 eq.) in a mixture of methanol (B129727) and water (9:1 v/v).

    • Dissolve the VHL ligand-aminooxy (1.5 eq.) in the same solvent system.

  • Reaction Setup:

    • Combine the solutions of the JQ1-(Ald-Ph-PEG24) intermediate and the VHL ligand-aminooxy in a reaction vial.

    • Adjust the pH of the reaction mixture to ~6.5 using a dilute solution of acetic acid.

  • Oxime Ligation:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the formation of the oxime-linked PROTAC by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final PROTAC, BRD4-Degrader-24, by preparative HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 3: Characterization of BRD4-Degrader-24
  • Mass Spectrometry:

    • Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS).[6]

  • NMR Spectroscopy:

    • Characterize the structure of the final PROTAC using ¹H and ¹³C NMR. The PEG linker will show characteristic peaks in the ¹H NMR spectrum.[7]

Quantitative Data Summary

ParameterJQ1-(Ald-Ph-PEG24) IntermediateBRD4-Degrader-24 (Final PROTAC)
Reaction Time 4-6 hours12-24 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Yield 60-75%40-55%
Purification Method Flash Chromatography/Prep HPLCPreparative HPLC
Purity (by HPLC) >95%>98%
Molecular Weight (Expected) Varies based on exact structureVaries based on exact structure
Molecular Weight (Observed by MS) To be determinedTo be determined

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation of BRD4 BRD4 BRD4 Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex Binds PROTAC BRD4-Degrader-24 PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: Mechanism of BRD4 degradation mediated by BRD4-Degrader-24.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis and Evaluation Workflow Start Start Materials: JQ1-amine, This compound, VHL-aminooxy Step1 Step 1: NHS Ester Reaction (JQ1-amine + Linker) Start->Step1 Intermediate Intermediate: JQ1-(Ald-Ph-PEG24) Step1->Intermediate Step2 Step 2: Oxime Ligation (Intermediate + VHL-aminooxy) Intermediate->Step2 PROTAC_Product Final PROTAC: BRD4-Degrader-24 Step2->PROTAC_Product Purification Purification (Preparative HPLC) PROTAC_Product->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval

Caption: Workflow for the synthesis and evaluation of BRD4-Degrader-24.

Biological Evaluation Protocols

Protocol 4: Western Blot for BRD4 Degradation

This protocol is used to quantify the degradation of the target protein, BRD4, in cells treated with the synthesized PROTAC.[1]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[8]

    • Treat the cells with varying concentrations of BRD4-Degrader-24 (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to normalize the results.

Protocol 5: Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of BRD4 degradation on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of BRD4-Degrader-24 for a desired period (e.g., 72 hours).

  • Assay Procedure (MTT):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assay Procedure (CellTiter-Glo):

    • Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature.

    • Measure the luminescence using a luminometer.

Conclusion

The this compound is a valuable tool for the synthesis of PROTACs, offering a long, hydrophilic PEG linker with versatile reactive handles. The protocols provided herein offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of PROTACs utilizing this linker. The modular nature of this linker allows for the straightforward conjugation of a wide variety of POI ligands and E3 ligase recruiters, facilitating the development of novel protein degraders for therapeutic applications.

References

Application Notes and Protocols for Cell Surface Modification using Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinker that enables a versatile two-step strategy for the covalent modification of cell surfaces. This reagent features an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the initial conjugation to primary amines, which are abundantly available on cell surface proteins.[][2][3][4] This is followed by the bioorthogonal reaction of the benzaldehyde group with an aminooxy or hydrazide-functionalized molecule of interest. This two-step approach provides a high degree of control and specificity in the attachment of various moieties, such as fluorescent dyes, biotin, or therapeutic agents, to live cells. The hydrophilic PEG spacer enhances the solubility of the linker and minimizes steric hindrance, thereby improving reaction efficiency and the biocompatibility of the modified cells.[5][6][7]

These application notes provide detailed protocols for the use of this compound in cell surface modification, along with a summary of relevant quantitative data to guide experimental design.

Data Presentation

The following tables summarize key quantitative parameters relevant to the two-step cell surface modification process. It is important to note that these values are compiled from various studies using similar chemistries and should be considered as a guideline. Optimal conditions should be determined empirically for each specific cell type and application.

Table 1: Quantitative Parameters for NHS Ester-Mediated Cell Surface Amine Labeling

ParameterValueCell Type / ConditionsReference
Labeling Efficiency >80%Plasmid DNA labeling[8]
HighBovine Serum Albumin on Nanoparticles[2]
Cell Viability >80%PC3 cells with PEGylated nanoparticles[9]
No significant effectSH-SY5Y cells at 1 µM NHS[10]
Optimal pH for NHS Ester Reaction 7.2 - 8.5General protein labeling[][3][4]
Half-life of NHS Ester Hydrolysis (pH 7.0, 0°C) 4 - 5 hoursAqueous solution[4]
Half-life of NHS Ester Hydrolysis (pH 8.6, 4°C) 10 minutesAqueous solution[4]

Table 2: Quantitative Parameters for Aldehyde-Mediated Bioconjugation

ParameterValueReaction ConditionsReference
Hydrazone Formation Rate Constant 2 - 20 M⁻¹s⁻¹pH 7.4, aqueous buffer[11]
Fluorescence Increase upon Aldehyde Reaction 80-foldProbe 22 with aldehydes[12]
Cellular Aldehyde Concentration ~80 to >500 µMLive mammalian cells[13]
Oxime Ligation Efficiency HighAniline-catalyzed, on peptides and proteins
Hydrazone Bond Stability Stable at neutral pH, labile at acidic pHGeneral property[14]

Experimental Protocols

This section provides a detailed two-step protocol for the modification of cell surfaces using this compound.

Part 1: Modification of Cell Surface Amines with this compound

This first step involves the reaction of the NHS ester moiety of the linker with primary amines on the cell surface.

Materials:

  • Cells of interest in suspension

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris

  • Cell culture medium supplemented with serum

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing components from the culture medium.

    • Resuspend the cells in ice-cold Reaction Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically. The final concentration of the organic solvent should not exceed 1-5% to maintain cell viability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours on ice, with gentle mixing.

  • Quenching and Washing:

    • To stop the reaction, add Quenching Buffer to the cell suspension and incubate for 10-15 minutes on ice.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cells three times with ice-cold PBS to remove any unreacted linker.

  • Cell Viability Assessment:

    • After the final wash, resuspend the cells in an appropriate buffer or culture medium.

    • It is recommended to assess cell viability using a suitable method, such as trypan blue exclusion or a fluorescence-based assay.

Part 2: Bioorthogonal Ligation to Aldehyde-Functionalized Cells

This second step involves the reaction of an aminooxy or hydrazide-functionalized molecule with the benzaldehyde groups now present on the cell surface.

Materials:

  • Aldehyde-functionalized cells from Part 1

  • Aminooxy or hydrazide-functionalized molecule of interest (e.g., fluorescent probe, biotin-aminooxy)

  • Aniline (B41778) (optional, as a catalyst)

  • Labeling Buffer: PBS, pH 6.5-7.4

  • Washing Buffer: PBS

Procedure:

  • Reagent Preparation:

    • Dissolve the aminooxy or hydrazide-functionalized molecule in an appropriate solvent (e.g., water, DMSO) to prepare a stock solution.

  • Ligation Reaction:

    • Resuspend the aldehyde-functionalized cells in Labeling Buffer.

    • Add the aminooxy or hydrazide-functionalized molecule to the cell suspension at a 10- to 50-fold molar excess over the estimated number of surface aldehyde groups.

    • (Optional) For hydrazone formation, aniline can be added as a catalyst to a final concentration of 10-100 mM to increase the reaction rate. Note that aniline can be toxic to cells, so its use should be optimized and cell viability carefully monitored.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cells three to four times with Washing Buffer to remove any unreacted probes.

  • Analysis:

    • The successfully modified cells can now be analyzed using appropriate techniques, such as flow cytometry, fluorescence microscopy, or western blotting, depending on the nature of the conjugated molecule.

Mandatory Visualization

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation start Start with Live Cells wash1 Wash with PBS start->wash1 resuspend1 Resuspend in Reaction Buffer (pH 8.0-8.5) wash1->resuspend1 add_linker Add this compound resuspend1->add_linker incubate1 Incubate (30-60 min, RT) add_linker->incubate1 quench Quench with Glycine/Tris incubate1->quench wash2 Wash to Remove Excess Linker quench->wash2 aldehyde_cells Aldehyde-Functionalized Cells wash2->aldehyde_cells resuspend2 Resuspend in Labeling Buffer (pH 6.5-7.4) aldehyde_cells->resuspend2 add_probe Add Aminooxy/Hydrazide Probe resuspend2->add_probe incubate2 Incubate (1-2 hours, RT) add_probe->incubate2 wash3 Wash to Remove Excess Probe incubate2->wash3 final_cells Surface-Modified Cells wash3->final_cells analysis Downstream Analysis (e.g., Flow Cytometry, Microscopy) final_cells->analysis

Caption: Experimental workflow for two-step cell surface modification.

References

Application Notes and Protocols for Nanoparticle Functionalization using Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinker designed for the surface modification and functionalization of nanoparticles. This polyethylene (B3416737) glycol (PEG) linker possesses two distinct reactive groups at its termini: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group. The NHS ester facilitates covalent attachment to primary amine groups present on the nanoparticle surface or on a pre-functionalized surface, forming a stable amide bond. The terminal benzaldehyde group allows for the subsequent conjugation of biomolecules, such as antibodies, peptides, or drugs, that contain amine, hydrazide, or aminooxy functionalities. The long, hydrophilic 24-unit PEG chain enhances the colloidal stability of the functionalized nanoparticles, reduces non-specific protein adsorption (opsonization), and prolongs circulation time in vivo, making it an ideal reagent for developing targeted drug delivery systems and diagnostic agents.[1][2]

This document provides detailed protocols for the functionalization of amine-presenting nanoparticles with this compound and the subsequent conjugation of a targeting ligand. It also includes representative characterization data and a diagram of a relevant signaling pathway that can be targeted using such functionalized nanoparticles.

Product Information

PropertyValueReference
Chemical Name Aldehyde-Phenyl-Polyethylene Glycol (24)-N-Hydroxysuccinimide Ester[3]
Molecular Formula C63H110N2O30[3][4]
Molecular Weight 1375.6 g/mol [3][4]
Functional Group 1 Benzaldehyde[3][4]
Functional Group 2 NHS Ester[3][4]
Purity >95%[3][4]
Storage Conditions -20°C, protect from moisture[3][4]
Solubility Water, DMSO, DMF, DCM[3]

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off) or dialysis cassettes

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the amine-free buffer to a final concentration of 1-5 mg/mL.

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5]

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is a good starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).

  • Quenching and Purification:

    • To quench any unreacted NHS esters, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Allow the quenching reaction to proceed for 30 minutes at room temperature.

    • Purify the aldehyde-functionalized nanoparticles by repeated centrifugation and resuspension in the amine-free buffer using centrifugal filter units. Perform at least three wash cycles to remove excess linker and by-products. Alternatively, dialysis can be used for purification.

  • Storage:

    • Resuspend the final aldehyde-functionalized nanoparticle pellet in an appropriate buffer for storage or immediate use in the next conjugation step. Store at 4°C for short-term use.

Protocol 2: Conjugation of a Hydrazide-Modified Targeting Ligand to Aldehyde-Functionalized Nanoparticles

This protocol outlines the attachment of a hydrazide-modified targeting ligand (e.g., an antibody or peptide) to the aldehyde-functionalized nanoparticles via a stable hydrazone bond.

Materials:

  • Aldehyde-functionalized nanoparticles (from Protocol 1)

  • Hydrazide-modified targeting ligand

  • Coupling buffer (e.g., 0.1 M MES buffer with 0.5 M NaCl, pH 5.5-6.0)

  • Purification system (e.g., size exclusion chromatography (SEC) or centrifugal filter units)

Procedure:

  • Preparation of Reactants:

    • Resuspend the aldehyde-functionalized nanoparticles in the coupling buffer.

    • Dissolve the hydrazide-modified targeting ligand in the coupling buffer.

  • Conjugation Reaction:

    • Add the hydrazide-modified targeting ligand solution to the aldehyde-functionalized nanoparticle suspension. A 2-10 fold molar excess of the ligand relative to the surface aldehyde groups is recommended as a starting point.

    • Incubate the reaction mixture for 12-24 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted targeting ligand and any by-products by purifying the nanoparticle-ligand conjugate. SEC is a suitable method for separating the larger nanoparticle conjugates from the smaller, unconjugated ligands. Centrifugal filtration can also be employed.

    • Collect the fractions containing the purified, functionalized nanoparticles.

  • Characterization and Storage:

    • Characterize the final functionalized nanoparticles for size, zeta potential, and ligand conjugation efficiency (see Characterization section).

    • Store the purified conjugates in an appropriate buffer at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome for Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Dh) and Polydispersity Index (PDI)An increase in the hydrodynamic diameter is expected after each conjugation step due to the addition of the PEG linker and the targeting ligand.[6] The PDI should remain low, indicating a monodisperse sample.
Zeta Potential Analysis Surface ChargeA shift in the zeta potential is anticipated after each surface modification step, reflecting the change in the surface chemistry of the nanoparticles.[4]
UV-Vis Spectroscopy Quantification of conjugated ligand (if the ligand has a characteristic absorbance)The concentration of the conjugated ligand can be determined by measuring its absorbance at a specific wavelength.
Fluorimetry Quantification of a fluorescently labeled ligandIf a fluorescently tagged ligand is used, its conjugation can be quantified by measuring the fluorescence intensity.
Transmission Electron Microscopy (TEM) Nanoparticle core size and morphologyTEM can be used to visualize the core size and shape of the nanoparticles to ensure they have not aggregated during the functionalization process.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groupsFTIR can confirm the presence of characteristic chemical bonds formed during the conjugation reactions, such as the amide bond from the NHS ester reaction.
Representative Quantitative Data

The following table provides representative data for the characterization of nanoparticles at different stages of functionalization. The exact values will depend on the specific nanoparticle core, the targeting ligand, and the reaction conditions.

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles 105 ± 5< 0.2+25 ± 3
Ald-Ph-PEG24-Functionalized Nanoparticles 130 ± 8< 0.2-5 ± 2
Targeting Ligand-Conjugated Nanoparticles 155 ± 10< 0.25-15 ± 4

Experimental Workflow and Signaling Pathway Diagrams

G Experimental Workflow for Nanoparticle Functionalization cluster_0 Step 1: PEGylation cluster_1 Step 2: Ligand Conjugation NP_amine Amine-Functionalized Nanoparticles Reaction1 NHS Ester-Amine Coupling (pH 7.4, 2-4h, RT) NP_amine->Reaction1 PEG_linker This compound PEG_linker->Reaction1 Purification1 Purification (Centrifugation/Dialysis) Reaction1->Purification1 NP_aldehyde Aldehyde-Functionalized Nanoparticles Reaction2 Aldehyde-Hydrazide Coupling (pH 5.5-6.0, 12-24h, RT) NP_aldehyde->Reaction2 Purification1->NP_aldehyde Ligand Hydrazide-Modified Targeting Ligand Ligand->Reaction2 Purification2 Purification (SEC/Centrifugation) Reaction2->Purification2 NP_final Targeted Functionalized Nanoparticles DLS DLS (Size, PDI) NP_final->DLS Zeta Zeta Potential NP_final->Zeta Spectroscopy UV-Vis/Fluorimetry NP_final->Spectroscopy TEM TEM NP_final->TEM Purification2->NP_final

Caption: Workflow for nanoparticle functionalization.

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Activation Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Transcription->Cell_Response NP Targeted Nanoparticle (Anti-EGFR) NP->EGFR Inhibition

Caption: EGFR signaling pathway and nanoparticle inhibition.

Conclusion

The this compound is a versatile and effective tool for the functionalization of nanoparticles for applications in drug delivery and diagnostics. The protocols provided herein offer a general framework for the successful conjugation of this linker and a subsequent targeting ligand to amine-functionalized nanoparticles. It is crucial to empirically optimize the reaction conditions and thoroughly characterize the resulting nanoparticle conjugates to ensure the desired physicochemical properties and biological activity. The use of such functionalized nanoparticles to target specific signaling pathways, such as the EGFR pathway implicated in many cancers, holds significant promise for the development of next-generation nanomedicines.

References

Application Notes and Protocols for Ald-Ph-PEG24-NHS Ester in Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinking agent that offers significant versatility in the design and fabrication of hydrogels for a range of biomedical applications, including tissue engineering and controlled drug delivery.[1] This polyethylene (B3416737) glycol (PEG) derivative possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, separated by a 24-unit hydrophilic PEG spacer.[2] The NHS ester reacts efficiently with primary amines to form stable amide bonds, while the benzaldehyde group can form covalent bonds with hydrazides or aminooxy groups.[3][4] This dual-reactivity allows for the creation of sophisticated, dual-crosslinked hydrogel networks with tunable properties.[5] The PEG spacer enhances the water solubility of the crosslinker and can improve the biocompatibility of the resulting hydrogel.[3]

These application notes provide an overview of the use of this compound in forming dual-crosslinked hydrogels, along with exemplary protocols for their synthesis and characterization.

Principle of Dual Crosslinking

The formation of a dual-crosslinked hydrogel using this compound involves the reaction of its two functional groups with complementary functional groups on other polymer backbones. This typically involves a two-component polymer system:

  • Amine-functionalized polymer: A polymer containing primary amine groups (e.g., chitosan, amine-modified hyaluronic acid, or multi-arm PEG-amine) that will react with the NHS ester of the this compound.[6][7]

  • Hydrazide or Aminooxy-functionalized polymer: A polymer containing hydrazide or aminooxy groups (e.g., hydrazide-modified alginate or hyaluronic acid) that will react with the benzaldehyde group of the this compound.[3][8]

By mixing these three components under appropriate physiological conditions, an in situ forming hydrogel can be created with a complex network structure.[9][10]

cluster_reactants Reactants cluster_reactions Crosslinking Reactions cluster_product Product P1 Amine-Functionalized Polymer (e.g., PEG-Amine) R1 NHS Ester + Amine → Amide Bond P1->R1 P2 Hydrazide-Functionalized Polymer (e.g., HA-Hydrazide) R2 Aldehyde + Hydrazide → Hydrazone Bond P2->R2 Crosslinker This compound Crosslinker->R1 Crosslinker->R2 Hydrogel Dual-Crosslinked Hydrogel Network R1->Hydrogel R2->Hydrogel cluster_prep Preparation cluster_mix Mixing cluster_gel Gelation P1_sol Prepare Amine-Polymer Solution in PBS Mix Combine Polymer Solutions P1_sol->Mix P2_sol Prepare Hydrazide-Polymer Solution in PBS P2_sol->Mix Crosslinker_sol Prepare Ald-Ph-PEG24-NHS Ester in DMSO Add_Crosslinker Add Crosslinker Solution Crosslinker_sol->Add_Crosslinker Mix->Add_Crosslinker Gel In Situ Hydrogel Formation Add_Crosslinker->Gel cluster_hydrogel Drug Delivery System cluster_release Release Mechanism cluster_cell Cellular Interaction Hydrogel Hydrogel with Encapsulated Drug Release Sustained Release via Diffusion & Degradation Hydrogel->Release Drug Released Drug Release->Drug Receptor Cell Surface Receptor Drug->Receptor Signaling Intracellular Signaling Pathway Receptor->Signaling Response Therapeutic Response Signaling->Response

References

Application Notes and Protocols for Ald-Ph-PEG24-NHS Ester Conjugation to Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinker that offers a versatile platform for the conjugation of biomolecules. This reagent incorporates a polyethylene (B3416737) glycol (PEG) spacer of 24 units, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] One terminus of the linker features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on peptides and amino-modified oligonucleotides to form stable amide bonds.[2] The other end presents a benzaldehyde (B42025) group, providing a second reactive site for subsequent conjugation or for applications requiring an aldehyde functionality, such as the formation of hydrazones or oximes.[3][4][5]

These application notes provide detailed protocols for the conjugation of this compound to peptides and oligonucleotides, guidance on purification and characterization of the conjugates, and an overview of potential applications in drug development and research.

Product Information

PropertyValueReference
Product Name This compound[3][6]
CAS Number 674369-02-9[3][6]
Molecular Formula C63H110N2O30[3][6]
Molecular Weight 1375.6 g/mol [3][6]
Purity >95%[5]
Solubility Water, DMSO, DMF, DCM[3][6]
Storage -20°C, desiccated[3][6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol details the conjugation of the NHS ester group to a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) of a peptide.

Materials:

  • Peptide with at least one primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5

  • Purification equipment (e.g., RP-HPLC system)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[7]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.[7] The optimal molar ratio should be determined empirically for each peptide.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from excess crosslinker and unconjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[][10]

Experimental Workflow for Peptide Conjugation:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Conjugation Buffer (pH 8.0-8.5) Conjugation Mix Peptide and Linker (5-20x molar excess of linker) Incubate 1-2h RT or O/N 4°C Peptide_Prep->Conjugation Linker_Prep Dissolve this compound in Anhydrous DMSO/DMF Linker_Prep->Conjugation Quenching Add Quenching Buffer (Tris or Glycine) Conjugation->Quenching Purification Purify by RP-HPLC Quenching->Purification Analysis Characterize by LC-MS and SDS-PAGE Purification->Analysis G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo_Prep Dissolve Amino-Oligonucleotide in Conjugation Buffer (pH 8.5-9.0) Conjugation Mix Oligonucleotide and Linker Incubate ≥2h at Room Temperature Oligo_Prep->Conjugation Linker_Prep Dissolve this compound in Anhydrous DMSO/DMF Linker_Prep->Conjugation Purification Purify by Anion-Exchange or RP-HPLC Conjugation->Purification Analysis Characterize by LC-MS Purification->Analysis G VEGFA VEGF-A NRP1 NRP1 VEGFA->NRP1 Binds VEGFR2 VEGFR2 NRP1->VEGFR2 Co-receptor GIPC1_Syx GIPC1/Syx Complex NRP1->GIPC1_Syx Stimulates formation VEGFR2->GIPC1_Syx Complexes with RhoA RhoA Activation GIPC1_Syx->RhoA p27_degradation p27 Degradation RhoA->p27_degradation Proliferation Cancer Cell Proliferation p27_degradation->Proliferation G Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Agonist Ang2 Angiopoietin-2 Ang2->Tie2 Antagonist Vessel_Stability Vessel Stability Tie2->Vessel_Stability Activated by Ang1 Vessel_Destabilization Vessel Destabilization & Angiogenesis Tie2->Vessel_Destabilization Inhibited by Ang2 G ASO PEGylated Antisense Oligonucleotide Hybridization ASO-mRNA Hybridization ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Hybridization->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Mediates Translation_Inhibition Inhibition of Translation Cleavage->Translation_Inhibition

References

Application Notes and Protocols for Ald-Ph-PEG24-NHS Ester in Surface Plasmon Resonance (SPR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in any SPR experiment is the stable and functional immobilization of a ligand to the sensor surface. The choice of immobilization chemistry is paramount to ensure high-quality, reproducible data. Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinker designed to provide a robust and versatile solution for ligand immobilization.

This molecule features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, separated by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the aldehyde group can react with hydrazide or aminooxy-functionalized surfaces.[3][4] The long, hydrophilic PEG spacer serves to extend the ligand away from the sensor surface, minimizing steric hindrance and reducing non-specific binding, thereby improving the signal-to-noise ratio of the experiment.[5]

These application notes provide a detailed protocol for a two-step immobilization strategy using this compound, enabling the oriented immobilization of amine-containing ligands for SPR analysis.

Chemical Structure and Reaction Mechanism

The this compound facilitates a two-stage immobilization process. First, the NHS ester end of the linker is conjugated to the ligand in solution. This is followed by the immobilization of the ligand-linker conjugate onto a hydrazide- or aminooxy-activated sensor surface via the aldehyde group.

cluster_0 Step 1: Ligand Modification (in solution) cluster_1 Step 2: Surface Immobilization (on SPR chip) Ligand-NH2 Amine-containing Ligand Modified_Ligand Ald-Ph-PEG24-Ligand Ligand-NH2->Modified_Ligand NHS ester reaction (pH 7.2-8.5) Linker This compound Linker->Modified_Ligand Sensor_Surface Hydrazide-activated Sensor Surface Immobilized_Ligand Immobilized Ligand Sensor_Surface->Immobilized_Ligand Aldehyde reaction (pH 4.0-5.5) Modified_Ligand_2 Ald-Ph-PEG24-Ligand Modified_Ligand_2->Immobilized_Ligand

Figure 1: Two-step immobilization workflow using this compound.

Advantages of Using this compound in SPR

  • Oriented Immobilization: By first reacting the NHS ester with the ligand in solution, a more controlled and oriented attachment to the sensor surface can be achieved, which is crucial for preserving the ligand's biological activity.[6]

  • Reduced Non-Specific Binding: The hydrophilic PEG chain creates a microenvironment that repels non-specific protein adsorption to the sensor surface, leading to cleaner sensorgrams and more reliable data.[5]

  • Enhanced Accessibility: The long PEG spacer extends the immobilized ligand away from the surface, improving its accessibility to binding partners in the mobile phase.

  • Versatility: The bifunctional nature of the linker allows for the immobilization of any amine-containing molecule onto a suitably activated surface.[3]

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected when using a heterobifunctional PEG linker for ligand immobilization in SPR studies. The actual values will vary depending on the specific ligand-analyte system and experimental conditions.

ParameterTypical ValuesReference
Immobilization Level
Antibody (150 kDa)2000 - 10000 RU[7]
Small Protein (25 kDa)500 - 2000 RU[7]
Kinetic Constants (Protein-Protein Interaction)
Association Rate (k_a)10^4 - 10^6 M⁻¹s⁻¹[8]
Dissociation Rate (k_d)10⁻³ - 10⁻⁵ s⁻¹[8]
Equilibrium Dissociation Constant (K_D)1 nM - 10 µM[8]
Kinetic Constants (Small Molecule-Protein Interaction)
Association Rate (k_a)10³ - 10⁵ M⁻¹s⁻¹[9]
Dissociation Rate (k_d)10⁻² - 10⁻⁴ s⁻¹[9]
Equilibrium Dissociation Constant (K_D)100 nM - 100 µM[9]

Table 1: Representative quantitative data for SPR studies using PEGylated linkers.

Experimental Protocols

Materials Required
  • This compound

  • Amine-containing ligand (e.g., antibody, protein)

  • SPR sensor chip (e.g., CM5, or other carboxylated surface)

  • SPR instrument and consumables

  • Amine coupling kit (containing NHS, EDC, and ethanolamine)

  • Hydrazine or carbohydrazide (B1668358) solution

  • Sodium cyanoborohydride

  • Buffers and Reagents:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 (PBS)

    • Blocking Buffer: 1 M Ethanolamine-HCl, pH 8.5

    • Hydrazide Buffer: 100 mM Sodium Acetate, pH 4.5

    • Immobilization Buffer: 100 mM Sodium Acetate, pH 4.5

    • Running Buffer for analysis (e.g., HBS-EP+)

  • Desalting column

Protocol 1: Preparation of Hydrazide-Activated Sensor Surface

This protocol describes the modification of a standard carboxylated sensor chip to introduce reactive hydrazide groups.

Start Carboxylated Sensor Surface Activate Activate with EDC/NHS Start->Activate Activation Buffer Hydrazide Inject Hydrazine/ Carbohydrazide Activate->Hydrazide Hydrazide Buffer Block Block with Ethanolamine (B43304) Hydrazide->Block Blocking Buffer End Hydrazide-Activated Surface Block->End

Figure 2: Workflow for preparing a hydrazide-activated SPR sensor surface.

  • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the carboxylated sensor surface for 7 minutes at a flow rate of 10 µL/min.[7]

  • Hydrazide Coupling: Immediately inject a 5 mM solution of carbohydrazide in water for 7 minutes at a flow rate of 10 µL/min.[4]

  • Blocking: Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes at a flow rate of 10 µL/min to deactivate any remaining NHS esters.[7]

  • Stabilization: The surface is now ready for the immobilization of the aldehyde-modified ligand.

Protocol 2: Two-Step Immobilization of Amine-Containing Ligand

This protocol details the modification of the ligand with the linker in solution, followed by its immobilization onto the prepared hydrazide-activated surface.

  • Ligand Modification: a. Dissolve the amine-containing ligand in Coupling Buffer (PBS, pH 7.4) to a final concentration of 1 mg/mL. b. Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. c. Add a 10-fold molar excess of the dissolved linker to the ligand solution. d. Incubate the reaction for 1 hour at room temperature with gentle mixing. e. Remove excess, unreacted linker using a desalting column equilibrated with Immobilization Buffer (100 mM Sodium Acetate, pH 4.5).

  • Ligand Immobilization: a. Inject the purified aldehyde-modified ligand over the hydrazide-activated sensor surface at a concentration of 20-50 µg/mL in Immobilization Buffer at a flow rate of 5-10 µL/min. The immobilization level can be monitored in real-time. b. Once the desired immobilization level is reached, stop the injection. c. To form a stable hydrazone bond, allow the surface to stabilize for 30 minutes. d. (Optional but recommended) For a more stable linkage, inject a 50 mM solution of sodium cyanoborohydride in Immobilization Buffer for 10 minutes at a flow rate of 5 µL/min to reduce the hydrazone to a stable hydrazide bond.[4] e. Wash the surface with a pulse of high and low pH solutions (e.g., 10 mM Glycine-HCl, pH 2.5 and 10 mM NaOH) to remove any non-covalently bound ligand. f. The surface is now ready for analyte interaction analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ligand Immobilization Inefficient ligand modification.Increase the molar excess of the linker, reaction time, or adjust the pH of the coupling buffer.
Inefficient surface coupling.Optimize the pH of the immobilization buffer (typically between 4.0 and 5.5 for aldehyde-hydrazide coupling).
Hydrolysis of NHS ester.Prepare the linker solution immediately before use.
High Non-Specific Binding Insufficient blocking of the sensor surface.Ensure complete deactivation with ethanolamine after hydrazide coupling.
Hydrophobic interactions.Increase the salt concentration or add a small amount of surfactant (e.g., 0.005% P20) to the running buffer.
Loss of Ligand Activity Harsh immobilization conditions.Reduce the concentration of sodium cyanoborohydride or shorten the reduction time.
Ligand instability at the required pH.Perform pH scouting to determine the optimal conditions for ligand stability and activity.

Table 2: Common troubleshooting tips for SPR immobilization.

Conclusion

The this compound provides a powerful and flexible tool for the oriented immobilization of amine-containing ligands in SPR studies. The two-step protocol outlined in these notes, combined with the beneficial properties of the PEG spacer, can lead to the generation of high-quality, reproducible kinetic and affinity data. Careful optimization of each step is recommended to achieve the best results for your specific biomolecular interaction system.

References

Application Notes and Protocols for Ald-Ph-PEG24-NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG24-NHS ester is a versatile, heterobifunctional crosslinker designed for bioconjugation applications, particularly in the realm of fluorescence microscopy. This reagent features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) (Ald-Ph) group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, forming a stable amide bond.[1][2] The benzaldehyde group serves as a reactive partner for molecules functionalized with aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively.[3][4][5] The hydrophilic PEG24 chain enhances the water solubility of the entire conjugate, minimizing aggregation and improving biocompatibility.[6]

These characteristics make this compound an ideal tool for two primary applications in fluorescence microscopy:

  • Two-Step Labeling of Proteins with Aldehyde-Reactive Fluorophores: This approach allows for the conjugation of a protein of interest with a fluorescent probe that is not available in an amine-reactive form but can be functionalized with an aminooxy or hydrazide group.

  • Detection and Visualization of Aldehydes in Cellular Environments: By first conjugating an aminooxy- or hydrazide-functionalized fluorophore to the linker, the resulting fluorescent probe can be used to label and visualize aldehyde-containing biomolecules within cells, which are often markers of oxidative stress.[7][8][9]

This document provides detailed application notes and protocols for utilizing this compound in these key fluorescence microscopy applications.

Data Presentation

Properties of this compound
PropertyValueReference
Molecular Weight ~1375.5 g/mol [1]
Spacer Arm Length 24 PEG units[1]
Reactivity 1 NHS ester reacts with primary amines (pH 7.5-8.5)[1][2]
Reactivity 2 Benzaldehyde reacts with aminooxy or hydrazide groups (pH 4-6)[3][4][5]
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)[1]
Spectral Properties of Representative Fluorophores for Conjugation

The choice of fluorophore is critical for successful fluorescence microscopy. The following table summarizes the spectral properties of common fluorophores that can be conjugated to this compound using the protocols described below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
Fluorescein (FITC) 49451875,0000.92Low
Rhodamine B 555580105,0000.36Moderate
Cyanine3 (Cy3) 550570150,0000.15Moderate
Alexa Fluor 488 49551973,0000.92High
Alexa Fluor 555 555565155,0000.10High
Alexa Fluor 647 650668270,0000.33High
Cyanine5 (Cy5) 649670250,0000.20Moderate
Cyanine7 (Cy7) 743767250,0000.12Low

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation partner. Photostability is a qualitative assessment under typical microscopy conditions.[10][11][12][13][14][15]

Experimental Protocols

Application 1: Two-Step Labeling of a Target Protein with an Aldehyde-Reactive Fluorophore

This protocol describes the conjugation of a target protein (e.g., an antibody) with an aminooxy- or hydrazide-functionalized fluorescent dye using the this compound linker.

G cluster_0 Step 1: Linker Conjugation to Protein cluster_1 Step 2: Fluorophore Conjugation cluster_2 Purification & Application Protein Target Protein (e.g., Antibody) Protein_Linker Protein-Linker Conjugate Protein->Protein_Linker NHS ester reaction (pH 7.5-8.5) Linker This compound Linker->Protein_Linker Labeled_Protein Fluorescently Labeled Protein Protein_Linker->Labeled_Protein Aldehyde reaction (pH 4-6) Fluorophore Aminooxy/Hydrazide Fluorophore Fluorophore->Labeled_Protein Purification Purification (e.g., SEC) Labeled_Protein->Purification Microscopy Fluorescence Microscopy Purification->Microscopy G cluster_0 Oxidative Stress Induction cluster_1 Lipid Peroxidation cluster_2 Protein Carbonylation & Detection ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) Lipid_Peroxidation->Reactive_Aldehydes Carbonylated_Protein Carbonylated Proteins (Aldehyde-containing) Reactive_Aldehydes->Carbonylated_Protein Protein Cellular Proteins Protein->Carbonylated_Protein Fluorescent_Signal Fluorescence Signal Carbonylated_Protein->Fluorescent_Signal Fluorescent_Probe Fluorescent Aldehyde Probe Fluorescent_Probe->Fluorescent_Signal G cluster_0 Probe Synthesis cluster_1 Cellular Staining cluster_2 Imaging Fluorophore Aminooxy/Hydrazide Fluorophore Probe Aldehyde-Reactive Fluorescent Probe Fluorophore->Probe Aldehyde reaction (pH 4-6) Linker This compound Linker->Probe NHS ester reaction (pH 7.5-8.5) Cells Fix & Permeabilize Cells Staining Incubate with Probe Cells->Staining Wash Wash Excess Probe Staining->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Analysis Image Analysis Microscopy->Analysis

References

Step-by-Step Guide for Ald-Ph-PEG24-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-PEG24-NHS ester is a heterobifunctional crosslinker designed for two-step bioconjugation. This linker contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) (Ald-Ph). The NHS ester facilitates the covalent attachment to primary amines (-NH2) on proteins, peptides, or other biomolecules, forming a stable amide bond. The benzaldehyde group allows for a subsequent, bioorthogonal reaction with molecules containing a hydrazine (B178648) or aminooxy group, resulting in the formation of a hydrazone or oxime bond, respectively. The long polyethylene (B3416737) glycol (PEG24) spacer enhances the solubility and reduces steric hindrance of the resulting conjugate, which is particularly beneficial in drug development for improving the pharmacokinetic properties of biologics.

This document provides a detailed guide for utilizing this compound in a two-step bioconjugation strategy, including experimental protocols, data presentation, and visual workflows.

Reaction Principle

The bioconjugation process using this compound is a sequential, two-step reaction:

  • Amine Modification (Step 1): The NHS ester end of the linker reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the first biomolecule (Biomolecule 1) to form a stable amide linkage. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).

  • Aldehyde Ligation (Step 2): The aldehyde group on the now-modified Biomolecule 1 is then available to react with a hydrazine or aminooxy-functionalized second molecule (Biomolecule 2), forming a hydrazone or oxime bond. This reaction is often performed at a slightly acidic to neutral pH and can be catalyzed by aniline (B41778).

Data Presentation

Table 1: Recommended Reaction Conditions
ParameterStep 1: NHS Ester ReactionStep 2: Aldehyde-Hydrazone/Oxime Reaction
pH 7.2 - 8.54.5 - 7.0
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours (can be longer for uncatalyzed reactions)
Molar Excess of Linker/Second Molecule 5-20 fold molar excess of this compound over Biomolecule 15-20 fold molar excess of Biomolecule 2 over modified Biomolecule 1
Catalyst (for Hydrazone Formation) N/AAniline (optional, 10-100 mM)
Table 2: Typical Bioconjugation Efficiency and Stability
CharacteristicAmide Bond (from NHS Ester)Hydrazone/Oxime Bond (from Aldehyde)
Typical Yield > 80%> 70%
Bond Stability Highly stable under physiological conditions.Hydrazone: Reversible under acidic conditions. Oxime: More stable than hydrazone.
Storage Conditions for Conjugate -20°C to -80°C in a suitable buffer-20°C to -80°C; for hydrazones, avoid acidic buffers for long-term storage.

Experimental Protocols

Materials and Reagents
  • This compound

  • Biomolecule 1 (containing primary amines, e.g., a protein or antibody)

  • Biomolecule 2 (containing a hydrazine or aminooxy group)

  • Reaction Buffers:

    • Step 1: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4, or Sodium Bicarbonate buffer, pH 8.3-8.5.

    • Step 2: Acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 6.0-7.0.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent (for NHS ester reaction): 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Aniline (optional, for catalysis of hydrazone formation)

  • Purification equipment: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.

  • Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

Protocol 1: Two-Step Bioconjugation

Step 1: Modification of Biomolecule 1 with this compound

  • Preparation of Biomolecule 1:

    • Dissolve Biomolecule 1 in the chosen Step 1 reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the Biomolecule 1 solution. A 5- to 20-fold molar excess of the linker is recommended.[1]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the protein.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching reagent to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Aldehyde-Modified Biomolecule 1:

    • Remove the excess linker and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or TFF.[2]

    • The purified aldehyde-modified Biomolecule 1 can be used immediately in the next step or stored at -20°C or -80°C.

Step 2: Ligation of Biomolecule 2 to Aldehyde-Modified Biomolecule 1

  • Preparation of Aldehyde-Modified Biomolecule 1:

    • If stored, thaw the purified aldehyde-modified Biomolecule 1.

    • If necessary, exchange the buffer to the chosen Step 2 reaction buffer (e.g., acetate buffer, pH 4.5-5.5, for aniline catalysis, or PBS, pH 6.0-7.0, for uncatalyzed reactions).

  • Preparation of Biomolecule 2 Solution:

    • Dissolve the hydrazine or aminooxy-functionalized Biomolecule 2 in the Step 2 reaction buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of Biomolecule 2 to the aldehyde-modified Biomolecule 1.

    • For aniline-catalyzed hydrazone formation: If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline can significantly increase the reaction rate, especially at neutral pH.[3][4]

    • Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE or mass spectrometry).

  • Purification of the Final Bioconjugate:

    • Purify the final conjugate to remove excess Biomolecule 2 and any remaining reagents using size-exclusion chromatography, dialysis, or another appropriate purification method.[5]

  • Characterization and Storage:

    • Characterize the final bioconjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight, UV-Vis spectroscopy to determine the degree of labeling (if one of the biomolecules has a chromophore), and mass spectrometry for accurate mass determination and confirmation of conjugation.[3][4]

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

Mandatory Visualizations

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Aldehyde Ligation biomolecule1 Biomolecule 1 (with -NH2) reaction1 NHS Ester Reaction (pH 7.2-8.5) biomolecule1->reaction1 linker This compound linker->reaction1 modified_biomolecule Aldehyde-Modified Biomolecule 1 reaction1->modified_biomolecule purification1 Purification (SEC, Dialysis, or TFF) modified_biomolecule->purification1 purified_modified_biomolecule Purified Aldehyde-Modified Biomolecule 1 purification1->purified_modified_biomolecule reaction2 Hydrazone/Oxime Formation (pH 4.5-7.0) purified_modified_biomolecule->reaction2 biomolecule2 Biomolecule 2 (with Hydrazine/Aminooxy) biomolecule2->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate purification2 Final Purification final_conjugate->purification2

Caption: Experimental workflow for the two-step bioconjugation using this compound.

G cluster_pathway Drug Delivery Signaling Pathway adc Antibody-Drug Conjugate (Bioconjugate) receptor Target Cell Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release (Linker Cleavage) lysosome->drug_release drug Active Drug drug_release->drug cellular_target Intracellular Target drug->cellular_target Action apoptosis Cell Death (Apoptosis) cellular_target->apoptosis

Caption: A generalized signaling pathway for an antibody-drug conjugate (ADC) developed using bioconjugation.

References

Application Notes and Protocols for Labeling with Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Ald-Ph-PEG24-NHS ester in labeling proteins and other amine-containing biomolecules. The protocol outlines the necessary calculations for determining the optimal molar excess of the labeling reagent and provides a step-by-step procedure for the conjugation reaction.

Introduction to NHS Ester Labeling

N-Hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines (-NH2) in biomolecules.[1][2][3] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[4] This chemistry is commonly employed to attach labels such as fluorescent dyes, biotin, or, in this case, a PEGylated aldehyde moiety to proteins, antibodies, and other molecules.[2][3]

The this compound is a heterobifunctional linker that contains an amine-reactive NHS ester and a carbonyl-reactive benzaldehyde (B42025) group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[5][6][7] The PEG chain enhances the water solubility and can improve the pharmacokinetic properties of the conjugated molecule.[8] The aldehyde group can be used for subsequent reactions, such as with aminooxy- or hydrazide-containing molecules.[5][6]

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the concentration of reactants.[1][4][9] The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[4][10] It is crucial to use amine-free buffers, as primary amines in the buffer will compete with the target molecule for the NHS ester.[9][11][12]

Calculating Molar Excess of this compound

The molar excess of the NHS ester is a critical parameter that determines the degree of labeling (DOL). A higher molar excess will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation, loss of biological activity, or other undesirable effects.[10][13] Therefore, the optimal molar excess should be determined empirically for each specific application.

The following formula can be used to calculate the mass of this compound required for a desired molar excess:

Where:

  • Molar Excess: The desired ratio of moles of NHS ester to moles of protein.

  • Mass of Protein (mg): The mass of the protein to be labeled.

  • MW of NHS Ester (Da): The molecular weight of this compound is 1375.6 Da.[5]

  • MW of Protein (Da): The molecular weight of the protein to be labeled.

Recommended Molar Excess Ranges

The optimal molar excess is dependent on the concentration of the protein solution.[10][12] The following table provides general recommendations for starting molar excess ratios.

Protein ConcentrationRecommended Molar ExcessRationale
> 5 mg/mL5-10 foldHigher protein concentrations lead to more efficient labeling.[10]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[10][12]
< 1 mg/mL20-50 foldA higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[10][12]

Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound.

Materials
  • Protein to be labeled

  • This compound (MW: 1375.6 Da)[5]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[14][15] Note: Avoid buffers containing primary amines such as Tris or glycine.[9][12]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification[11][16]

Procedure
  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11][16]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[9][12]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[2][11] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9][12] Do not prepare stock solutions for long-term storage.[12]

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[11][16]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[11][16]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate. This will require knowledge of the extinction coefficients of the protein and the benzaldehyde moiety at specific wavelengths.

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Ald_Ph_PEG24_NHS This compound Amide_Bond Stable Amide Bond (Labeled Protein) Ald_Ph_PEG24_NHS->Amide_Bond reacts with NHS_Byproduct N-Hydroxysuccinimide Ald_Ph_PEG24_NHS->NHS_Byproduct releases Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond to form

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

G Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS 2. Prepare this compound Solution (in DMSO or DMF) Prepare_Protein->Prepare_NHS Calculate_Excess 3. Calculate Molar Excess Prepare_NHS->Calculate_Excess Add_Reagents 4. Add NHS Ester to Protein Solution Calculate_Excess->Add_Reagents Incubate 5. Incubate (RT for 30-60 min or 4°C for 2h) Add_Reagents->Incubate Quench 6. Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench Purify 7. Purify Labeled Protein (Desalting column or Dialysis) Quench->Purify Characterize 8. Characterize (Determine Degree of Labeling) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for labeling with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ald-Ph-PEG24-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation efficiency of Ald-Ph-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing three key components:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1][2]

  • A hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) spacer that increases the solubility and circulation time of the conjugated molecule.[3][4]

  • A benzaldehyde (Ald-Ph) group that can react with hydrazide or aminooxy-functionalized molecules to form a stable hydrazone or oxime bond, respectively.[5][6]

This linker is commonly used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[7] It allows for the precise, covalent attachment of a payload (e.g., a drug) to a biomolecule (e.g., an antibody).

Q2: What are the optimal reaction conditions for the NHS ester to amine conjugation?

The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.[8] Key parameters include:

  • pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[9] Below this range, the primary amines are protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[10]

  • Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[11][12] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with the target molecule for the NHS ester and should be avoided during the conjugation step.[13][14]

  • Temperature and Time: The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][14] Lower temperatures can help minimize the hydrolysis of the NHS ester, but may require a longer incubation time.[8]

Q3: How can I quench the NHS ester reaction?

To stop the conjugation reaction, a quenching agent with a primary amine can be added. This agent will react with any remaining unreacted NHS esters.[13] Common quenching agents include:

  • Tris buffer[13]

  • Glycine[13]

  • Hydroxylamine[13]

  • Ethanolamine[13]

Typically, the quenching agent is added to a final concentration of 20-100 mM.[13][15] Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the remaining NHS esters.[16]

Q4: What is the optimal pH for the aldehyde-hydrazide reaction?

The reaction between an aldehyde and a hydrazide to form a hydrazone bond is most efficient at a pH of 5 to 7.[17] Aniline (B41778) can be used as a catalyst to increase the efficiency of this reaction.[17]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

Problem Potential Cause Troubleshooting Steps
Low Conjugation Efficiency Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[2][18]- Store the this compound desiccated at -20°C.[5][19] - Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[18][20] - Prepare the NHS ester solution immediately before use and do not store it.[2][14] - Perform the reaction at a lower temperature (4°C) to slow down hydrolysis.[8]
Incorrect buffer pH: The pH of the reaction buffer is critical for the NHS ester-amine reaction.[11]- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[8]
Presence of competing primary amines: Buffers like Tris or glycine will compete with the target molecule.[13]- Use an amine-free buffer such as PBS.[12] If necessary, perform a buffer exchange using a desalting column before starting the conjugation.[8]
Low protein concentration: At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[13]- Increase the concentration of the protein and/or the molar excess of the NHS ester. A protein concentration of at least 2 mg/mL is recommended.[8]
High Non-Specific Binding or Aggregation Insufficient purification: Failure to remove excess, unreacted, or hydrolyzed linker after the reaction can lead to non-specific binding.[13]- Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to remove small molecule contaminants.[13][]
Protein aggregation: Improper reaction conditions can cause the protein or the conjugate to aggregate.[13]- Optimize the molar ratio of the linker to the protein. Start with a 5- to 20-fold molar excess of the NHS ester.[2][13] - Perform the reaction at a lower temperature (4°C).
Difficulty in Characterizing the Conjugate Heterogeneity of the product: PEGylation can result in a mixture of products with varying numbers of PEG chains attached.[3]- Use characterization techniques such as SDS-PAGE, size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and mass spectrometry (MS) to assess the degree of PEGylation and purity.[3][][22]

Experimental Protocols

Protocol 1: NHS Ester Conjugation to a Protein

This protocol provides a general guideline for conjugating the NHS ester moiety of this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF[1]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Desalting column for purification[8]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[8] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[2][14]

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[2][13] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[14]

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[2][14]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[13] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted linker and by-products using a desalting column equilibrated with your desired storage buffer.[13]

Protocol 2: Aldehyde-Hydrazide Conjugation

This protocol describes the conjugation of a hydrazide-modified molecule to the aldehyde group of the PEGylated protein.

Materials:

  • Aldehyde-functionalized PEGylated protein

  • Hydrazide-modified molecule

  • Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • (Optional) Aniline catalyst[17]

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Prepare the Reactants: Dissolve the aldehyde-functionalized PEGylated protein and the hydrazide-modified molecule in the Reaction Buffer.

  • Perform the Conjugation: Mix the reactants and incubate for 2-4 hours at room temperature. If using, add aniline to a final concentration of 10-100 mM.[17]

  • Purify the Conjugate: Purify the final conjugate using an appropriate chromatography method, such as SEC or IEX, to remove unreacted components.[][23]

Data Presentation

Table 1: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[9][10]
Buffer Amine-free (e.g., PBS, Borate)Avoids competition with the target molecule.[11][12]
Temperature Room Temperature or 4°CLower temperature minimizes hydrolysis but may require longer reaction times.[8]
Reaction Time 30 minutes - 4 hoursTypically sufficient for completion. Longer times may increase hydrolysis.[13]
Molar Excess of NHS Ester 5 - 20 foldDrives the reaction to completion, but higher ratios can increase non-specific modification.
Protein Concentration > 2 mg/mLHigher concentration favors the desired reaction over hydrolysis.[8]

Visualizations

Conjugation_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Aldehyde Conjugation Protein Protein (with primary amines) Reaction1 Reaction (pH 7.2-8.5) Protein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 PEG_Protein Ald-Ph-PEG-Protein Reaction1->PEG_Protein Reaction2 Reaction (pH 5-7) PEG_Protein->Reaction2 Hydrazide Hydrazide-Payload Hydrazide->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate

Caption: Workflow for the two-step conjugation using this compound.

Reaction_Mechanism cluster_nhs NHS Ester Reaction cluster_aldehyde Aldehyde-Hydrazide Reaction Protein_NH2 Protein-NH₂ Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Amide_Bond NHS_Ester R-NHS NHS_Ester->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group + PEG_CHO PEG-CHO Hydrazone_Bond PEG-CH=N-NH-Payload (Hydrazone Bond) PEG_CHO->Hydrazone_Bond Payload_Hydrazide Payload-NH-NH₂ Payload_Hydrazide->Hydrazone_Bond Water H₂O Hydrazone_Bond->Water +

Caption: Chemical reactions involved in the two-step conjugation process.

Troubleshooting_Tree Start Low Conjugation Yield? Check_Reagent Check NHS Ester Storage & Handling Start->Check_Reagent Yes Check_pH Verify Buffer pH (7.2-8.5) Check_Reagent->Check_pH Check_Buffer Ensure Amine-Free Buffer Check_pH->Check_Buffer Check_Concentration Increase Reactant Concentrations Check_Buffer->Check_Concentration Optimize_Time_Temp Optimize Incubation Time & Temperature Check_Concentration->Optimize_Time_Temp Success Yield Improved Optimize_Time_Temp->Success Fail Still Low Yield Optimize_Time_Temp->Fail

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Troubleshooting low yield in Ald-Ph-PEG24-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Ald-Ph-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a dual-functional, PEG-based linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features two distinct reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary aliphatic amines (e.g., the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.[3][4]

  • Benzaldehyde (Ald-Ph): This aromatic aldehyde group reacts with aminooxy-containing molecules to form a stable oxime ether bond.[5][6]

The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions and can improve the pharmacokinetic properties of the final conjugate.[7][8]

cluster_linker This compound cluster_reactants Reactant Molecules cluster_products Conjugation Products Linker Aldehyde-Phenyl-(PEG)24-NHS ester Aldehyde Benzaldehyde (-CHO) Linker->Aldehyde reacts with Aminooxy group NHS_Ester NHS Ester Linker->NHS_Ester reacts with Primary Amine MoleculeB Molecule B with Aminooxy group (-ONH2) Aldehyde->MoleculeB MoleculeA Molecule A (e.g., Protein, Peptide) with Primary Amine (-NH2) NHS_Ester->MoleculeA ProductA Stable Amide Bond MoleculeA->ProductA Forms ProductB Stable Oxime Ether Bond MoleculeB->ProductB Forms

Caption: Reaction schematic for the dual-functional this compound linker.

Troubleshooting Low Reaction Yield

Q2: What are the most common causes of low yield in my NHS ester conjugation?

Low yield is most frequently traced back to suboptimal reaction conditions or reagent quality. The primary issues are:

  • Competing Hydrolysis: The NHS ester group is susceptible to hydrolysis (reaction with water), which renders it inactive. This rate of hydrolysis increases significantly with higher pH.[4][9][10]

  • Incorrect pH: The reaction is highly pH-dependent. Low pH protonates the amine, making it a poor nucleophile, while high pH accelerates NHS ester hydrolysis.[11][12]

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the NHS ester.[3][11]

  • Reagent Quality: The this compound is moisture-sensitive. Improper storage or handling can lead to degradation before use.[3][13]

  • Low Reactant Concentration: Low concentrations of the target molecule can make the competing hydrolysis reaction more favorable.[11]

Q3: My NHS ester reaction is inefficient. What is the first thing I should check?

The first and most critical parameter to verify is the pH of your reaction buffer . Use a calibrated pH meter to ensure your buffer is within the optimal range of 7.2 to 8.5.[4][11] The most commonly recommended pH for balancing amine reactivity and minimizing hydrolysis is between 8.3 and 8.5.[12][14]

Troubleshooting_Flowchart start Start: Low Yield Observed check_ph Is buffer pH between 7.2-8.5? start->check_ph check_buffer Is the buffer amine-free? (e.g., PBS, Bicarbonate, Borate) check_ph->check_buffer Yes fail Consult further (e.g., check amine accessibility on protein) check_ph->fail No. Adjust pH. check_reagent Was the NHS ester handled under anhydrous conditions before use? check_buffer->check_reagent Yes check_buffer->fail No. Use a non-amine buffer. check_concentration Are reactant concentrations adequate (e.g., >1-2 mg/mL protein)? check_reagent->check_concentration Yes check_reagent->fail No. Use fresh, dry reagent. optimize_ratio Optimize molar ratio of Linker:Molecule check_concentration->optimize_ratio Yes check_concentration->fail No. Increase concentration. optimize_time_temp Optimize reaction time and temperature optimize_ratio->optimize_time_temp success Yield Improved optimize_time_temp->success cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_quench 3. Quenching cluster_purify 4. Purification p1 Prepare Protein in Amine-Free Buffer (e.g., Bicarbonate pH 8.3) p2 Warm NHS Ester to RT before opening p3 Dissolve NHS Ester in Anhydrous DMSO/DMF immediately before use r1 Add NHS Ester solution to Protein solution (e.g., 10x molar excess) p3->r1 r2 Incubate: RT for 1-2h OR 4°C overnight r1->r2 q1 Add Quenching Buffer (e.g., 1M Tris-HCl) r2->q1 q2 Incubate for 15-30 min q1->q2 f1 Purify conjugate via Desalting Column or Dialysis q2->f1 f2 Characterize Final Product f1->f2

References

Side reactions of Ald-Ph-PEG24-NHS ester with proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Ald-Ph-PEG24-NHS ester in protein conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to proteins.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which is a major competing reaction.[1]- Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).- Perform the reaction at a pH between 7.2 and 8.5.[2] The optimal pH for NHS ester reactions with amines is typically 8.3-8.5.[3]- Use the this compound immediately after dissolving it.- Store the lyophilized reagent desiccated at -20°C.
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. At low pH, the amine is protonated and less nucleophilic. At high pH, hydrolysis of the NHS ester is accelerated.- Maintain a reaction pH between 7.2 and 8.5 for optimal results.[2]
Presence of Competing Nucleophiles in Buffer: Buffers containing primary amines will compete with the protein for reaction with the NHS ester.- Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES.
Heterogeneous Product Mixture Reaction with Multiple Amino Acid Residues: Besides primary amines (lysine, N-terminus), the NHS ester can react with other nucleophilic residues. The benzaldehyde (B42025) can also react with primary amines.- To favor N-terminal modification over lysine (B10760008) modification, perform the reaction at a near-physiological pH.[3]- Characterize the product mixture using techniques like HPLC and mass spectrometry to identify different species.[4]
Formation of Unstable Adducts: Side reactions with hydroxyl (serine, threonine, tyrosine) or sulfhydryl (cysteine) groups form less stable ester or thioester bonds compared to the amide bond with primary amines.[2] Schiff bases formed between the aldehyde and amines can be reversible.- Consider a post-reaction treatment with hydroxylamine (B1172632) to selectively cleave less stable O-acyl adducts.[2]- To stabilize Schiff base adducts, perform a reductive amination step using a mild reducing agent like sodium cyanoborohydride.
Loss of Protein Activity Modification of Critical Residues: The linker may attach to amino acid residues within the active site or binding domains of the protein, leading to steric hindrance or conformational changes.- If possible, use site-directed mutagenesis to protect critical lysine residues.- Adjust the stoichiometry of the linker to protein ratio to achieve a lower degree of labeling.
Precipitation of Protein During Reaction Change in Protein pI: Extensive modification of lysine residues neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and lead to precipitation if the reaction pH is close to the new pI.- Perform the reaction at a pH away from the predicted pI of the modified protein.- Use protein concentration and buffer conditions that are known to maintain the stability of the unmodified protein.

Frequently Asked Questions (FAQs)

Reagent and Reaction Chemistry

Q1: What are the reactive groups on this compound and what do they target?

This compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group primarily reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein, to form a stable amide bond.[2][5]

  • Benzaldehyde: This aromatic aldehyde group can react with primary amines (e.g., lysine) to form a Schiff base (imine). This reaction is typically reversible. It can also react with other nucleophiles like hydrazides or aminooxy groups.

Q2: What are the most common side reactions of the NHS ester group?

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, especially under certain conditions. These side reactions are generally less efficient and the resulting linkages are often less stable than amide bonds.[5]

Amino Acid Residue Reactive Group Resulting Linkage Stability
Serine, Threonine, TyrosineHydroxyl (-OH)EsterLess stable than amide; can be hydrolyzed.[2]
CysteineSulfhydryl (-SH)ThioesterLess stable than amide.
HistidineImidazoleAcyl-imidazoleGenerally unstable.

The most significant competing reaction is the hydrolysis of the NHS ester in aqueous solution, which yields a non-reactive carboxylic acid and reduces conjugation efficiency.[1]

Q3: How stable is the Schiff base formed by the benzaldehyde group?

Schiff bases formed from the reaction of an aldehyde with a primary amine are in equilibrium with the free aldehyde and amine.[6] Their stability is influenced by several factors, including the structure of the aldehyde and the amine, and the pH of the solution. Aromatic aldehydes like benzaldehyde can form relatively stable Schiff bases.[7] However, for a permanent linkage, a reduction step is often required to convert the imine to a stable secondary amine.

Q4: What is the optimal pH for the reaction?

The optimal pH for NHS ester reactions with primary amines is typically between 7.2 and 8.5.[2] Below this range, the amine groups are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly. The reaction of aldehydes with amines to form Schiff bases can be catalyzed by either acid or base.

Experimental Design and Analysis

Q5: How can I control which end of the linker reacts first?

The NHS ester is generally more reactive and less stable in aqueous solution than the benzaldehyde. Therefore, in a one-step conjugation, the NHS ester is likely to react first with available primary amines. To achieve sequential conjugation, you could first react the NHS ester with one protein, purify the intermediate, and then react the aldehyde group with a second molecule.

Q6: How can I characterize the resulting conjugate and identify side products?

A combination of analytical techniques is recommended:

  • HPLC (High-Performance Liquid Chromatography): Techniques like Size-Exclusion (SEC-HPLC), Reversed-Phase (RP-HPLC), and Ion-Exchange (IEX-HPLC) can be used to separate the conjugated protein from the unconjugated protein and to analyze the heterogeneity of the product.[8][9][10]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, the degree of PEGylation, and for identifying the sites of modification.[1][4][11]

  • Peptide Mapping: This technique involves digesting the conjugated protein with a protease (e.g., trypsin) and then analyzing the resulting peptides by LC-MS/MS. This allows for the precise identification of the amino acid residues that have been modified.[1][12][13]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0).

    • Ensure the protein concentration is appropriate for the intended scale of the reaction.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the linker in a small volume of a dry, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized for your specific application, but a starting point of a 5- to 20-fold molar excess of the linker is common.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Reductive Amination to Stabilize Schiff Base Linkages

This protocol should be performed after the initial conjugation reaction if stabilization of the aldehyde-amine linkage is desired.

  • Schiff Base Formation:

    • Follow steps 1-3 of the General Conjugation Protocol. It is important to ensure the initial reaction favors Schiff base formation. A slightly acidic to neutral pH (6.5-7.5) can be favorable for imine formation.

  • Reduction:

    • Prepare a fresh stock solution of sodium cyanoborohydride (NaBH₃CN) in an appropriate buffer (e.g., 5M stock in 1M NaOH). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood. [13]

    • Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 50 mM.[13] Sodium cyanoborohydride is preferred over sodium borohydride (B1222165) as it is a milder reducing agent and will not reduce the aldehyde.[6]

    • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C.[13]

  • Purification:

    • Purify the stabilized conjugate using size-exclusion chromatography or dialysis to remove the reducing agent and other small molecules.

Protocol 3: Peptide Mapping for Identification of Modification Sites
  • Sample Preparation:

    • Denature the purified protein conjugate using agents like urea (B33335) or guanidine (B92328) hydrochloride.[1]

    • Reduce disulfide bonds with a reducing agent such as DTT.

    • Alkylate the free cysteine residues with a reagent like iodoacetamide (B48618) to prevent disulfide bond reformation.[1]

  • Enzymatic Digestion:

    • Exchange the buffer to one suitable for enzymatic digestion (e.g., ammonium (B1175870) bicarbonate).

    • Add a protease, such as trypsin, to the protein solution. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.

    • Incubate the mixture, typically overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

    • The peptides are separated by the LC column and then fragmented and analyzed by the mass spectrometer.

  • Data Analysis:

    • Use specialized software to search the obtained MS/MS spectra against the known protein sequence.

    • Identify peptides that show a mass shift corresponding to the mass of the Ald-Ph-PEG24 moiety to pinpoint the exact sites of modification.

Visualizations

Reaction_Pathway cluster_reagents Reactants cluster_primary Primary Reaction (NHS Ester) cluster_side_nhs Side Reactions (NHS Ester) cluster_aldehyde Aldehyde Reactions Protein Protein Primary_Amine Primary Amine (Lys, N-terminus) Protein->Primary_Amine Hydroxyl Hydroxyl (Ser, Thr, Tyr) Protein->Hydroxyl Sulfhydryl Sulfhydryl (Cys) Protein->Sulfhydryl Aldehyde_Amine Primary Amine (Lys) Protein->Aldehyde_Amine Linker This compound Linker->Primary_Amine pH 7.2-8.5 Linker->Hydroxyl Linker->Sulfhydryl Hydrolysis Hydrolysis (H2O) Linker->Hydrolysis Linker->Aldehyde_Amine Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond Ester_Bond Unstable Ester Bond Hydroxyl->Ester_Bond Thioester_Bond Unstable Thioester Bond Sulfhydryl->Thioester_Bond Carboxylic_Acid Inactive Carboxylic Acid Hydrolysis->Carboxylic_Acid Schiff_Base Reversible Schiff Base Aldehyde_Amine->Schiff_Base Reductive_Amination Reductive Amination (+ NaBH3CN) Schiff_Base->Reductive_Amination Stable_Amine Stable Secondary Amine Reductive_Amination->Stable_Amine

Caption: Reaction pathways of this compound with protein functional groups.

Troubleshooting_Workflow Start Start Conjugation Low_Yield Low Conjugation Yield? Start->Low_Yield Check_pH Check pH (7.2-8.5) and Buffer (Amine-Free) Low_Yield->Check_pH Yes Heterogeneity Heterogeneous Product? Low_Yield->Heterogeneity No Check_Reagent Use Fresh Reagent Avoid Hydrolysis Check_pH->Check_Reagent Check_Reagent->Heterogeneity Analyze_HPLC Analyze by HPLC/MS to Identify Species Heterogeneity->Analyze_HPLC Yes Loss_of_Activity Loss of Activity? Heterogeneity->Loss_of_Activity No Optimize_Ratio Optimize Linker:Protein Ratio Analyze_HPLC->Optimize_Ratio Stabilize Consider Reductive Amination or Hydroxylamine Treatment Optimize_Ratio->Stabilize Stabilize->Loss_of_Activity Protect_Site Site-Directed Mutagenesis of Active Site Lysines Loss_of_Activity->Protect_Site Yes End Successful Conjugation Loss_of_Activity->End No Lower_Stoichiometry Lower Linker Stoichiometry Protect_Site->Lower_Stoichiometry Lower_Stoichiometry->End

Caption: Troubleshooting workflow for this compound protein conjugation.

References

Technical Support Center: Ald-Ph-PEG24-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively quenching reactions involving Ald-Ph-PEG24-NHS ester.

Troubleshooting Guide

This guide addresses common issues encountered when quenching this compound reactions.

IssuePotential CauseRecommended Action
Incomplete Quenching (Residual NHS Ester Activity) Insufficient Quencher Concentration: The amount of quenching reagent was not enough to react with all unreacted NHS esters.Increase the molar excess of the quenching reagent. A 20-50 mM final concentration is a good starting point for amine-based quenchers.[1][2][3]
Inadequate Incubation Time: The quenching reaction was not allowed to proceed for a sufficient duration.Increase the incubation time. Typical quenching times range from 15 minutes to 1 hour at room temperature.[4][5]
Suboptimal pH for Quenching: The pH of the reaction mixture is not optimal for the chosen quenching method.For amine-based quenchers, ensure the pH is between 7.2 and 8.5.[6] For hydrolysis-based quenching, raise the pH to >8.5.[1][7]
Unwanted Side Reactions with Aldehyde Group Reactive Quenching Reagent: The primary amine in the quenching reagent (e.g., Tris, glycine) has reacted with the benzaldehyde (B42025) group to form a Schiff base.While this reaction is possible, it is generally reversible and less favorable than the reaction with the highly reactive NHS ester.[8] To minimize this, use the lowest effective concentration of the amine quencher and the shortest necessary quenching time. Alternatively, consider using hydroxylamine, which is less likely to form a stable Schiff base under these conditions, or quenching via hydrolysis at a high pH.[1][3]
Precipitation of Conjugate During Quenching Change in Buffer Conditions: The addition of a concentrated quenching solution significantly altered the pH or ionic strength of the reaction mixture, leading to product precipitation.Prepare the quenching reagent in a buffer compatible with your conjugate's solubility. Add the quenching solution slowly while gently mixing.
Low Yield of Final Conjugate Premature Hydrolysis of NHS Ester: The NHS ester hydrolyzed before or during the conjugation reaction, reducing the amount available to react with the target molecule. Hydrolysis is a major competing reaction.[6]Ensure all buffers and reagents are free of primary amines before the conjugation step.[6] Perform the reaction at the optimal pH of 7.2-8.5 and consider carrying out the reaction at 4°C to slow down hydrolysis.[6]
Quencher Added Too Early: The quenching reagent was added before the primary conjugation reaction was complete.Allow the reaction between the this compound and your target molecule to proceed to completion before adding the quenching reagent. Monitor the reaction progress if possible.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an this compound reaction?

Quenching is a critical step to stop the reaction by deactivating any unreacted, excess this compound. This prevents the NHS ester from reacting with subsequently added molecules or with the purification matrix (e.g., amine-functionalized chromatography resins). It ensures the homogeneity of the final product and prevents unwanted side reactions.

Q2: What are the common methods for quenching NHS ester reactions?

There are two primary methods for quenching NHS ester reactions:

  • Addition of a Quenching Reagent: This involves adding a small molecule with a primary amine that will react with the remaining NHS ester. Common quenching reagents include Tris, glycine (B1666218), hydroxylamine, and ethanolamine.[1][2][3]

  • Hydrolysis: The NHS ester can be intentionally hydrolyzed to an unreactive carboxylic acid by raising the pH of the reaction mixture to above 8.5.[1][7]

Q3: Will the quenching reagent react with the aldehyde group of the this compound?

Primary amine-containing quenchers like Tris and glycine can potentially react with the benzaldehyde group to form a Schiff base.[8] However, the NHS ester is significantly more reactive than the aldehyde. Under typical quenching conditions (short reaction times and controlled pH), the reaction with the NHS ester is highly favored. To minimize the risk of Schiff base formation, one can use the lowest effective concentration of the amine quencher or opt for quenching via hydrolysis at a high pH.

Q4: How do I choose the best quenching reagent for my experiment?

The choice of quenching reagent depends on your downstream application and the nature of your conjugate.

  • Tris and Glycine: These are widely used, effective, and readily available.[5][6] They are suitable for most applications where the potential for a minor, reversible reaction with the aldehyde is not a concern.

  • Hydroxylamine: This is a good alternative if you want to minimize interactions with the aldehyde group. It effectively hydrolyzes the NHS ester.[1][3][4]

  • Hydrolysis (High pH): This method is ideal if you want to avoid introducing any additional small molecules into your reaction mixture. It simply converts the NHS ester back to a carboxylic acid.[1][7]

Q5: What is the recommended concentration of the quenching reagent?

A final concentration of 20-50 mM for amine-based quenchers like Tris or glycine is commonly recommended.[1][2] For hydroxylamine, a final concentration of 10-50 mM is often used.[1][4]

Q6: How long should the quenching reaction be?

Incubation times for quenching are typically short, ranging from 15 to 60 minutes at room temperature.[4][5]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the half-life of NHS esters at various pH values, which is critical information for both the conjugation and quenching steps.

pHTemperatureApproximate Half-life of NHS Ester
7.04°C4-5 hours
8.0Room Temperature~1 hour
8.64°C~10 minutes[1][6]

Experimental Protocols

Below are detailed protocols for common methods to quench an this compound reaction.

Protocol 1: Quenching with Tris or Glycine

This protocol is a general and widely applicable method for quenching NHS ester reactions.

Materials:

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine solution.

  • Reaction mixture containing the unreacted this compound.

Procedure:

  • Following the completion of your conjugation reaction, add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM.

  • Mix gently by vortexing or pipetting.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • The quenched reaction is now ready for purification to remove the excess quenching reagent and other byproducts.

Protocol 2: Quenching with Hydroxylamine

This protocol is recommended when minimizing potential side reactions with the aldehyde group is a priority.

Materials:

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5.

  • Reaction mixture containing the unreacted this compound.

Procedure:

  • At the end of your conjugation reaction, add the Hydroxylamine Quenching Solution to your reaction mixture to a final concentration of 10-50 mM.[1][4]

  • Mix the solution gently.

  • Incubate for 15 minutes at room temperature.

  • Proceed with the purification of your conjugate.

Protocol 3: Quenching by Hydrolysis

This method is ideal for applications where the addition of another chemical reagent is undesirable.

Materials:

  • Base Solution: 1 M Sodium Phosphate or Borate buffer, pH 9.0.

  • Reaction mixture containing the unreacted this compound.

Procedure:

  • After your conjugation reaction is complete, add the Base Solution to raise the pH of the reaction mixture to approximately 8.6-9.0.

  • Mix gently.

  • Incubate for at least 30 minutes at room temperature. The NHS ester will hydrolyze to a non-reactive carboxyl group.

  • The quenched reaction mixture can then be purified.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification A This compound + Primary Amine Molecule B Conjugate Formation (Amide Bond) A->B Reaction Time: 30-120 min pH 7.2-8.5 C Excess Unreacted This compound A->C F Purified Conjugate B->F D Add Quenching Reagent (e.g., Tris, Glycine) or Increase pH (>8.5) C->D E Inactivated NHS Ester D->E Incubate: 15-30 min

Caption: Experimental workflow for the conjugation and subsequent quenching of an this compound reaction.

Quenching_Logic start Quench Ald-Ph-PEG24-NHS Ester Reaction q1 Is avoiding additional small molecules critical? start->q1 q2 Is minimizing potential Schiff base formation with the aldehyde a priority? q1->q2 No hydrolysis Quench via Hydrolysis: Increase pH to >8.5 q1->hydrolysis Yes hydroxylamine Use Hydroxylamine (10-50 mM) q2->hydroxylamine Yes tris_glycine Use Tris or Glycine (20-50 mM) q2->tris_glycine No

Caption: Decision logic for selecting the appropriate quenching method for an this compound reaction.

References

Ald-Ph-PEG24-NHS ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-PEG24-NHS ester. Here, you will find information on addressing solubility issues in aqueous buffers and other common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker that contains a benzaldehyde (B42025) group and an N-hydroxysuccinimide (NHS) ester, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds, while the benzaldehyde group can react with hydrazides or aminooxy groups.[2][3] The hydrophilic PEG chain enhances the solubility of the molecule and the resulting conjugate in aqueous solutions.[2][3] It is commonly used in bioconjugation, particularly for antibody-drug conjugates (ADCs) and for PEGylating proteins and peptides.[1]

Q2: What are the solubility properties of this compound?

This compound is soluble in water and various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3] While it is described as "aqueous soluble," the maximum practical concentration in aqueous buffers like phosphate-buffered saline (PBS) can be limited and should be determined empirically for your specific application. It is recommended to first dissolve the reagent in a small amount of anhydrous DMSO or DMF and then add it to the aqueous reaction buffer.[4][5]

Q3: What is the optimal pH for reacting this compound with proteins?

The optimal pH range for the reaction of an NHS ester with primary amines on a protein is between 7.2 and 8.5.[6] At a pH below this range, the primary amines are protonated, making them poor nucleophiles and slowing down the reaction. Above this range, the hydrolysis of the NHS ester becomes significantly faster, which competes with the desired conjugation reaction.[6]

Q4: Which buffers are recommended for the conjugation reaction?

It is crucial to use amine-free buffers for the conjugation reaction, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate (B1201080) buffers.[4][5][7]

Q5: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[3][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[5] It is highly recommended to prepare solutions of the reagent immediately before use, as the NHS ester group readily hydrolyzes in the presence of water.[5] Stock solutions in anhydrous DMSO or DMF can be prepared but should be used promptly.[5]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

Symptoms:

  • The solution becomes cloudy or hazy upon adding the dissolved this compound to the aqueous reaction buffer.

  • Visible precipitate forms in the reaction tube.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Concentration Exceeds Solubility Limit Although water-soluble, the concentration of this compound may be too high for the aqueous buffer. Reduce the final concentration of the PEG reagent in the reaction mixture.
Low Temperature Low temperatures can decrease the solubility of some PEGylated compounds. Try performing the reaction at room temperature instead of 4°C if your protein is stable at this temperature.
Insufficient Organic Co-solvent The percentage of organic solvent (DMSO or DMF) may be too low to maintain the solubility of the reagent in the final reaction volume. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume, as higher concentrations may negatively impact your protein.[5]
Buffer Composition High salt concentrations in the buffer can sometimes reduce the solubility of PEGylated compounds. If possible, try reducing the salt concentration of your reaction buffer.
Issue 2: Low Conjugation Efficiency

Symptoms:

  • Analysis of the final product (e.g., by SDS-PAGE or mass spectrometry) shows a low degree of labeling.

  • The biological activity of the protein is not significantly altered, suggesting insufficient modification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Prepare the this compound solution immediately before use.[5] Ensure the reaction pH is within the optimal range of 7.2-8.5.[6]
Suboptimal Molar Excess The molar excess of the PEG reagent may be too low. Increase the molar excess of this compound to the protein. A common starting point is a 5- to 20-fold molar excess.[5]
Low Protein Concentration Reactions with dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of modification.[5] If possible, increase the concentration of your protein.
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester. Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[5][7]
Inaccessible Amine Groups on Protein The primary amine groups on your protein may be sterically hindered or buried within the protein's structure. Consider denaturing and then refolding your protein if its activity can be recovered.
Issue 3: Protein Precipitation During or After Conjugation

Symptoms:

  • The reaction mixture becomes cloudy during the incubation period.

  • Precipitate is observed after the reaction or during purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Over-labeling of the Protein Excessive modification of the protein with the PEG linker can alter its surface charge and hydrophobicity, leading to aggregation and precipitation. Reduce the molar excess of the this compound in the reaction.
Change in Buffer Conditions The addition of the PEG reagent dissolved in an organic solvent might alter the buffer conditions (e.g., pH, solvent concentration) enough to cause protein precipitation. Ensure the final concentration of the organic solvent is low (typically <10%).[5]
Instability of the Protein The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.[5]

  • Prepare a stock solution of the reagent in anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the reagent in the required volume of solvent.

  • This stock solution should be used immediately. Do not store aqueous solutions of the reagent.[5]

Protocol 2: General Protein Labeling Procedure
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Protein Solution: Adjust the concentration of your protein solution to 1-10 mg/mL.

  • Reaction Setup:

    • Add the desired molar excess (e.g., 20-fold) of the freshly prepared this compound stock solution to the protein solution.

    • Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C - Room TemperatureLower temperatures may reduce hydrolysis but require longer reaction times.
Reaction Time 30 - 120 minutesOptimize based on temperature and desired degree of labeling.
Molar Excess of PEG Reagent 5 - 20 foldDependent on protein concentration and desired labeling efficiency.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.

Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values

pHApproximate Half-life
7.04-5 hours
8.0~1 hour
8.5~30 minutes
9.0<10 minutes

Note: These are general values for NHS esters; the exact half-life can vary depending on the specific molecule and buffer conditions.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Desired Reaction Pathway cluster_1 Competing Reaction Ald-Ph-PEG24-NHS_Ester This compound in Aqueous Buffer Protein_NH2 Protein-NH2 (pH 7.2-8.5) Ald-Ph-PEG24-NHS_Ester->Protein_NH2 H2O H2O (Hydrolysis, faster at high pH) Ald-Ph-PEG24-NHS_Ester->H2O Conjugated_Protein PEGylated Protein (Stable Amide Bond) Protein_NH2->Conjugated_Protein Conjugation Hydrolyzed_PEG Inactive PEG-Acid H2O->Hydrolyzed_PEG Hydrolysis Experimental_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->prep_protein prep_peg Prepare this compound (Freshly in anhydrous DMSO/DMF) start->prep_peg reaction Combine and Incubate (RT for 30-60 min or 4°C for 2h) prep_protein->reaction prep_peg->reaction quench Quench Reaction (Optional) (e.g., with Tris buffer) reaction->quench purify Purify Conjugate (Desalting column or dialysis) reaction->purify If not quenching quench->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze end End analyze->end Troubleshooting_Solubility start Precipitation Observed? check_conc Is the PEG reagent concentration high? start->check_conc Yes other_issue Consider other factors (e.g., buffer composition). start->other_issue No reduce_conc Solution: Reduce PEG reagent concentration. check_conc->reduce_conc Yes check_temp Is the reaction at 4°C? check_conc->check_temp No increase_temp Solution: Try reaction at room temperature. check_temp->increase_temp Yes check_solvent Is organic solvent <10% of total volume? check_temp->check_solvent No adjust_solvent Solution: Slightly increase organic solvent (max 10%). check_solvent->adjust_solvent No check_solvent->other_issue Yes

References

Preventing aggregation of proteins during Ald-Ph-PEG24-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling with Ald-Ph-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chains of lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2] The other end of the linker features an aldehyde-phenyl group, which can be used for subsequent conjugation reactions with molecules containing an aminooxy group. The PEG24 (polyethylene glycol) spacer enhances the solubility of the labeled protein and reduces steric hindrance.[3] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and for the site-specific labeling of biomolecules.[3]

Q2: What are the most common causes of protein aggregation when using this compound?

A2: Protein aggregation during labeling with NHS esters, including this compound, can be attributed to several factors:

  • Over-labeling: The addition of too many linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4]

  • Hydrophobicity of the linker: While the PEG spacer improves hydrophilicity, improper reaction conditions can still lead to aggregation, especially if the linker itself is not fully dissolved.[5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability.[6] NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be unstable under these conditions.[7][8]

  • High Protein Concentration: Increased protein concentration can promote intermolecular interactions, making aggregation more likely.[9][10]

  • Reagent Precipitation: The NHS ester may have limited aqueous solubility and can precipitate if not properly dissolved in an organic co-solvent before being added to the aqueous protein solution.[4]

Q3: How can I detect protein aggregation in my sample?

A3: Protein aggregation can be detected through several methods:

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity or precipitates in the solution.[4]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[6]

  • SDS-PAGE: Under non-reducing conditions, high molecular weight bands corresponding to aggregates may be visible.

Troubleshooting Guide

This guide provides a systematic approach to resolving protein aggregation issues during labeling with this compound.

Problem: Protein precipitation is observed immediately after adding the this compound solution.
Possible Cause Recommended Solution
Reagent Precipitation The this compound has limited aqueous solubility. Ensure it is first completely dissolved in a small amount of an anhydrous organic solvent like DMSO or DMF before adding it to the protein solution.[4][11] Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[4] The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.[8]
High Molar Excess of Reagent A large excess of the NHS ester can lead to its precipitation.[6] Start with a lower molar excess (e.g., 5-10 fold) and optimize as needed.[6]
Problem: The protein solution becomes turbid during the incubation period.
Possible Cause Recommended Solution
Suboptimal Buffer pH The optimal pH for NHS ester labeling is between 8.3 and 8.5, but this may be detrimental to the stability of your specific protein.[7] If aggregation occurs, try lowering the pH to a range of 7.2-8.0, although this may slow down the reaction rate.[4][7]
Inappropriate Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[11][12] Use buffers like PBS (phosphate-buffered saline) or sodium bicarbonate.[7][8]
High Protein Concentration High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[10][13] Try reducing the protein concentration to the 1-5 mg/mL range.[6]
Over-labeling The addition of too many PEG linkers can alter the protein's properties. Reduce the molar excess of the this compound in the reaction.[4]
Temperature Higher temperatures can accelerate both the labeling reaction and protein unfolding/aggregation.[4] Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Problem: Post-purification analysis (e.g., SEC, DLS) shows the presence of aggregates.
Possible Cause Recommended Solution
Inefficient Removal of Aggregates Use a high-resolution size-exclusion chromatography column for purification to effectively separate monomers from aggregates.
Protein Instability Post-labeling The modified protein may be less stable in the storage buffer. Consider adding stabilizing excipients such as arginine, glycerol, or non-ionic surfactants to the final buffer.[5]
Site-Specific Labeling Issues If the protein has many surface lysines, random labeling can lead to a heterogeneous product with a higher propensity for aggregation.[6] If possible, consider engineering a specific site for more controlled conjugation.[6]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol provides a starting point. Optimization will likely be required for your specific protein.

1. Protein Preparation:

  • Dialyze the protein into an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Adjust the protein concentration to 1-5 mg/mL.[6]

2. Reagent Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[4]

3. Labeling Reaction:

  • Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[4]

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4]

4. Purification:

  • Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[4]

5. Analysis:

  • Assess the degree of labeling and the presence of any aggregates using techniques such as UV-Vis spectroscopy, SDS-PAGE, and SEC.

Quantitative Data Summary: Recommended Starting Conditions
ParameterRecommended RangeNotes
Molar Excess of NHS Ester 5-20 foldFor sensitive proteins, start with a lower molar excess. Higher ratios can increase the degree of labeling but also the risk of aggregation.[6]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation.[6] If aggregation is observed, reduce the concentration.[9][10]
Reaction pH 7.2-8.5The reaction is more efficient at higher pH, but protein stability is paramount.[7][8] An optimal balance may need to be determined empirically.
Reaction Temperature 4°C to Room TemperatureLower temperatures can mitigate aggregation but will require longer incubation times.[4]
Incubation Time 1-4 hours (RT) or 2-12 hours (4°C)The optimal time depends on the reactivity of the protein and the reaction temperature.[6][8]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Combine Protein and NHS Ester Combine Protein and NHS Ester Protein in\nAmine-Free Buffer->Combine Protein and NHS Ester Dissolve Ald-Ph-PEG24-NHS\nin DMSO Dissolve Ald-Ph-PEG24-NHS in DMSO Dissolve Ald-Ph-PEG24-NHS\nin DMSO->Combine Protein and NHS Ester Incubate (RT or 4°C) Incubate (RT or 4°C) Combine Protein and NHS Ester->Incubate (RT or 4°C) Remove Excess Reagent\n(Desalting/Dialysis) Remove Excess Reagent (Desalting/Dialysis) Incubate (RT or 4°C)->Remove Excess Reagent\n(Desalting/Dialysis) Characterize Conjugate\n(SEC, DLS, SDS-PAGE) Characterize Conjugate (SEC, DLS, SDS-PAGE) Remove Excess Reagent\n(Desalting/Dialysis)->Characterize Conjugate\n(SEC, DLS, SDS-PAGE) Final Labeled Protein Final Labeled Protein Characterize Conjugate\n(SEC, DLS, SDS-PAGE)->Final Labeled Protein

Caption: Experimental workflow for protein labeling with this compound.

G Start Start Observe Aggregation Observe Aggregation Start->Observe Aggregation Reduce Molar Excess Reduce Molar Excess Observe Aggregation->Reduce Molar Excess High Molar Excess? Lower Protein Concentration Lower Protein Concentration Observe Aggregation->Lower Protein Concentration High Protein Concentration? Optimize Buffer (pH, additives) Optimize Buffer (pH, additives) Observe Aggregation->Optimize Buffer (pH, additives) Suboptimal Buffer? Lower Reaction Temperature Lower Reaction Temperature Observe Aggregation->Lower Reaction Temperature High Temp? Successful Labeling Successful Labeling Observe Aggregation->Successful Labeling No Aggregation Reduce Molar Excess->Observe Aggregation Lower Protein Concentration->Observe Aggregation Optimize Buffer (pH, additives)->Observe Aggregation Lower Reaction Temperature->Observe Aggregation

Caption: Troubleshooting logic for addressing protein aggregation.

References

Technical Support Center: Purification of Ald-Ph-PEG24-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ald-Ph-PEG24-NHS ester conjugates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked questions (FAQs)

Q1: What is the this compound linker and what are its reactive groups?

A1: The this compound is a heterobifunctional crosslinker. It contains two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. This reaction is most efficient at a pH range of 7.2-8.5.[1][2]

  • A Benzaldehyde (B42025) (Ald-Ph) : The aromatic aldehyde group can react with primary amines, aminooxy, and hydrazide groups.[3][4] The reaction with amines forms a Schiff base, which can be stabilized by reduction.

The "PEG24" component refers to a polyethylene (B3416737) glycol chain with 24 ethylene (B1197577) glycol units, which enhances the solubility and biocompatibility of the conjugate.[5] The phenyl (Ph) group is part of the benzaldehyde moiety.

Q2: What are the main challenges in purifying this compound conjugates?

A2: The primary challenges include:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 7.[6][7] This leads to an inactive carboxylic acid, reducing conjugation efficiency and introducing impurities.

  • Stability of the aldehyde group: Benzaldehyde can be prone to oxidation, forming benzoic acid, especially if exposed to air for extended periods.[8] It is generally more stable under acidic conditions.[]

  • Heterogeneity of the reaction mixture: The conjugation reaction can result in a complex mixture of the desired conjugate, unreacted biomolecule, excess linker, hydrolyzed linker, and potentially multi-pegylated species.[10]

  • Similar physicochemical properties: The PEG chain can mask the properties of the conjugated molecule, making separation of different species challenging.[11]

Q3: Which purification techniques are most suitable for this compound conjugates?

A3: The choice of purification technique depends on the properties of the conjugate and the impurities to be removed. Commonly used methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is effective for removing small molecules like excess or hydrolyzed linkers from the much larger conjugate.[10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The presence of the phenyl group in the linker can enhance hydrophobic interactions, making this a powerful technique for high-resolution separation of the conjugate from unreacted biomolecules and other impurities.[10]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for separation of species with different degrees of PEGylation.[10]

Often, a combination of these techniques (orthogonal purification) is necessary to achieve high purity.[12]

Q4: How can I monitor the purity and integrity of the final conjugate?

A4: Several analytical techniques can be employed:

  • SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation. The PEGylated protein will appear as a broader band at a higher apparent molecular weight.[1]

  • HPLC: Analytical SEC or RP-HPLC can be used to assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify the degree of PEGylation.

  • UV-Vis Spectroscopy: To confirm the presence of components with chromophores and to quantify protein concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Conjugate Hydrolysis of NHS ester: Reaction buffer pH is too high or reaction time is too long. The NHS ester should be dissolved in a dry organic solvent like DMSO or DMF immediately before use.[13]- Maintain the reaction pH between 7.2 and 8.0. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. - Minimize the time the linker is in an aqueous solution before conjugation.
Oxidation of aldehyde: The aldehyde group may have degraded prior to or during the reaction.- Store the this compound linker under inert gas and desiccated at -20°C. - Use fresh, high-quality linker for each conjugation.
Inefficient purification: The conjugate is being lost during the purification steps.- Optimize the purification protocol (e.g., adjust the gradient in RP-HPLC, select a more appropriate column for SEC). - Ensure the chosen purification method is compatible with the conjugate's properties.
Broad or Split Peaks in HPLC Column overload: Too much sample has been injected onto the column.[14][15]- Reduce the injection volume or dilute the sample.[16]
Poor sample solubility: The conjugate is not fully dissolved in the mobile phase.[15]- Dissolve the sample in a solvent that is compatible with the initial mobile phase. The injection solvent should ideally be the same as or weaker than the mobile phase.[15]
Column degradation: The column frit may be blocked, or there may be voids in the stationary phase.[17]- Use a guard column to protect the analytical column.[15] - If the problem persists, the column may need to be replaced.[17]
Inappropriate mobile phase: The mobile phase composition is not optimized for the separation.[18]- Adjust the mobile phase composition, such as the organic solvent ratio, pH, or buffer concentration. For RP-HPLC, a gradient elution is often necessary for complex mixtures.
Presence of Unreacted Linker in Final Product Inefficient removal by SEC: The SEC column may not have the appropriate fractionation range to separate the linker from the conjugate.- Select an SEC column with a fractionation range that provides good resolution between the conjugate and the free linker.
Co-elution in RP-HPLC: The unreacted linker may have similar retention properties to the conjugate.- Optimize the RP-HPLC gradient to improve the separation between the linker and the conjugate. The phenyl group on the linker should provide good retention on a C18 column.
Loss of Aldehyde or NHS Ester Functionality Post-Purification Harsh purification conditions: The pH or temperature of the purification buffers may be causing degradation of the reactive groups.- For maintaining NHS ester activity, use buffers with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and keep the temperature low. - For maintaining aldehyde stability, avoid strongly basic conditions. Acidic conditions are generally more favorable.[]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol outlines a general procedure for conjugating the NHS ester moiety of the linker to a protein containing primary amines.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Proceed to Purification: The crude reaction mixture is now ready for purification.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for removing excess unreacted linker and quenching reagent from the conjugate.

Materials:

  • SEC column with an appropriate molecular weight fractionation range

  • HPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

  • Crude reaction mixture from Protocol 1

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the crude reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions corresponding to the elution peaks. The conjugate will typically elute in the first major peak, well separated from the smaller unreacted linker and quenching reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HPLC to confirm purity. Pool the fractions containing the pure conjugate.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a higher resolution separation and can be used to separate the conjugate from unreacted protein and other impurities.

Materials:

  • C18 or C8 RP-HPLC column

  • HPLC system with a gradient pump

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude reaction mixture from Protocol 1 or SEC-purified fractions

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. An example gradient is:

    • 5-60% Mobile Phase B over 30 minutes.

    • The optimal gradient will depend on the hydrophobicity of the conjugate and must be optimized empirically.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure conjugate. Pool the desired fractions and remove the solvent (e.g., by lyophilization).

Data Summary Tables

Table 1: Influence of pH on NHS Ester Hydrolysis Half-life

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.04~1 hour
8.54~30 minutes
8.6410 minutes

Note: Data compiled from various sources. Actual half-life can vary based on buffer composition and specific NHS ester structure.

Table 2: Recommended Purification Strategies for Different Scenarios

Purification Goal Primary Technique Secondary/Orthogonal Technique Key Considerations
Removal of small molecules (linker, quenching agent) Size Exclusion Chromatography (SEC)DialysisSEC is faster and provides better separation for smaller volumes.
Separation of conjugate from unreacted protein Reverse-Phase HPLC (RP-HPLC) or Ion Exchange Chromatography (IEX)SECThe choice between RP-HPLC and IEX depends on the difference in hydrophobicity or charge between the conjugate and the native protein.
High-purity conjugate for in vivo studies RP-HPLC or IEXSECAn orthogonal approach is highly recommended to ensure the removal of all process-related impurities.

Visualizations

G cluster_conjugation Conjugation Workflow cluster_purification Purification Workflow Protein Protein in Amine-Free Buffer Reaction Conjugation Reaction (pH 7.2-8.0, RT or 4°C) Protein->Reaction Linker This compound (dissolved in DMSO) Linker->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Crude Crude Reaction Mixture Quench->Crude SEC Size Exclusion Chromatography (SEC) Crude->SEC Removes excess linker RPHPLC Reverse-Phase HPLC (RP-HPLC) SEC->RPHPLC Higher resolution IEX Ion Exchange Chromatography (IEX) SEC->IEX Charge-based separation Pure Pure Conjugate RPHPLC->Pure IEX->Pure

Caption: Experimental workflow for conjugation and purification of this compound conjugates.

G cluster_nhs NHS Ester Issues cluster_aldehyde Aldehyde Issues cluster_reaction Reaction Condition Issues cluster_purification_loss Purification Loss Start Low Conjugate Yield CheckNHS Check NHS Ester Stability Start->CheckNHS CheckAldehyde Check Aldehyde Integrity Start->CheckAldehyde CheckReaction Optimize Reaction Conditions Start->CheckReaction CheckPurification Review Purification Protocol Start->CheckPurification Hydrolysis NHS Ester Hydrolyzed? CheckNHS->Hydrolysis Oxidation Aldehyde Oxidized? CheckAldehyde->Oxidation Ratio Incorrect molar ratio? CheckReaction->Ratio Buffer Amine-containing buffer used? CheckReaction->Buffer Column Incorrect column choice? CheckPurification->Column Gradient Suboptimal gradient? CheckPurification->Gradient pH pH too high (>8.0)? Hydrolysis->pH Yes Storage Improper linker storage? Hydrolysis->Storage Yes Fresh Use fresh linker solution? Hydrolysis->Fresh No AldehydeStorage Improper linker storage? Oxidation->AldehydeStorage Yes

Caption: Troubleshooting decision tree for low yield of this compound conjugate.

References

Characterization of Ald-Ph-PEG24-NHS ester conjugation by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the characterization of Ald-Ph-PEG24-NHS ester and its conjugates by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The theoretical monoisotopic molecular weight of this compound is 1375.56 g/mol . Its chemical formula is C63H110N2O30.

Q2: What are the reactive groups on this compound and what do they react with?

A2: this compound has two reactive functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond.

  • A benzaldehyde (Ald-Ph) group that can react with aminooxy-functionalized molecules to form an oxime ether.

Q3: My mass spectrum of the intact this compound shows multiple peaks. Is this normal?

A3: Yes, this is common when analyzing PEGylated compounds by mass spectrometry. You are likely observing the intact molecule with different charge states (e.g., [M+H]+, [M+2H]2+, etc.) and adducted with various ions (e.g., sodium [M+Na]+, potassium [M+K]+). The PEG chain itself can also contribute to a distribution of masses, although this specific reagent is described as a discrete PEG linker.

Q4: I am seeing a peak with a mass of approximately 1261.5 Da. What is this?

A4: This mass corresponds to the hydrolyzed form of the this compound, where the NHS ester has reacted with water to form a carboxylic acid. The NHS group (C4H4NO2, MW = 114.08 Da) is replaced by a hydroxyl group (OH, MW = 17.01 Da), resulting in a net loss of 97.07 Da. It is crucial to minimize exposure of the reagent to moisture before and during the conjugation reaction to prevent this.

Q5: Why is the signal for my conjugated protein so low?

A5: There are several potential reasons for low signal intensity:

  • Poor ionization: Large, PEGylated proteins can be challenging to ionize efficiently.

  • Sample purity: The presence of salts or detergents can suppress the signal. Ensure your sample is well-desalted.

  • Low conjugation efficiency: The conjugation reaction may not have proceeded to completion.

  • Instrument settings: The mass spectrometer may not be optimized for large molecules.

Q6: What type of buffer should I use for the conjugation reaction?

A6: It is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No peak corresponding to the intact this compound is observed. 1. Complete hydrolysis: The reagent has fully hydrolyzed to its carboxylic acid form. 2. Poor ionization: The compound is not ionizing well under the current mass spectrometer conditions.1. Use fresh, anhydrous DMSO or DMF to dissolve the reagent immediately before use. Minimize exposure to moisture. 2. Optimize mass spectrometer source parameters. Try different ionization modes (e.g., ESI, MALDI). For ESI, consider using a solvent system with a lower surface tension.
Multiple peaks with a mass difference of 44 Da are observed. PEG contamination: Polyethylene glycol from other sources (e.g., detergents, plasticware) is present in the sample.1. Use high-purity, LC-MS grade solvents and reagents. 2. Avoid using detergents like Triton X-100. 3. Use low-binding microcentrifuge tubes.
The mass of my conjugated protein is lower than expected. Incomplete conjugation: The this compound has not fully reacted with the protein.1. Increase the molar excess of the PEG reagent. 2. Ensure the pH of the reaction buffer is optimal (7.2-8.5). 3. Increase the reaction time or temperature.
The mass spectrum of my conjugated protein is very complex and difficult to interpret. Multiple charge states and PEG heterogeneity: Large PEGylated proteins can produce a wide distribution of charge states.1. Use a charge-stripping agent, such as triethylamine (B128534) (TEA), added post-column to simplify the charge state distribution. 2. Utilize deconvolution software to reconstruct the zero-charge mass spectrum.

Data Presentation

Table 1: Expected m/z Values for this compound

Ion Formula Charge (z) Monoisotopic Mass (Da) Expected m/z
[M+H]+C63H111N2O3011375.561376.57
[M+Na]+C63H110N2NaO3011375.561398.55
[M+K]+C63H110N2KO3011375.561414.52
[M+2H]2+C63H112N2O3021375.56688.79
[M+H+Na]2+C63H111N2NaO3021375.56699.78

Table 2: Expected m/z Values for Hydrolyzed this compound

Ion Formula Charge (z) Monoisotopic Mass (Da) Expected m/z
[M+H]+C59H106NO2911261.521262.53
[M+Na]+C59H105NNaO2911261.521284.51
[M+K]+C59H105NKO2911261.521300.48
[M+2H]2+C59H107NO2921261.52631.77

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry of Intact this compound

  • Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution: Immediately before analysis, dissolve a small amount (e.g., 1 mg) of the reagent in 1 mL of anhydrous, LC-MS grade dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Dilution: Further dilute the stock solution to a final concentration of approximately 10 µM in an appropriate solvent for your mass spectrometer (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an appropriate LC column for analysis.

Protocol 2: General Procedure for Protein Conjugation and LC-MS Monitoring

  • Buffer Exchange: If your protein of interest is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using dialysis or a desalting column.

  • Protein Concentration: Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted PEG reagent using a desalting column, dialysis, or size-exclusion chromatography.

  • LC-MS Analysis: Analyze the purified conjugate by LC-MS to confirm the conjugation and determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis reagent This compound dissolve Dissolve Reagent in Anhydrous DMSO reagent->dissolve protein Amine-containing Biomolecule buffer_exchange Buffer Exchange (if needed) protein->buffer_exchange mix Mix Reagent and Biomolecule buffer_exchange->mix dissolve->mix incubate Incubate (RT or 4°C) mix->incubate purify Purify Conjugate incubate->purify lcms LC-MS Analysis purify->lcms data Data Interpretation lcms->data

Determining the degree of labeling with Ald-Ph-PEG24-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the degree of labeling with Ald-Ph-PEG24-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive ends?

This compound is a heterobifunctional crosslinker. It possesses two distinct reactive groups connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[4][5] This reaction is typically performed in a pH range of 7.2-8.5.[4]

  • Aldehyde (Ald-Ph): The benzaldehyde (B42025) group can react with molecules containing an aminooxy or hydrazide group to form an oxime or hydrazone bond, respectively.[1][6]

Q2: How do I store and handle this compound?

NHS esters are sensitive to moisture.[7] It is crucial to store this compound at -20°C with a desiccant.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately, as the NHS ester group hydrolyzes in aqueous solutions.[4][5]

Q3: What are the primary applications of this linker?

This linker is designed for two-step or dual-labeling strategies. A common application is the PEGylation of a protein through its amine groups using the NHS ester, which introduces a PEG chain with a reactive aldehyde at its terminus. This aldehyde can then be used for the subsequent conjugation of a second molecule, such as a payload, a detection label, or for surface immobilization.[3][8]

Q4: How can I determine the degree of labeling (DOL)?

The degree of labeling, which is the average number of linker molecules conjugated to each protein molecule, can be determined using several methods:

  • UV-Vis Spectrophotometry: This is a common method if the linker or the attached molecule has a unique absorbance signature. The concentration of the protein can be determined by its absorbance at 280 nm.[9][10][11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the unmodified and modified protein.[12][13] The mass difference allows for the calculation of the number of attached PEG linkers.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the unmodified protein from the PEGylated species and quantify the relative amounts.[]

Troubleshooting Guides

Low Labeling Efficiency (NHS Ester Reaction)
Potential Cause Troubleshooting Steps
Incorrect pH of Reaction Buffer The optimal pH for NHS ester reactions with primary amines is 7.2-8.5.[4] Verify the pH of your buffer using a calibrated pH meter. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3 are commonly used.[4][15]
Presence of Amine-Containing Buffers Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the NHS ester, significantly reducing labeling efficiency.[4] Use an amine-free buffer for the reaction. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[7]
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH and in aqueous solutions.[5] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[4] Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[4]
Low Reactant Concentration Low concentrations of the protein or the NHS ester can lead to inefficient labeling due to competing hydrolysis.[4] If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the this compound.[4]
Inaccessible Primary Amines on the Protein The primary amines on the protein surface may be sterically hindered. Assess the accessibility of lysine residues if the protein's structure is known.[4]
Impure Protein Sample Impurities in the protein preparation can interfere with the labeling reaction. Ensure you are using a highly purified protein sample.[4]
Issues with Aldehyde-Group Reactivity
Potential Cause Troubleshooting Steps
Inefficient Aldehyde-Aminooxy/Hydrazide Reaction The reaction of the aldehyde with aminooxy or hydrazide groups is also pH-dependent, typically favoring slightly acidic conditions (pH 4-6) for oxime/hydrazone bond formation. Optimize the pH of your second-step reaction buffer.
Steric Hindrance around the Aldehyde The local environment of the conjugated aldehyde on the protein surface might hinder the approach of the incoming aminooxy- or hydrazide-containing molecule. Consider using a longer PEG spacer if this is a recurring issue.

Experimental Protocols

Protocol 1: General Two-Step Labeling of a Protein

This protocol outlines the initial PEGylation of a protein using the NHS ester functionality, followed by conjugation to an aminooxy-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Aminooxy-functionalized molecule

  • Conjugation Buffer: 0.1 M MES buffer, pH 4.7

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: NHS Ester Labeling (PEGylation)

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess, unreacted NHS ester by gel filtration (desalting column) or dialysis.

Step 2: Aldehyde-Aminooxy Conjugation

  • Buffer Exchange: Exchange the purified PEGylated protein into the Conjugation Buffer (0.1 M MES, pH 4.7).

  • Reaction: Add a molar excess of the aminooxy-functionalized molecule to the PEGylated protein. Incubate for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules.

Protocol 2: Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is applicable if the final conjugated molecule has a distinct absorbance maximum (A_max) that does not overlap significantly with the protein's absorbance at 280 nm.

  • Measure Absorbance: Measure the absorbance of the purified final conjugate at 280 nm (A_280) and at the A_max of the conjugated molecule.

  • Calculate Protein Concentration:

    • First, calculate the corrected absorbance at 280 nm (A_280,corr) to account for the absorbance of the conjugated molecule at this wavelength: A_280,corr = A_280 - (A_max * CF) where CF is the correction factor (A_280 / A_max) of the free conjugated molecule.

    • Then, calculate the protein concentration: Protein Concentration (M) = A_280,corr / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Conjugate Concentration: Conjugate Concentration (M) = A_max / ε_conjugate where ε_conjugate is the molar extinction coefficient of the conjugated molecule at its A_max.

  • Calculate DOL: DOL = Conjugate Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Labeling cluster_step2 Step 2: Aldehyde Conjugation Protein Protein (with primary amines) Reaction1 Reaction (pH 7.2-8.5) Protein->Reaction1 NHS_Ester This compound NHS_Ester->Reaction1 PEG_Protein PEGylated Protein (with terminal aldehyde) Reaction1->PEG_Protein Purification1 Purification (remove excess NHS ester) PEG_Protein->Purification1 Reaction2 Reaction (pH 4-6) Purification1->Reaction2 Aminooxy_Molecule Aminooxy-functionalized Molecule Aminooxy_Molecule->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Purification2 Purification (remove excess molecule) Final_Conjugate->Purification2

Figure 1. Two-step labeling workflow using this compound.

troubleshooting_logic Start Low Labeling Efficiency? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer_Type Is buffer amine-free? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent_Prep NHS ester prepared fresh? Check_Buffer_Type->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange Check_Buffer_Type->Buffer_Exchange No Check_Concentration Are reactant concentrations adequate? Check_Reagent_Prep->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester Check_Reagent_Prep->Prepare_Fresh No Success Labeling Optimized Check_Concentration->Success Yes Increase_Conc Increase concentrations Check_Concentration->Increase_Conc No Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer_Type Prepare_Fresh->Check_Reagent_Prep Increase_Conc->Check_Concentration

Figure 2. Troubleshooting logic for low NHS ester labeling efficiency.

References

Impact of pH on Ald-Ph-PEG24-NHS ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG24-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a particular focus on the impact of pH on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS ester moiety of this compound with a primary amine?

A1: The optimal pH for the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine is between 8.3 and 8.5.[1][2] At a lower pH, the primary amine will be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.[3][1][4] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of your desired conjugate.[3][1][5]

Q2: How does pH affect the stability of the NHS ester?

A2: The stability of the NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis of the NHS ester also increases. This means the half-life of the NHS ester decreases at higher pH values. For instance, the half-life of an NHS ester can be several hours at pH 7, but this can drop to just a few minutes at pH 8.6.[6][5][7] It is crucial to perform the conjugation reaction promptly after preparing your solutions.

Q3: What is the recommended pH for the reaction of the benzaldehyde (B42025) group?

A3: The benzaldehyde group of the this compound typically reacts with a primary amine to form an imine, which is often a step in a reductive amination process. The formation of this imine intermediate is favored under mildly acidic conditions, generally in the pH range of 4 to 5.[8] However, if you are performing a reductive amination, the subsequent reduction of the iminium ion by a reducing agent like sodium cyanoborohydride (NaBH3CN) is most efficient at a pH of approximately 6 to 7.[9]

Q4: Can I perform the NHS ester and aldehyde reactions simultaneously? If so, what is the recommended pH?

A4: Performing both reactions simultaneously presents a significant challenge due to the opposing optimal pH ranges for the NHS ester-amine reaction (alkaline) and the aldehyde-amine reaction (acidic to neutral). A sequential approach is highly recommended. First, perform the NHS ester conjugation at pH 8.3-8.5. After purification of the intermediate, proceed with the aldehyde reaction at its optimal pH.

Q5: What buffers should I use for the NHS ester conjugation?

A5: It is critical to use an amine-free buffer for the NHS ester reaction. Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester.[3][10] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5, or sodium bicarbonate buffer at pH 8.3-8.5.[3][1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The reaction pH was too low, leading to protonation of the primary amine, or too high, causing rapid hydrolysis of the NHS ester.Verify the pH of your reaction buffer and adjust it to the optimal range of 8.3-8.5 for NHS ester reactions.[3][1][2]
Presence of Competing Amines: Your buffer or sample contains primary amines (e.g., Tris, glycine).Perform a buffer exchange to an amine-free buffer like PBS or sodium bicarbonate prior to conjugation.[10]
Hydrolysis of NHS Ester: The this compound was stored improperly or dissolved in aqueous buffer for an extended period before use.Store the reagent desiccated at -20°C. Prepare solutions immediately before use and add the dissolved linker to the reaction mixture without delay.
No Reaction with Aldehyde Incorrect pH for Imine Formation: The pH of the reaction mixture is not suitable for the formation of the imine intermediate.Adjust the pH to a mildly acidic range (pH 4-5) to promote the condensation of the aldehyde and the amine.[8]
Inefficient Reduction Step (for reductive amination): The pH is not optimal for the reducing agent.If using a reducing agent like NaBH3CN, ensure the pH is maintained around 6-7 for efficient reduction of the iminium ion.[9]
Inconsistent Results Fluctuations in pH: The pH of the reaction mixture is not stable, especially during large-scale reactions where the hydrolysis of the NHS ester can lead to a drop in pH.Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust as necessary.[3][1]

Data Presentation

Table 1: Impact of pH on NHS Ester Reaction Kinetics

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Very Low (Amine is protonated)LowVery Poor
7.0 - 8.0ModerateModerateModerate
8.3 - 8.5 High (Optimal) Manageable Optimal
> 8.5HighHigh to Very HighDecreased due to hydrolysis

Table 2: Half-life of NHS Ester at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours[6][5]
8.6410 minutes[6][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation using this compound

This protocol outlines the recommended sequential procedure for conjugating a primary amine-containing molecule via the NHS ester, followed by the reaction of the aldehyde with a second molecule.

Step 1: NHS Ester Conjugation

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Ensure the buffer is free of any primary amines.

  • Molecule Preparation: Dissolve your primary amine-containing molecule in the prepared reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a high concentration.

  • Reaction: Add a 5-10 fold molar excess of the dissolved linker to your molecule solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis.

Step 2: Aldehyde Reaction (Reductive Amination Example)

  • Buffer Exchange: Transfer the purified product from Step 1 into a reaction buffer suitable for reductive amination, such as 0.1 M MES buffer at pH 6.0.

  • Second Molecule Addition: Add the second molecule containing a primary amine to the reaction mixture.

  • Reducing Agent Addition: Add a fresh solution of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the reaction mixture.

  • Reaction: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate chromatographic method to remove the excess reactants and byproducts.

Visualizations

Reaction_Pathway cluster_nhs Step 1: NHS Ester Reaction (pH 8.3-8.5) cluster_aldehyde Step 2: Aldehyde Reaction (pH 6-7) Ald_Ph_PEG_NHS This compound Intermediate Ald-Ph-PEG-Molecule A Ald_Ph_PEG_NHS->Intermediate + Molecule A Molecule_A Molecule A (with -NH2) Molecule_A->Intermediate NHS_leaving_group N-hydroxysuccinimide Intermediate->NHS_leaving_group releases Final_Conjugate Final Conjugate Intermediate->Final_Conjugate + Molecule B Molecule_B Molecule B (with -NH2) Molecule_B->Final_Conjugate Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Final_Conjugate

Caption: Sequential reaction workflow for this compound.

pH_Impact pH_Value Reaction pH Low_pH Low pH (<7) pH_Value->Low_pH Optimal_pH Optimal pH (8.3-8.5) pH_Value->Optimal_pH High_pH High pH (>8.5) pH_Value->High_pH Protonated_Amine Protonated Amine (Unreactive) Low_pH->Protonated_Amine leads to Reactive_Amine Reactive Amine Optimal_pH->Reactive_Amine favors NHS_Hydrolysis NHS Ester Hydrolysis High_pH->NHS_Hydrolysis accelerates Low_Yield Low Yield Protonated_Amine->Low_Yield High_Yield High Yield Reactive_Amine->High_Yield NHS_Hydrolysis->Low_Yield

Caption: Logical relationship between pH and NHS ester reaction outcome.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Verify Reaction pH Start->Check_pH pH_Correct Is pH 8.3-8.5? Check_pH->pH_Correct Adjust_pH Adjust pH to 8.3-8.5 pH_Correct->Adjust_pH No Check_Buffer Check for Amine Buffers (e.g., Tris) pH_Correct->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Amine_Free Is buffer amine-free? Check_Buffer->Buffer_Amine_Free Buffer_Exchange Buffer Exchange to Amine-Free Buffer Buffer_Amine_Free->Buffer_Exchange No Check_Reagent Check Reagent Quality and Handling Buffer_Amine_Free->Check_Reagent Yes Buffer_Exchange->Check_Reagent Reagent_OK Was reagent handled correctly? Check_Reagent->Reagent_OK Use_New_Reagent Use Fresh Reagent, Prepare Solutions Immediately Reagent_OK->Use_New_Reagent No Success Improved Yield Reagent_OK->Success Yes Use_New_Reagent->Success

Caption: Troubleshooting workflow for low NHS ester conjugation yield.

References

Ald-Ph-PEG24-NHS ester stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Ald-Ph-PEG24-NHS ester in DMSO and other organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker containing an aldehyde group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on proteins or peptides) to form stable amide bonds, while the aldehyde group can react with hydrazides or aminooxy groups. The long polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. It is commonly used in bioconjugation and for the development of antibody-drug conjugates (ADCs).[1][2][3][4]

Q2: In which organic solvents is this compound soluble?

This compound is soluble in common anhydrous (dry) organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[4]

Q3: How should I store this compound?

For long-term stability, the solid form of this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[1][4][5]

Q4: Can I pre-dissolve this compound in an organic solvent and store it as a stock solution?

It is strongly recommended to prepare solutions of this compound in anhydrous DMSO or DMF immediately before use.[6] The NHS ester group is highly susceptible to hydrolysis, and even trace amounts of moisture in the solvent can lead to degradation over time, reducing its reactivity. If a stock solution must be prepared, it should be made with high-quality, anhydrous solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C under an inert gas atmosphere.[7] However, the stability of such solutions cannot be guaranteed for extended periods.

Q5: What is the primary cause of this compound instability in solution?

The primary cause of instability is the hydrolysis of the NHS ester, which is catalyzed by water. This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, rendering the crosslinker unable to conjugate with primary amines. The rate of hydrolysis is significantly accelerated at higher pH levels.[8][9][10]

Stability Data

Qualitative Stability in Common Organic Solvents
SolventStability ConsiderationsRecommendations
DMSO Good solvent for initial dissolution. However, DMSO is hygroscopic and can absorb moisture from the air, which will lead to hydrolysis of the NHS ester.Use anhydrous (dry) DMSO. Prepare solutions immediately before use. Do not store solutions for long periods.
DMF Another good solvent for dissolution. Amine-free DMF is preferred as DMF can degrade over time to form amines that will react with the NHS ester.Use high-purity, anhydrous, amine-free DMF. Prepare solutions immediately prior to the experiment.
DCM Can be used for dissolution.Ensure the solvent is anhydrous. DCM is volatile and may not be suitable for all reaction setups.
Quantitative Stability of NHS Esters in Aqueous Solution (General Data)

Disclaimer: The following data is for general NHS esters in aqueous solutions and is provided to illustrate the impact of pH on stability. Specific rates for this compound in organic solvents may vary.

pHHalf-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Data sourced from Thermo Fisher Scientific.[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or no conjugation efficiency Hydrolysis of this compound: The reagent may have degraded due to moisture or improper storage.- Always use fresh, high-quality this compound stored under recommended desiccated conditions. - Prepare solutions in anhydrous DMSO or DMF immediately before use. - Ensure all glassware is dry.
Suboptimal reaction pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.- Verify the pH of your reaction buffer. - Perform the conjugation in a non-amine containing buffer such as PBS, borate, or carbonate buffer at pH 7.2-8.5.
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.- Use a buffer that does not contain primary amines. If your protein is in a Tris-based buffer, perform a buffer exchange into an appropriate buffer before conjugation.
Inconsistent results between experiments Variable activity of the NHS ester: Inconsistent handling and storage of the reagent.- Aliquot the solid this compound upon receipt to avoid repeated warming and exposure to atmospheric moisture. - Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Precipitation of the reagent during the reaction Poor solubility in the final reaction mixture: The concentration of the organic solvent may be too high, or the reagent concentration may exceed its solubility limit in the aqueous buffer.- Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. - Typically, the final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.

Experimental Protocols

Protocol for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1x PBS, pH 7.4 (or 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C. The optimal reaction time and temperature should be determined empirically for your specific application.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Visualizations

Hydrolysis_Pathway NHS_Ester This compound (Reactive) Hydrolyzed_Ester Hydrolyzed Ester (Non-reactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis NHS N-Hydroxysuccinimide NHS_Ester->NHS Releases Water H₂O (Moisture) Water->Hydrolyzed_Ester

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein in Amine-Free Buffer C Combine Protein and NHS Ester Solution A->C B Prepare Fresh NHS Ester Solution in Anhydrous DMSO B->C D Incubate (RT or 4°C) C->D E Quench Reaction D->E F Purify Conjugate E->F

Caption: General workflow for a conjugation experiment.

Troubleshooting_Tree Start Low Conjugation Efficiency? Check_Reagent Was the NHS ester solution prepared fresh in anhydrous solvent? Start->Check_Reagent Check_Buffer Is the reaction buffer amine-free and at pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Solution_Reagent_No Prepare fresh solution in anhydrous solvent and repeat. Check_Reagent->Solution_Reagent_No No Solution_Buffer_No Perform buffer exchange and verify pH. Check_Buffer->Solution_Buffer_No No Consider_Other Consider optimizing reagent concentration or reaction time. Check_Buffer->Consider_Other Yes

Caption: Troubleshooting decision tree for low conjugation.

References

Technical Support Center: Ald-Ph-PEG24-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-PEG24-NHS ester. Here, you will find information on removing unreacted esters from your sample to ensure the purity of your final conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for having unreacted this compound in my sample after conjugation?

The most common reason is the inherent competition between the desired reaction with the primary amine on your biomolecule and the hydrolysis of the NHS ester by water in the reaction buffer.[1] The rate of hydrolysis increases with higher pH.[1] If the concentration of your protein is too low, hydrolysis can outcompete the conjugation reaction.[1]

Q2: How can I stop the conjugation reaction to prevent further side reactions?

To halt the labeling process, you can "quench" the reaction by adding a small molecule containing a primary amine.[1] This quenching agent will react with any remaining active NHS esters. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 20-100 mM.[1][2]

Q3: What are the primary methods for removing the unreacted this compound?

The most effective methods for removing small molecules like unreacted this compound from larger protein conjugates are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): Often performed using desalting spin columns for rapid buffer exchange and removal of small molecules.[1]

  • Dialysis: A gentle method that involves the diffusion of small molecules across a semi-permeable membrane.[3]

  • Solid-Phase Extraction (SPE): Can be used to selectively retain the protein of interest while allowing small, unreacted molecules to be washed away.

Q4: Which purification method should I choose?

The choice of method depends on your specific needs, such as sample volume, desired purity, and time constraints. Size exclusion chromatography is fast and efficient for small sample volumes. Dialysis is gentle and suitable for larger volumes but is more time-consuming. Solid-phase extraction can offer high purity and is adaptable to various scales.

Troubleshooting Guide

This guide addresses common issues encountered when removing unreacted this compound.

Problem 1: Low yield of purified conjugate.

Potential CauseRecommended Solution
Protein loss during purification For dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is at least three to five times smaller than the molecular weight of your protein to prevent its loss. For SEC, ensure you are collecting the correct fractions corresponding to your protein conjugate.
Protein precipitation The addition of the this compound, often dissolved in an organic solvent like DMSO or DMF, can cause protein precipitation if the organic solvent concentration is too high. Keep the organic solvent volume to a minimum (typically <10% of the total reaction volume).[3]
Non-specific binding to purification media Some proteins may non-specifically adhere to the purification resin or membrane. Consider using low-protein-binding membranes for dialysis or pre-treating the purification media with a blocking agent like BSA if compatible with your downstream application.

Problem 2: Presence of unreacted ester in the final sample.

Potential CauseRecommended Solution
Inefficient quenching Ensure the quenching agent is added at a sufficient concentration (20-100 mM) and allowed to react for at least 15-30 minutes.
Incomplete separation during purification For SEC, ensure the column has adequate resolution to separate the conjugate from the smaller unreacted ester. For dialysis, increase the dialysis time and the number of buffer changes to ensure complete removal of the small molecules.
Hydrolyzed ester co-purifying with the conjugate The hydrolyzed Ald-Ph-PEG24-linker, while no longer reactive, may still need to be removed. The purification methods described should effectively remove this byproduct as well.

Comparison of Purification Methods

The following table summarizes the key characteristics of the most common methods for removing unreacted this compound. The values presented are typical estimates and can vary based on the specific protein, linker, and experimental conditions.

ParameterSize Exclusion Chromatography (Desalting Column)DialysisSolid-Phase Extraction (SPE)
Typical Protein Recovery >85%>90%70-90%[4]
Purity Achieved HighHighHigh
Time Required < 15 minutes4 hours to overnight30-60 minutes
Sample Volume Small to medium (µL to mL)Small to large (µL to Liters)Small to medium (µL to mL)
Key Advantage Speed and convenienceGentle, suitable for large volumesHigh purity and selectivity

Quenching Agent Comparison

Quenching AgentFinal ConcentrationIncubation TimeNotes
Tris 20-100 mM15-30 minutesA common and effective quenching agent.[5]
Glycine 20-100 mM15-30 minutesAnother common and effective primary amine for quenching.[5]
Hydroxylamine 10-50 mM15-30 minutesCan also cleave any potentially formed unstable ester linkages with tyrosine, serine, or threonine residues.
Ethanolamine 20-100 mM15-30 minutesAn alternative primary amine quenching agent.[5]

Experimental Protocols

Protocol 1: Quenching the NHS Ester Reaction

  • Prepare a 1 M stock solution of the chosen quenching agent (e.g., Tris-HCl, pH 8.0).

  • Add the quenching solution to the conjugation reaction mixture to achieve the desired final concentration (e.g., 50 mM).

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Proceed immediately to the purification step.

Protocol 2: Purification using a Desalting Spin Column (Size Exclusion Chromatography)

This protocol is adapted for a typical commercially available desalting spin column.

  • Remove the column's bottom closure and place it in a collection tube.

  • Centrifuge the column to remove the storage buffer.

  • Equilibrate the column by adding the desired final buffer and centrifuging. Repeat this step 2-3 times, discarding the flow-through each time.

  • Place the column in a new collection tube.

  • Slowly apply the quenched reaction mixture to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's instructions to collect the purified protein conjugate. The larger conjugate will pass through the column, while the smaller unreacted ester and byproducts will be retained in the resin.

Protocol 3: Purification using Dialysis

  • Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate (e.g., 10 kDa MWCO for a >30 kDa protein).

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing or boiling).

  • Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis unit in a beaker containing a large volume of the desired buffer (at least 200 times the sample volume).

  • Stir the buffer gently at 4°C or room temperature.

  • Change the dialysis buffer every 2-4 hours for a total of 3-4 changes. An overnight dialysis for the final change is common for complete removal.

  • Recover the purified sample from the dialysis unit.

Protocol 4: Purification using Solid-Phase Extraction (SPE)

This protocol outlines a general approach using a reversed-phase SPE cartridge. Optimization may be required.

  • Conditioning: Pass an organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge.

  • Equilibration: Flush the cartridge with an aqueous solution, such as water or a low-concentration organic solvent in water, to prepare the stationary phase.

  • Sample Loading: Load the quenched reaction mixture onto the SPE cartridge. The protein conjugate should bind to the reversed-phase sorbent, while more polar, unreacted NHS esters may have weaker retention.

  • Washing: Wash the cartridge with a weak organic solvent solution to remove any unbound and weakly bound impurities, including the unreacted this compound and its hydrolysis byproducts.

  • Elution: Elute the purified protein conjugate from the cartridge using a higher concentration of organic solvent.

  • The collected eluate can then be buffer-exchanged if necessary.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching cluster_purification Purification protein Protein Sample reaction Conjugation protein->reaction nhs_ester This compound nhs_ester->reaction quenched_reaction Quenched Reaction Mixture reaction->quenched_reaction Incubate quenching_agent Quenching Agent (e.g., Tris, Glycine) quenching_agent->quenched_reaction sec Size Exclusion Chromatography quenched_reaction->sec dialysis Dialysis quenched_reaction->dialysis spe Solid-Phase Extraction quenched_reaction->spe purified_conjugate Purified Protein Conjugate sec->purified_conjugate dialysis->purified_conjugate spe->purified_conjugate

Caption: Experimental workflow for NHS ester conjugation and purification.

troubleshooting_workflow node_action node_action node_result node_result start Unreacted NHS Ester in Final Sample? check_quenching Was Quenching Performed Correctly? start->check_quenching Yes success Pure Conjugate start->success No check_purification Was Purification Method Appropriate? check_quenching->check_purification Yes action_quench Optimize Quenching: - Increase concentration - Increase incubation time check_quenching->action_quench No action_sec Optimize SEC: - Use column with better resolution - Ensure correct fraction collection check_purification->action_sec Using SEC action_dialysis Optimize Dialysis: - Increase dialysis time - Increase number of buffer changes check_purification->action_dialysis Using Dialysis action_quench->success action_sec->success action_dialysis->success

Caption: Troubleshooting logic for removing unreacted NHS ester.

References

Validation & Comparative

A Comparative Guide to Ald-Ph-PEG24-NHS Ester and Other PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a pivotal component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity.[1] Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a valuable tool for optimizing ADC performance.[1][2] Their hydrophilic nature can mitigate the aggregation issues associated with hydrophobic payloads and enhance the overall pharmacological properties of the conjugate.[1][2] This guide provides an objective comparison of Ald-Ph-PEG24-NHS ester with other PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific ADC applications.

Understanding this compound

This compound is a heterobifunctional linker that incorporates a 24-unit PEG chain. It possesses two distinct reactive moieties:

  • An N-Hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[3]

  • A benzaldehyde group : This aldehyde functionality can react with aminooxy- or hydrazide-containing molecules, offering an alternative conjugation handle.[4]

The long, hydrophilic PEG24 chain serves to increase the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads.[5][] This can lead to improved pharmacokinetics and potentially allow for higher drug-to-antibody ratios (DARs) without causing aggregation.[5]

Performance Comparison of PEG Linkers in ADCs

The selection of a PEG linker's architecture and length is a critical decision in ADC design, impacting everything from its behavior in circulation to its cancer-killing potency.

Impact of PEG Linker Length on Pharmacokinetics

The length of the PEG chain significantly influences the pharmacokinetic (PK) profile of an ADC. Generally, longer PEG chains lead to a reduced clearance rate and a longer plasma half-life.[2] This is attributed to the increased hydrodynamic radius of the ADC, which minimizes renal clearance.[2]

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from a study by Burke et al., 2017. It is important to note this data is from a specific study and may not be generalizable to all ADCs.

As the table above illustrates, ADC exposure tends to increase with the length of the PEG linker up to a certain point (PEG8 in this study), after which further increases in length have a diminished effect on clearance.[1] An ADC featuring a PEG24 linker, such as this compound, would be expected to exhibit a favorable pharmacokinetic profile with slow clearance, similar to ADCs with PEG8 or PEG12 linkers.[1]

Impact of PEG Linker Architecture: Linear vs. Pendant

The spatial arrangement of the PEG chains also plays a crucial role. A study comparing a linear 24-unit PEG (L-PEG24) linker with a branched (pendant) linker containing two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate with a high DAR of 8 revealed significant differences in their pharmacokinetic profiles.[1]

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance Rate
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

The ADC with the pendant P-(PEG12)2 linker demonstrated a markedly slower clearance rate and an almost three-fold higher area under the curve (AUC) compared to the ADC with the linear L-PEG24 linker.[1] This suggests that a branched or pendant PEG configuration may be more effective at shielding the hydrophobic payload, leading to improved pharmacokinetics, particularly for ADCs with high drug loading.[1] Amide-coupled ADCs with two pendant 12-unit PEG chains have been shown to be top-performing conjugates, outperforming those with a conventional linear 24-unit PEG oligomer.[7][8]

Impact on In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro potency of an ADC can be variable and context-dependent. In some studies, the inclusion of PEG linkers of varying lengths did not significantly alter the ADC's potency.[1] However, other research, particularly with smaller targeting moieties like affibodies, has shown that longer PEG chains can lead to a reduction in in vitro cytotoxicity.[9][10]

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate

LinkerIn Vitro Cytotoxicity Reduction (fold change vs. No PEG)In Vivo Half-life Extension (fold change vs. No PEG)
No PEG11
4 kDa PEG4.52.5
10 kDa PEG2211.2

Data adapted from a study on ZHER2-MMAE conjugates.[9][10][11]

This trade-off between potentially reduced in vitro potency and significantly improved in vivo half-life is a critical consideration during the design phase of an ADC.[2] The prolonged circulation time afforded by longer PEG linkers can lead to greater tumor accumulation and enhanced in vivo efficacy, despite a lower in vitro cell-killing ability.[9][11]

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of ADCs with different PEG linkers.

General ADC Conjugation Protocol (via NHS Ester)

This protocol describes a general method for conjugating an NHS ester-functionalized linker to an antibody.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) in Amine-Free Buffer (e.g., PBS) mix Mix mAb and Linker (pH 8.0-9.0) mAb->mix linker This compound Dissolved in Anhydrous DMSO linker->mix incubate Incubate (e.g., 1-2 hours at RT) mix->incubate purify Purify ADC (e.g., SEC or TFF) incubate->purify analyze Characterize ADC (DAR, Aggregation, Purity) purify->analyze

Caption: General workflow for ADC conjugation via an NHS ester linker.

  • Antibody Preparation: The monoclonal antibody is prepared in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The pH is adjusted to 8.0-9.0 to facilitate the reaction with the NHS ester.

  • Linker-Payload Preparation: The this compound, already conjugated to the cytotoxic payload, is dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation: The linker-payload solution is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction mixture is incubated for 1-2 hours at room temperature with gentle mixing.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and any aggregates. Common purification methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC is characterized to determine the average DAR (e.g., by hydrophobic interaction chromatography or UV-Vis spectroscopy), the percentage of aggregation (by SEC), and overall purity.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the potency of an ADC in killing cancer cells.

Cytotoxicity_Assay_Workflow cell_culture 1. Seed Cancer Cells in 96-well plates treatment 2. Treat with Serial Dilutions of ADCs cell_culture->treatment incubation 3. Incubate (e.g., 72-96 hours) treatment->incubation viability 4. Assess Cell Viability (e.g., MTT or CellTiter-Glo assay) incubation->viability analysis 5. Calculate IC50 Values viability->analysis

Caption: Workflow for an in vitro cytotoxicity assay.

  • Cell Culture: Cancer cell lines that express the target antigen are seeded in 96-well plates and allowed to adhere overnight.[12]

  • Treatment: The cells are then treated with serial dilutions of the ADCs with different PEG linkers.[12]

  • Incubation: The treated cells are incubated for a period of 72 to 96 hours to allow the ADC to exert its cytotoxic effect.[12]

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[12]

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.[12]

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a typical in vivo study to evaluate the anti-tumor activity of an ADC.

InVivo_Efficacy_Workflow tumor_implantation 1. Implant Tumor Cells into Immunocompromised Mice tumor_growth 2. Allow Tumors to Reach a Palpable Size tumor_implantation->tumor_growth randomization 3. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 4. Administer ADCs (e.g., intravenously) randomization->treatment monitoring 5. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 6. Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint

Caption: Workflow for an in vivo efficacy study in a xenograft model.

  • Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells that express the target antigen.[1]

  • Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[1]

  • Treatment Groups: The mice are randomized into different treatment groups, including a vehicle control, a control antibody, and the various ADC constructs.[1]

  • Administration: The ADCs are administered to the mice, typically via intravenous injection, at a specified dose and schedule.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.

  • Data Analysis: At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathways and Mechanism of Action

The primary role of the linker in an ADC is to stably connect the antibody to the cytotoxic payload during circulation and then efficiently release the payload upon internalization into the target cancer cell. The specific signaling pathways that are disrupted to induce cell death are predominantly determined by the mechanism of action of the cytotoxic payload, not the linker itself.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Pathway Disruption

References

A Head-to-Head Comparison: Ald-Ph-PEG24-NHS Ester vs. SMCC Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. This guide provides an objective, data-driven comparison of two widely used heterobifunctional crosslinkers: the modern, PEGylated Ald-Ph-PEG24-NHS ester and the conventional workhorse, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

This comparison delves into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data, to empower you in making informed decisions for your specific application, whether it be in the development of antibody-drug conjugates (ADCs), protein-protein conjugates, or other advanced bioconjugates.

Executive Summary: Key Differences at a Glance

FeatureThis compoundSMCC Crosslinker
Reactive Groups N-Hydroxysuccinimide (NHS) Ester, Benzaldehyde (B42025)N-Hydroxysuccinimide (NHS) Ester, Maleimide (B117702)
Target Moieties Primary Amines, Hydrazides/Aminooxy GroupsPrimary Amines, Sulfhydryl (Thiol) Groups
Spacer Arm Long, hydrophilic 24-unit PEG chainShorter, hydrophobic cyclohexane-based
Solubility High aqueous solubility[1]Insoluble in water; requires organic co-solvents (e.g., DMSO, DMF)[2]
Hydrophilicity HighLow
Resulting Linkage Stable Amide Bond, Stable Oxime/Hydrazone BondStable Amide Bond, Thioether Bond (potentially reversible)
Potential for Aggregation Low, especially with hydrophobic payloads[3][]Higher, can be induced by hydrophobic interactions[3][]
In Vivo Half-Life of Conjugate Can be significantly extended due to PEGylation[3]Generally shorter half-life compared to PEGylated counterparts[3]

Delving Deeper: A Detailed Performance Comparison

Physicochemical Properties

The most striking difference between this compound and SMCC lies in their spacer arms. The long, hydrophilic polyethylene (B3416737) glycol (PEG) chain of this compound imparts significant advantages over the hydrophobic cyclohexane (B81311) spacer of SMCC.

PropertyThis compoundSMCC Crosslinker
Molecular Weight 1375.6 g/mol [1]334.32 g/mol [5]
Solubility Soluble in water, DMSO, DCM, DMF[1]Insoluble in water; requires organic solvents like DMSO or DMF[2]
Spacer Arm Length ~88 Å (estimated for 24 PEG units)8.3 Å[2]
Membrane Permeability Low (due to hydrophilicity)High (due to hydrophobicity)[2]

The enhanced aqueous solubility of this compound simplifies conjugation protocols by eliminating the need for organic co-solvents that can be detrimental to protein stability.[2] Furthermore, the hydrophilic PEG spacer can create a hydration shell around the conjugate, which can help to prevent aggregation, a common issue when working with hydrophobic drugs or proteins.[3][] This property is particularly beneficial in the development of ADCs, where higher drug-to-antibody ratios (DARs) can be achieved without inducing aggregation.[3][6]

Reaction Chemistry and Stability

Both crosslinkers employ a two-step conjugation strategy, initiated by the reaction of the NHS ester with primary amines. However, the second reactive group and the resulting covalent bond differ significantly, impacting the stability and performance of the final conjugate.

SMCC utilizes a maleimide group that reacts with free sulfhydryl groups to form a thioether bond. While generally considered stable, the thioether linkage formed from a maleimide is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the intracellular environment.[7] This potential for premature drug release can lead to off-target toxicity.[8]

This compound , on the other hand, features a benzaldehyde group that reacts with hydrazide or aminooxy moieties to form a hydrazone or oxime bond, respectively. The oxime linkage, in particular, is known for its high stability across a wide range of physiological conditions.

Linkage TypeFormed FromStability
Thioether SMCC (Maleimide + Thiol)Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo.[7]
Oxime This compound (Aldehyde + Aminooxy)Highly stable under physiological conditions.
Hydrazone This compound (Aldehyde + Hydrazide)Generally stable, but can be designed to be pH-sensitive (cleavable in acidic endosomal/lysosomal compartments).

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for a two-step conjugation process using either SMCC or this compound.

Protocol 1: Two-Step Conjugation using SMCC

This protocol describes the conjugation of a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the Protein-NH₂ is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • SMCC Activation: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM.

  • Activation Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be below 10%. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[9]

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction: Immediately add the Molecule-SH to the maleimide-activated protein solution at a desired molar ratio.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules.

Protocol 2: Two-Step Conjugation using this compound

This protocol outlines the conjugation of a protein to a hydrazide or aminooxy-modified molecule.

Materials:

  • Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Hydrazide or aminooxy-modified molecule (Molecule-Hydrazide/Aminooxy)

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the Protein-NH₂ is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • This compound Activation: Immediately before use, dissolve this compound in DMSO or DMF.

  • Activation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be below 10%. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[10]

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with a reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5 for hydrazone/oxime formation).

  • Conjugation Reaction: Add the Molecule-Hydrazide/Aminooxy to the aldehyde-activated protein solution. The reaction is often catalyzed by aniline (B41778) at a concentration of 10-100 mM.

  • Incubation: Incubate for 2-24 hours at room temperature. The reaction progress can be monitored by HPLC.

  • Purification: Purify the conjugate using SEC or other appropriate methods.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

SMCC_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein-NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Protein-NH2->Activated_Protein pH 7.0-9.0 SMCC SMCC (NHS Ester-Cyclohexane-Maleimide) SMCC->Activated_Protein Final_Conjugate Final Conjugate (Thioether Bond) Activated_Protein->Final_Conjugate pH 6.5-7.5 Molecule-SH Molecule-SH Molecule-SH->Final_Conjugate

Caption: Two-step reaction mechanism of SMCC crosslinker.

Ald_Ph_PEG_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Hydrazide/Aminooxy Reaction Protein-NH2 Protein-NH₂ Activated_Protein Aldehyde-Activated Protein Protein-NH2->Activated_Protein pH 7.2-8.5 Ald_PEG_NHS This compound Ald_PEG_NHS->Activated_Protein Final_Conjugate Final Conjugate (Hydrazone/Oxime Bond) Activated_Protein->Final_Conjugate pH 4.5-5.5 (aniline catalyzed) Molecule-Hydrazide Molecule-Hydrazide or Aminooxy Molecule-Hydrazide->Final_Conjugate

Caption: Two-step reaction mechanism of this compound.

Experimental_Workflow cluster_SMCC SMCC Workflow cluster_Ald_PEG This compound Workflow A1 1. React Protein-NH₂ with SMCC A2 2. Purify (remove excess SMCC) A1->A2 A3 3. React with Molecule-SH A2->A3 A4 4. Purify Final Conjugate A3->A4 B1 1. React Protein-NH₂ with This compound B2 2. Purify (remove excess crosslinker & buffer exchange) B1->B2 B3 3. React with Molecule- Hydrazide/Aminooxy B2->B3 B4 4. Purify Final Conjugate B3->B4

References

A Comparative Guide to Drug Delivery Linkers: Ald-Ph-PEG24-NHS Ester vs. Cleavable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The linker dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its therapeutic index. This guide provides an objective comparison between Ald-Ph-PEG24-NHS ester, a modern non-cleavable linker, and the major classes of cleavable linkers, supported by experimental data and detailed methodologies.

Introduction to Linker Technologies

Linkers are broadly categorized into two types: non-cleavable and cleavable. The fundamental difference lies in their payload release mechanism.[1]

Non-Cleavable Linker: this compound

This compound represents a class of stable, non-cleavable linkers.[2] Its structure is designed for robust and specific bioconjugation while enhancing the overall properties of the ADC.

  • NHS Ester Group : Reacts efficiently with primary amines, such as those on lysine (B10760008) residues of an antibody, to form a highly stable amide bond.[3]

  • Benzaldehyde (Ald-Ph) Group : Provides a reactive site for conjugation with molecules bearing aminooxy or hydrazide functionalities.[3][4]

  • PEG24 Spacer : A long polyethylene (B3416737) glycol chain that increases the hydrophilicity of the ADC. This improves solubility, reduces aggregation, and can prolong circulation half-life.[5]

The release of a drug conjugated via a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of a target cell.[6][7] This process releases the cytotoxic payload still attached to the linker and a single amino acid residue.[8]

Caption: Conjugation chemistry of this compound.
Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation but break under specific physiological conditions prevalent within tumor cells or the tumor microenvironment.[9] This allows for the release of the payload in its unmodified, and often more permeable, form. There are three primary classes of cleavable linkers.[6][10]

  • pH-Sensitive (Acid-Labile) Linkers : Utilize linkers like hydrazones or acetals that are stable at the neutral pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][12]

  • Protease-Sensitive Linkers : Incorporate short peptide sequences, such as the widely used valine-citrulline (Val-Cit), that are specifically cleaved by lysosomal proteases (e.g., Cathepsin B) that are highly active in many tumor cells.[13][]

  • Redox-Sensitive Linkers : Contain disulfide bonds that are readily cleaved by the high concentration of intracellular reducing agents like glutathione (B108866) (GSH), which is 100- to 1000-fold higher inside cells than in the plasma.[][16]

cluster_tumor Tumor Cell / Microenvironment ADC ADC in Circulation (Stable) pH_linker pH-Sensitive Linker (e.g., Hydrazone) ADC->pH_linker Internalization protease_linker Protease-Sensitive Linker (e.g., Val-Cit) ADC->protease_linker Internalization redox_linker Redox-Sensitive Linker (e.g., Disulfide) ADC->redox_linker Internalization pH_trigger Low pH (Endosome/Lysosome) pH_trigger->pH_linker protease_trigger Proteases (e.g., Cathepsin B) protease_trigger->protease_linker redox_trigger High Glutathione (Intracellular) redox_trigger->redox_linker release Payload Release pH_linker->release protease_linker->release redox_linker->release

Caption: Release mechanisms for different cleavable linkers.

Performance Comparison: Non-Cleavable vs. Cleavable Linkers

The optimal linker choice is context-dependent, involving a trade-off between stability, payload release efficiency, and the desired mechanism of action.[17]

Stability and Pharmacokinetics

A critical property of any linker is its stability in circulation. Premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window.

  • Non-Cleavable Linkers : Offer the highest plasma stability because their covalent bonds are not susceptible to physiological cleavage triggers.[7][] This ensures the payload remains attached to the antibody until it is degraded in the lysosome, generally leading to a more favorable safety profile.[1]

  • Cleavable Linkers : Stability can vary. Modern protease-sensitive linkers (e.g., Val-Cit) and some newer pH-sensitive linkers exhibit high plasma stability.[19][20] However, traditional acid-labile hydrazone and some disulfide linkers can be more prone to deconjugation in circulation.[7][21]

Table 1: Comparative Stability of ADCs with Different Linkers in Rat Plasma Data synthesized from a comparative study between a novel stable cleavable exolinker and the clinically used GGFG-linker (in T-DXd).[22]

ADC PlatformLinker TypeInitial DARDAR after 7 days% DAR Retention
Trastuzumab-Exolinker-ExatecanStable Cleavable (Peptide-based)~8.0~6.0~75%
T-DXd (Trastuzumab deruxtecan)Cleavable (GGFG Peptide)~8.0~4.0~50%

This data illustrates that even within the "cleavable" category, linker design significantly impacts stability.[22] Non-cleavable linkers like Ald-Ph-PEG24-NHS would be expected to show even higher DAR retention under similar conditions.

Efficacy and Mechanism of Action

Efficacy is determined by efficient payload delivery and release at the target site.

  • Non-Cleavable Linkers : Their efficacy is strictly dependent on ADC internalization and lysosomal trafficking.[8] The released payload-linker-amino acid complex must retain its cytotoxic activity.[8] This mechanism is highly effective for hematological cancers or tumors with high, homogeneous antigen expression.[23]

  • Cleavable Linkers : Offer more versatile mechanisms. They can release payloads extracellularly in the tumor microenvironment (e.g., via tumor-associated proteases) or intracellularly.[13] A key advantage is the bystander effect : the released, membrane-permeable payload can diffuse into and kill adjacent, antigen-negative tumor cells, which is crucial for treating heterogeneous solid tumors.[1][10] The charged metabolite from non-cleavable linkers has poor membrane permeability, limiting this effect.[23]

Table 2: Comparative In Vivo Efficacy in a Gastric Cancer Xenograft Model (NCI-N87) Data from a head-to-head comparison of two exatecan-based ADCs with different cleavable linkers.[22]

Treatment Group (3 mg/kg)Linker TypeTumor Growth Inhibition (TGI)Outcome
Trastuzumab-Exolinker-ExatecanStable Cleavable104.7%Complete Tumor Regression
T-DXd (Trastuzumab deruxtecan)Cleavable (GGFG)99.1%Complete Tumor Regression
Vehicle ControlN/A0%Uninhibited Tumor Growth

In this study, both the novel stable cleavable linker and the clinically approved T-DXd linker demonstrated comparable and potent anti-tumor activity in a high-antigen expression model.[22] The choice between a highly stable non-cleavable linker and a cleavable one would depend on factors like antigen expression heterogeneity and the permeability of the payload.

Experimental Methodologies

The data presented in this guide is derived from standard preclinical evaluation protocols for ADCs.

Protocol for ADC Stability Assessment in Plasma

This assay measures the change in the drug-to-antibody ratio (DAR) over time to determine linker stability.

  • Incubation : The ADC is incubated in rat or human plasma at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 3, 7 days).

  • Immunocapture : The ADC is isolated from the plasma using an anti-human Fc antibody conjugated to magnetic beads.

  • Elution and Reduction : The captured ADC is eluted and treated with a reducing agent (e.g., DTT) to separate the antibody's light and heavy chains.

  • LC-MS Analysis : The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of light and heavy chains with and without conjugated payloads.

  • DAR Calculation : The average DAR at each time point is calculated based on the mass spectrometry data, and the percentage of DAR retention is determined relative to the initial time point.

Protocol for In Vivo Xenograft Efficacy Study

This experiment evaluates the anti-tumor activity of an ADC in a live animal model.

  • Cell Implantation : Female BALB/c nude mice are subcutaneously implanted with a human cancer cell line (e.g., NCI-N87 gastric cancer cells).

  • Tumor Growth : Tumors are allowed to grow to a predetermined average volume (e.g., 100-200 mm³).

  • Grouping and Dosing : Mice are randomized into treatment groups (e.g., Vehicle control, ADC 1, ADC 2). A single intravenous (IV) injection of the specified dose (e.g., 3 mg/kg) is administered.

  • Monitoring : Tumor volume and body weight are measured twice weekly for a set period (e.g., 21-28 days). Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group to determine efficacy.

cluster_groups Groups start Start: Tumor-Bearing Mice (Tumor Volume ~150 mm³) randomize Randomize into Treatment Groups start->randomize Vehicle Vehicle Control randomize->Vehicle ADC1 Non-Cleavable ADC randomize->ADC1 ADC2 Cleavable ADC randomize->ADC2 dose Administer Single IV Dose monitor Monitor Tumor Volume & Body Weight (2x/week) dose->monitor Vehicle->dose ADC1->dose ADC2->dose end End of Study: Calculate Tumor Growth Inhibition (TGI) monitor->end

Caption: General workflow for a xenograft efficacy study.

Conclusion

There is no single "best" linker; the optimal choice is specific to the ADC's target, payload, and desired therapeutic effect.[17]

  • This compound , as a non-cleavable linker, is an excellent choice when maximum plasma stability and a low risk of off-target toxicity are paramount. It is best suited for ADCs targeting hematological malignancies or solid tumors with high and uniform antigen expression, where the bystander effect is less critical.

  • Cleavable Linkers are prized for their versatility.[17] They are often preferred for treating heterogeneous solid tumors where the bystander effect can significantly enhance efficacy. The choice between pH-sensitive, protease-sensitive, and redox-sensitive mechanisms allows for fine-tuning of the payload release profile to match the biological context of the target cell.

Future ADC development will continue to refine both linker classes, creating more stable cleavable linkers and non-cleavable linkers compatible with a wider range of payloads to precisely balance stability, targeted release, and overall therapeutic efficacy.

References

Stability of Ald-Ph-PEG24-NHS Ester Linkage in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and developers in the field of bioconjugation and targeted drug delivery, the stability of the linker connecting a payload to a biological molecule is a critical determinant of efficacy and safety. This guide provides an objective comparison of the serum stability of the Ald-Ph-PEG24-NHS ester linkage with other common bioconjugation technologies. The information presented is supported by experimental data from published literature to aid in the selection of the most appropriate linker for a given application.

The this compound is a heterobifunctional linker that combines three key chemical features: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a benzaldehyde (B42025) group for subsequent conjugation, for example, through a stable oxime linkage. The overall stability of a bioconjugate formed using this linker is a function of the stability of each of these components in a biological environment.

Comparative Stability of Bioconjugation Linkages in Serum

The following table summarizes the serum stability of the amide bond formed from the NHS ester of the Ald-Ph-PEG24-NHS linker, the potential subsequent oxime bond, and compares them with other widely used linker technologies. It is important to note that while data exists for the individual components, direct head-to-head comparative studies in serum for the complete this compound conjugate are not extensively available in public literature. The stability of the Ald-Ph-PEG24-Amide linkage is inferred from the high stability of both the amide bond and the PEG chain in biological media.

Linker ChemistryBond FormedTypical Half-life in Serum (37°C)Key Stability Features & Considerations
Ald-Ph-PEG24-Amide AmideVery High (> 1 week) The amide bond formed from the NHS ester is exceptionally stable under physiological conditions[1]. The PEG24 spacer can further protect the conjugate from enzymatic degradation, contributing to a long circulating half-life[2].
Ald-Ph-PEG24-Oxime OximeVery High (> 1 week) The benzaldehyde group can react with aminooxy-functionalized molecules to form a highly stable oxime linkage, which is significantly more stable than hydrazone and imine bonds under physiological conditions[1][3][4].
Maleimide ThioetherVariable (Hours to Days) Susceptible to retro-Michael reaction, leading to deconjugation and potential off-target effects. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring, which "locks" the conjugate[5]. The half-life can range from ~24 hours to several days depending on the local chemical environment and whether the succinimide ring is opened[6].
Thiol-Disulfide DisulfideVariable (Hours) Designed to be cleaved in the reducing environment inside cells. Stability in serum is generally low due to exchange with circulating thiols like albumin and glutathione.
Hydrazone HydrazonepH-dependent (Hours to Days) Generally stable at neutral pH but designed to be acid-labile for cleavage in the endosomal/lysosomal compartments. Can exhibit instability in circulation.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments to evaluate the stability of linkages in serum.

In Vitro Serum Stability Assay

Objective: To determine the rate of degradation or deconjugation of a bioconjugate in serum over time.

Materials:

  • Test bioconjugate (e.g., antibody conjugated with Ald-Ph-PEG24-payload)

  • Human or mouse serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Affinity capture beads (e.g., Protein A/G for antibodies)

  • Digestion enzyme (e.g., papain, trypsin)

  • Quenching and extraction solvents

Protocol:

  • Sample Preparation: Spike the test bioconjugate into pre-warmed (37°C) serum to a final concentration of 100 µg/mL.

  • Incubation: Incubate the serum samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Sample Processing (for Antibody-Drug Conjugates):

    • Thaw the samples on ice.

    • Perform affinity capture of the antibody-drug conjugate (ADC) using Protein A/G beads to separate it from other serum proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • Analysis by LC-MS:

    • Analyze the intact or digested ADC samples by high-resolution LC-MS.

    • For intact analysis, monitor the decrease in the drug-to-antibody ratio (DAR) over time.

    • For analysis of released payload, quantify the free payload in the serum supernatant after affinity capture of the ADC.

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life of the linkage in serum.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Spike Bioconjugate into Serum incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots process Sample Processing (e.g., Affinity Capture) aliquots->process lcms LC-MS Analysis process->lcms data Data Analysis (Half-life Calculation) lcms->data end end data->end Stability Profile

Figure 1: Experimental workflow for assessing bioconjugate stability in serum.

linker_comparison cluster_amide Amine Conjugation cluster_oxime Aldehyde Conjugation Ald-Ph-PEG24-NHS_ester This compound Amide_Bond Stable Amide Bond (Very High Stability) Ald-Ph-PEG24-NHS_ester->Amide_Bond Reacts with Primary Amine Oxime_Bond Stable Oxime Bond (Very High Stability) Ald-Ph-PEG24-NHS_ester->Oxime_Bond Reacts with Aminooxy Group Alternative_Linkers Alternative Linkers Maleimide Maleimide (Variable Stability) Alternative_Linkers->Maleimide Disulfide Disulfide (Low Serum Stability) Alternative_Linkers->Disulfide Hydrazone Hydrazone (pH-Dependent Stability) Alternative_Linkers->Hydrazone

Figure 2: Logical comparison of this compound linkage stability pathways.

Conclusion

The this compound linker offers a highly stable platform for bioconjugation. The initial amide bond formed via the NHS ester is known to be robust under physiological conditions. The presence of the PEG spacer further enhances the stability of the resulting conjugate. The terminal benzaldehyde group provides the versatility for a second, highly stable conjugation through an oxime linkage. When compared to alternatives such as maleimide-based linkers, which can be prone to deconjugation, the linkages formed by the this compound are expected to exhibit superior stability in serum, leading to improved pharmacokinetic profiles and potentially reduced off-target toxicity. The choice of linker should always be guided by the specific requirements of the application, and rigorous experimental validation of stability is recommended.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Alternatives to Ald-Ph-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal step in the design of bioconjugates, influencing the efficiency, stability, and ultimate performance of the final product. The Ald-Ph-PEG24-NHS ester is a popular heterobifunctional linker, leveraging two distinct reactive chemistries: an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine (B10760008) residues) and a benzaldehyde (B42025) group for reaction with hydrazides or aminooxy compounds.

This guide provides an objective comparison of the core chemistries of this compound with leading alternatives in the field of bioconjugation. We will delve into the performance of NHS ester chemistry, aldehyde/hydrazone ligation, and popular alternatives such as maleimide-thiol chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry". The comparison is supported by a summary of quantitative data and detailed experimental protocols to aid in the selection of the optimal strategy for your specific research needs.

Quantitative Performance of Bioconjugation Chemistries

The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate the yield, homogeneity, and in-vivo performance of the resulting conjugate. The following tables summarize key quantitative data for comparing these alternatives. It is important to note that efficiencies and rates can vary based on specific reactants, buffer conditions, and the protein being modified.

Table 1: Comparison of Reaction Efficiency and Kinetics

Bioconjugation MethodTarget Functional GroupTypical Efficiency/YieldReaction SpeedKey Considerations
NHS Ester Chemistry Primary Amines (-NH₂)Moderate (50-80%)[1]Moderate (30 min - 4 hours)[1]pH-sensitive (optimal ~pH 7.2-8.5)[2]; susceptible to hydrolysis[2].
Aldehyde/Hydrazone Ligation Aldehydes/KetonesHigh (>90% with catalyst)Moderate to Fast (minutes to hours)[3]Aniline-catalyzed for increased rate[3]; pH-dependent stability (less stable at acidic pH)[4][5][6].
Maleimide (B117702) Chemistry Thiols (-SH)High (>90%)[1]Fast (1-2 hours)[1]Specific for cysteines; potential for retro-Michael reaction (instability)[7].
SPAAC (Click Chemistry) Azides, AlkynesVery High (>95%)Fast (typically < 1 hour)Bioorthogonal, no catalyst required; highly specific[8].

Table 2: Stability of the Resulting Covalent Linkage

Linkage TypeFormed FromStabilityKey Features
Amide Bond NHS Ester + AmineHighly StableEffectively irreversible under physiological conditions[9].
Hydrazone Bond Aldehyde + HydrazideReversible (pH-sensitive)Can be designed for acid-cleavable release in endosomal/lysosomal compartments[4][5][6].
Thioether Bond Maleimide + ThiolStable, but can be reversibleProne to retro-Michael reaction and thiol exchange, which can be mitigated[7][10].
1,2,3-Triazole SPAAC (e.g., DBCO + Azide)Highly StableExtremely stable and bio-inert[11].

Visualizing Bioconjugation Workflows

To better understand the practical application of these chemistries, the following diagrams illustrate the logical flow of a typical bioconjugation experiment.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (e.g., Antibody) Conjugation Bioconjugation (Mix and Incubate) Protein->Conjugation Linker Linker Solution (e.g., Ald-Ph-PEG24-NHS) Linker->Conjugation Purify Purification (e.g., SEC, Dialysis) Conjugation->Purify Analyze Characterization (e.g., SDS-PAGE, MS) Purify->Analyze

A generalized workflow for a bioconjugation experiment.

Signaling Pathways and Logical Relationships

The choice of bioconjugation chemistry is often dictated by the desired downstream application, such as targeted drug delivery via an antibody-drug conjugate (ADC).

ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Binding Endosome Endosome/Lysosome (Acidic Environment) TargetCell->Endosome Internalization DrugRelease Drug Release Endosome->DrugRelease Cleavage of Linker (e.g., Hydrazone) CellDeath Cell Death DrugRelease->CellDeath Pharmacological Effect

Intracellular pathway of an antibody-drug conjugate with a cleavable linker.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for the discussed chemistries.

Protocol 1: NHS Ester Labeling of Protein Amines

This protocol describes a general procedure for labeling primary amines on a protein with an NHS ester-containing molecule.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)[12].

  • NHS ester reagent (e.g., DBCO-PEG4-NHS Ester) dissolved in anhydrous DMSO or DMF (10 mM stock)[12].

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the protein solution in the recommended reaction buffer. Ensure the buffer is free of primary amines[12].

  • Immediately before use, dissolve the NHS ester in DMSO or DMF[12].

  • Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10%[11].

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C[13].

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature[14].

  • Remove excess, unreacted reagent and byproducts using a desalting column or dialysis[15].

Protocol 2: Maleimide Labeling of Protein Thiols

This protocol outlines the steps for conjugating a maleimide-functionalized molecule to free thiols on a protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL in a degassed, thiol-free buffer, pH 6.5-7.5, e.g., PBS)[16].

  • Maleimide reagent dissolved in anhydrous DMSO or DMF (10 mM stock)[17].

  • (Optional) Reducing agent (e.g., TCEP) to reduce disulfide bonds.

  • Purification column.

Procedure:

  • Dissolve the protein in the degassed reaction buffer. If necessary, treat the protein with a reducing agent like TCEP to generate free thiols, and then remove the reducing agent[16].

  • Prepare a fresh solution of the maleimide reagent in DMSO or DMF[17].

  • Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution[17].

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • The reaction can be quenched by adding a thiol-containing reagent like beta-mercaptoethanol or cysteine.

  • Purify the conjugate to remove unreacted reagents[16].

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein (prepared, for example, using a DBCO-NHS ester as in Protocol 1).

  • Azide-containing molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification column.

Procedure:

  • Dissolve the DBCO-functionalized protein and the azide-containing molecule in the reaction buffer.

  • Mix the two components, typically at a 1:1 to 1:5 molar ratio of protein to azide (B81097) molecule[18].

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C[8][18]. The reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm[8].

  • No quenching step is typically required due to the high specificity of the reaction.

  • Purify the conjugate to remove any excess azide-containing molecule[8].

Protocol 4: Hydrazone Ligation with an Aldehyde-Functionalized Protein

This protocol details the reaction between an aldehyde-containing protein and a hydrazide-functionalized molecule, including aniline (B41778) catalysis.

Materials:

  • Aldehyde-functionalized protein.

  • Hydrazide-containing molecule.

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)[3].

  • Aniline catalyst solution (e.g., 100 mM in the reaction buffer)[3].

  • Purification column.

Procedure:

  • Dissolve the aldehyde-functionalized protein and the hydrazide-containing molecule in the reaction buffer.

  • Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM[3].

  • Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours, depending on the reactants and catalyst concentration[3].

  • The reaction can be stopped by removing the catalyst and unreacted components.

  • Purify the resulting hydrazone-linked conjugate[19].

Conclusion

The choice of a bioconjugation strategy is a critical decision in the development of novel protein therapeutics, diagnostics, and research tools. While the this compound offers the versatility of two distinct reactive handles, a thorough understanding of the performance and stability of each of these chemistries, as well as the leading alternatives, is essential.

  • NHS esters provide a straightforward method for targeting abundant lysine residues, though this can lead to heterogeneous products.

  • Aldehyde-hydrazone/oxime chemistry offers high efficiency, especially with catalysis, and the potential for creating pH-sensitive cleavable linkers.

  • Maleimide chemistry is highly efficient and specific for less abundant cysteine residues, enabling more site-specific conjugation, though the stability of the linkage requires consideration.

  • SPAAC (click chemistry) represents a highly efficient, specific, and bioorthogonal approach, yielding exceptionally stable conjugates, making it ideal for in vivo applications where biocompatibility is paramount.

By carefully considering the quantitative data and experimental protocols presented, researchers can select the most appropriate bioconjugation method to achieve their desired outcomes, balancing the need for efficiency, stability, and site-specificity.

References

Ald-Ph-PEG24-NHS ester performance compared to shorter PEG chains (PEG2, PEG4, PEG8)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is paramount in the design of targeted therapeutics like antibody-drug conjugates (ADCs). A comparative analysis of Ald-Ph-PEG24-NHS ester against its shorter polyethylene (B3416737) glycol (PEG) chain counterparts (PEG2, PEG4, and PEG8) reveals that the longer PEG24 linker offers significant advantages in improving the pharmacokinetic profile and in vivo efficacy of bioconjugates, albeit with a potential trade-off in in vitro cytotoxicity.

The length of the PEG chain in a linker profoundly influences the solubility, stability, and circulation half-life of a bioconjugate. While shorter PEG linkers can be effective for compact labeling, longer chains like PEG24 are generally preferred for therapeutic applications to enhance solubility and reduce immunogenicity.[1] The hydrophilic nature of the PEG linker helps to mitigate aggregation, a common issue with hydrophobic drug payloads, thereby allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[1][2]

Impact on Pharmacokinetics and In Vivo Efficacy

Experimental data consistently demonstrates that increasing the PEG linker length positively impacts the pharmacokinetic profile of an ADC. Longer PEG chains increase the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and extends its plasma half-life.[1] This prolonged circulation time allows for greater accumulation of the therapeutic agent in the target tissue, such as a tumor.[2]

A study comparing ADCs with varying PEG linker lengths revealed a significant decrease in clearance rates as the PEG chain length increased. A noticeable plateau in the clearance rate was observed at a chain length of PEG8, with longer chains such as PEG12 and PEG24 showing similarly low clearance rates.[2] This suggests that while a minimum PEG length is crucial for optimal pharmacokinetics, the benefits may level off beyond a certain chain length.

In terms of in vivo efficacy, ADCs with longer PEG linkers have shown superior performance. In a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers resulted in a significantly greater reduction in tumor weight (75-85%) compared to those with shorter PEG2 and PEG4 linkers (35-45% reduction). The non-PEGylated control ADC showed only an 11% decrease in tumor weight. This enhanced efficacy is attributed to the improved tumor exposure of the ADCs with longer PEG linkers.[3]

In Vitro Cytotoxicity: A Potential Trade-Off

While longer PEG chains enhance in vivo performance, they can sometimes lead to a decrease in in vitro cytotoxicity. One study using affibody-based drug conjugates demonstrated that the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a conjugate with no PEG linker.[4] This highlights a potential trade-off between the pharmacokinetic benefits and the in vitro potency that needs to be considered in the design of bioconjugates. However, it is important to note that in some other studies, the inclusion of PEG linkers of various lengths had no significant effect on the in vitro potency of the conjugates.[2]

Solubility and Stability Considerations

The hydrophilicity of PEG linkers is a key factor in improving the solubility of bioconjugates, especially those carrying hydrophobic payloads.[5] This is crucial for preventing aggregation and ensuring the stability of the final product.[6] While longer PEG chains are generally more effective at solubilizing hydrophobic drugs, they can also, in some cases, lead to a higher propensity for aggregation, particularly at high DARs.[6] Therefore, the optimal PEG length must be determined empirically for each specific bioconjugate.

Quantitative Data Summary

Performance MetricPEG2PEG4PEG8PEG24Reference
ADC Clearance Rate (mL/day/kg) in Rats ~10~7~5~5[2]
Tumor Weight Reduction (%) in Xenograft Mice 35-4535-4575-8575-85[3]
Performance MetricNo PEGPEG4kPEG10kReference
In Vitro Cytotoxicity Reduction 1-fold (baseline)4.5-fold22.5-fold[4][7]
Half-life Extension 1-fold (baseline)2.5-fold11.2-fold[4][7]

Experimental Protocols

Protocol for Two-Step Antibody Conjugation using Ald-Ph-PEG-NHS Ester

This protocol outlines the two-step conjugation of a drug or molecule containing an aminooxy group to an antibody using the heterobifunctional Ald-Ph-PEG-NHS ester linker.

Step 1: Reaction of Ald-Ph-PEG-NHS Ester with Antibody

This step involves the reaction of the NHS ester end of the linker with primary amines (e.g., lysine (B10760008) residues) on the antibody.

  • Materials:

    • Antibody in amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

    • Ald-Ph-PEG-NHS ester (PEG length as required).

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

    • Quenching buffer (e.g., Tris-buffered saline, TBS).

    • Desalting columns or dialysis equipment for purification.

  • Procedure:

    • Equilibrate the vial of Ald-Ph-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, prepare a 10 mM stock solution of the Ald-Ph-PEG-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution.[8]

    • Add a 20-fold molar excess of the Ald-Ph-PEG-NHS ester solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.[8]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]

    • Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris) to a final concentration of 100 mM. Incubate for 15 minutes on ice.[9]

    • Purify the aldehyde-functionalized antibody by size-exclusion chromatography (e.g., using a desalting column) or dialysis to remove unreacted linker and quenching buffer.[8]

Step 2: Reaction of Aldehyde-Functionalized Antibody with Aminooxy-Containing Molecule (Oxime Ligation)

This step forms a stable oxime bond between the aldehyde group on the modified antibody and the aminooxy group on the payload.

  • Materials:

    • Purified aldehyde-functionalized antibody from Step 1.

    • Aminooxy-functionalized drug/molecule.

    • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 6.5-7.5).[10]

    • Aniline (B41778) (as a catalyst, optional).[4]

    • Purification equipment (e.g., SEC columns).

  • Procedure:

    • Dissolve the aminooxy-functionalized molecule in an appropriate solvent.

    • Add the aminooxy-molecule to the aldehyde-functionalized antibody solution. A molar excess of the aminooxy-molecule is typically used.

    • The reaction is performed in a coupling buffer at a pH between 5.5 and 7.5. The optimal pH may need to be determined empirically.[3][10]

    • To accelerate the reaction, aniline can be added as a catalyst.[4]

    • Incubate the reaction for 2-12 hours at room temperature or 37°C.[3][11]

    • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove excess payload and other reagents.[11]

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Oxime Ligation) Antibody Antibody Reaction1 NHS Ester Reaction (pH 7.2-8.5) Antibody->Reaction1 Linker Ald-Ph-PEG-NHS Ester Linker->Reaction1 Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 Aldehyde_Ab Aldehyde-Functionalized Antibody Purification1->Aldehyde_Ab Reaction2 Oxime Ligation (pH 5.5-7.5) Aldehyde_Ab->Reaction2 Payload Aminooxy-Payload Payload->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 ADC Final Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Experimental workflow for the two-step conjugation process.

logical_relationship cluster_peg_length PEG Chain Length cluster_properties Bioconjugate Properties Short_PEG Shorter PEG (PEG2, PEG4) PK Improved Pharmacokinetics (Lower Clearance, Longer Half-life) Short_PEG->PK Less Impact Long_PEG Longer PEG (PEG8, PEG24) Long_PEG->PK Significant Impact Solubility Enhanced Solubility Long_PEG->Solubility Efficacy Increased In Vivo Efficacy Long_PEG->Efficacy Cytotoxicity Potentially Decreased In Vitro Cytotoxicity Long_PEG->Cytotoxicity Stability Improved Stability (Reduced Aggregation) Long_PEG->Stability

Caption: Relationship between PEG chain length and bioconjugate performance.

References

A Comparative Guide to Analytical Methods for Validating Ald-Ph-PEG24-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of proteins with Ald-Ph-PEG24-NHS ester, a dual-functional linker, is a sophisticated strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This guide provides a comprehensive comparison of analytical methods to validate this specific conjugation, ensuring the quality, consistency, and efficacy of the resulting bioconjugate. Successful validation requires confirmation of both the N-hydroxysuccinimide (NHS) ester reaction with primary amines on the protein and the subsequent or simultaneous reaction of the aldehyde-phenyl (Ald-Ph) group.

Key Analytical Techniques for Validation

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound protein conjugates. The primary techniques employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. UV-Vis Spectroscopy also plays a crucial role in monitoring the initial NHS ester reaction.

Comparison of Primary Analytical Methods
Analytical MethodKey Parameters ValidatedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight of the conjugate, Degree of PEGylation (number of PEG chains per protein), Confirmation of conjugation at specific sites (peptide mapping).High sensitivity and accuracy for mass determination. Provides direct evidence of conjugation. Can identify specific conjugation sites.Can be complex to interpret for heterogeneous PEGylated species. May require specialized instrumentation (e.g., high-mass detectors).
HPLC (SEC & RP-HPLC) Purity of the conjugate, Separation of conjugated protein from free PEG and unconjugated protein, Quantification of aggregates.Robust, reproducible, and widely available. Excellent for assessing purity and detecting impurities. Can be used for quantitative analysis.Indirect method for confirming conjugation. Resolution can be challenging for complex mixtures.
NMR Spectroscopy Structural confirmation of the conjugate, Determination of the degree of PEGylation, Validation of the aldehyde group modification.Provides detailed structural information. Can be used for quantification without the need for standards in some cases. Non-destructive.Lower sensitivity compared to MS. Can be complex to interpret for large proteins. May require higher sample concentrations.
UV-Vis Spectroscopy Monitoring of NHS ester hydrolysis, Quantification of aldehyde groups (with a suitable probe).Simple, rapid, and readily available. Useful for real-time reaction monitoring.Indirect method. Susceptible to interference from other chromophores in the sample.

In-Depth Analysis and Experimental Protocols

Mass Spectrometry (MS) for Definitive Mass Confirmation

Mass spectrometry is a cornerstone for the characterization of PEGylated proteins, providing unambiguous confirmation of successful conjugation and the degree of PEGylation.

Workflow for Mass Spectrometry Analysis of this compound Conjugates

cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample Sample Desalting Desalting/ Buffer Exchange Sample->Desalting Digestion Proteolytic Digestion (for Peptide Mapping) Desalting->Digestion Intact_MS Intact Mass Analysis (MALDI-TOF or ESI-MS) Desalting->Intact_MS Peptide_Mapping LC-MS/MS Peptide Mapping Digestion->Peptide_Mapping MW_Determination Molecular Weight Determination Intact_MS->MW_Determination Site_Identification Conjugation Site Identification Peptide_Mapping->Site_Identification PEGylation_Degree Degree of PEGylation Calculation MW_Determination->PEGylation_Degree

MS Analysis Workflow

Experimental Protocol: MALDI-TOF MS for Intact Mass Analysis

  • Sample Preparation:

    • Desalt the this compound conjugated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and buffers.

    • The final protein concentration should be in the range of 1-10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Spotting:

    • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.

    • Spot 1 µL of the desalted sample onto the dried matrix spot.

    • Allow the sample-matrix mixture to co-crystallize at room temperature.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer equipped with a high-mass detector for large molecules.[1]

    • Acquire spectra in linear mode to optimize the detection of high molecular weight species.

  • Data Analysis:

    • Determine the average molecular weight of the conjugated protein.

    • Calculate the degree of PEGylation by comparing the molecular weight of the conjugate to the unconjugated protein.

Quantitative Data Comparison for Mass Spectrometry

ParameterMALDI-TOF MSESI-MS
Mass Range Up to >300 kDa (with high-mass detector)[1]Up to ~150 kDa (can be higher with specialized instruments)
Mass Accuracy 50-100 ppm5-20 ppm
Limit of Detection (LOD) Low fmol to pmolHigh amol to low fmol
Throughput HighModerate
High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Assessment

HPLC is a powerful technique for separating the PEGylated conjugate from unreacted protein, free PEG linker, and aggregates. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most common modes.

Workflow for HPLC Analysis of this compound Conjugates

cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_detection_analysis Detection & Analysis Conjugate_Sample Conjugate_Sample Filtration Sample Filtration (0.22 µm filter) Conjugate_Sample->Filtration Injection Inject Sample Filtration->Injection SEC Size-Exclusion Chromatography (SEC) Injection->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Injection->RP_HPLC UV_Detector UV Detector (280 nm) SEC->UV_Detector RI_Detector Refractive Index Detector SEC->RI_Detector for free PEG RP_HPLC->UV_Detector Data_Processing Chromatogram Analysis UV_Detector->Data_Processing RI_Detector->Data_Processing Purity Purity Assessment Data_Processing->Purity Quantification Quantification Data_Processing->Quantification

HPLC Analysis Workflow

Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)

  • System Preparation:

    • Use an HPLC system with a UV detector and a refractive index (RI) detector (optional, for detecting free PEG).

    • Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the protein conjugate's molecular weight) with the mobile phase.

  • Mobile Phase:

    • A typical mobile phase is an aqueous buffer such as 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.0.

  • Sample Preparation:

    • Dilute the this compound conjugate sample in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run the separation under isocratic conditions.

  • Data Analysis:

    • Monitor the elution profile at 280 nm for the protein and conjugate.

    • If an RI detector is used, monitor for the presence of free PEG.

    • Calculate the percentage of monomer, aggregates, and fragments to assess purity.

Quantitative Data Comparison for HPLC Methods

ParameterSEC-HPLCRP-HPLC
Resolution Based on hydrodynamic radius. Good for separating aggregates.Based on hydrophobicity. Can separate positional isomers.
Limit of Detection (LOD) ~3 µg/mL for PEGylated proteins[2]ng to µg range, depending on the analyte and detector.
Limit of Quantitation (LOQ) ~12 µg/mL for PEGylated proteins[2]ng to µg range, depending on the analyte and detector.
Precision (RSD) Typically <2% for retention time and peak area.Typically <2% for retention time and peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy provides detailed structural information about the conjugate, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of PEGylation.

Logical Flow for NMR-based Validation

Sample_Prep Sample Preparation (Buffer exchange to D2O) NMR_Acquisition 1H NMR Spectrum Acquisition Sample_Prep->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis PEG_Signal Integrate PEG methylene (B1212753) protons (~3.6 ppm) Spectral_Analysis->PEG_Signal Protein_Signal Integrate characteristic protein protons Spectral_Analysis->Protein_Signal Aldehyde_Signal Analyze aldehyde proton signal (if observable and unreacted) Spectral_Analysis->Aldehyde_Signal Degree_of_PEGylation Calculate Degree of PEGylation PEG_Signal->Degree_of_PEGylation Protein_Signal->Degree_of_PEGylation

NMR Validation Flowchart

Experimental Protocol: ¹H NMR for Degree of PEGylation

  • Sample Preparation:

    • Exchange the buffer of the purified conjugate to deuterium (B1214612) oxide (D₂O) using dialysis or a desalting column.

    • Concentrate the sample to at least 1 mg/mL.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Use water suppression techniques to minimize the residual HDO signal.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify and integrate the characteristic signal for the PEG methylene protons (around 3.6 ppm).[3]

    • Identify and integrate a well-resolved signal from the protein that corresponds to a known number of protons.

    • Calculate the degree of PEGylation using the ratio of the integrals of the PEG and protein signals.[][5]

Quantitative Data Comparison for NMR

Parameter¹H NMR¹³C NMR
Sensitivity High for protonsLow (requires higher concentration or longer acquisition time)
Quantitative Accuracy High, can be a primary ratio method[6]Can be quantitative with appropriate experimental setup
Information Provided Degree of PEGylation, structural integrityDetailed structural information, including backbone and side-chain modifications

Validation of the Dual-Functional Linker

The this compound requires a two-step validation process to confirm the reaction of both the NHS ester and the aldehyde-phenyl group.

Validation of NHS Ester Conjugation

The primary methods for validating the NHS ester reaction are MS and HPLC, as described above. Additionally, UV-Vis spectroscopy can be used to monitor the hydrolysis of the NHS ester, which is a competing reaction.

Experimental Protocol: UV-Vis Assay for NHS Ester Hydrolysis

  • Reaction Setup:

    • Dissolve the this compound in an aqueous buffer (e.g., phosphate buffer at a relevant pH).

  • Spectrophotometric Monitoring:

    • Immediately after dissolution, monitor the increase in absorbance at 260-280 nm over time.[7]

    • The release of N-hydroxysuccinimide (NHS) upon hydrolysis results in an increase in absorbance in this range.

  • Data Analysis:

    • The rate of increase in absorbance is proportional to the rate of hydrolysis. This can be used to assess the stability of the linker under conjugation conditions.

Validation of Aldehyde-Phenyl Group Conjugation

The aldehyde group can be reacted with a suitable nucleophile (e.g., a hydrazide or an aminooxy-containing molecule) to form a stable hydrazone or oxime bond, respectively. Validation of this second conjugation can be achieved through:

  • Mass Spectrometry: An increase in the molecular weight of the conjugate corresponding to the mass of the attached molecule will be observed.

  • UV-Vis Spectroscopy: If the molecule attached to the aldehyde is a chromophore, its incorporation can be quantified by measuring the absorbance at its characteristic wavelength.

  • Quantitative Aldehyde Assays: Reacting the aldehyde with a reporter molecule (e.g., a fluorescent hydrazide) allows for quantification based on the fluorescence signal.[8][9]

Alternative and Complementary Analytical Methods

While MS, HPLC, and NMR are the primary methods, other techniques can provide valuable complementary information.

Alternative MethodPrincipleApplication in Conjugate Validation
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.[][8][10]High-resolution separation of PEGylated isomers and assessment of purity.[8]
Asymmetric Flow Field-Flow Fractionation (AF4) Separation based on size in an open channel, minimizing shear forces.[11][12]Characterization of aggregates and large protein conjugates without a stationary phase.[11][12]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[1][13]Characterizing the binding affinity of the conjugated protein to its target, ensuring that the conjugation has not compromised its function.

Conclusion

The validation of this compound conjugation to a protein is a critical process that necessitates a suite of orthogonal analytical methods. A combination of Mass Spectrometry for definitive mass confirmation, HPLC for purity and heterogeneity assessment, and NMR for structural verification provides a robust validation package. Complementary techniques such as UV-Vis spectroscopy, Capillary Electrophoresis, and AF4 can offer further insights into the reaction kinetics and product quality. The detailed protocols and comparative data presented in this guide are intended to assist researchers in developing a comprehensive analytical strategy to ensure the successful development of novel bioconjugates.

References

Quantifying the Efficiency of Ald-Ph-PEG24-NHS Ester Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of labeling reagent is critical to the success of these endeavors, directly impacting the efficiency, specificity, and functionality of the resulting conjugate. This guide provides an objective comparison of Ald-Ph-PEG24-NHS ester, a heterobifunctional PEGylation reagent, with other common protein labeling alternatives. We will delve into supporting experimental data, detailed protocols, and visual workflows to empower you in making informed decisions for your research.

This compound is a versatile molecule featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a benzaldehyde (B42025) group, connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The NHS ester targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[4][5] The aldehyde group can react with aminooxy or hydrazide-functionalized molecules, or under specific conditions, can be used for N-terminal specific labeling of proteins via reductive amination.[6][7][8] The long PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5][9]

Comparative Analysis of Labeling Chemistries

The efficiency of a labeling reaction is a key performance indicator. While direct, head-to-head quantitative data for this compound is not extensively published, we can draw comparisons based on the known performance of its reactive groups against other common labeling chemistries. The degree of labeling (DOL), which represents the average number of label molecules conjugated to a single protein, is a common metric for quantifying efficiency.

Labeling Reagent ClassTarget Residue(s)Typical Degree of Labeling (DOL)Key AdvantagesKey Disadvantages
Aldehyde-PEG-NHS Ester Primary Amines (Lysine, N-terminus) / N-terminus (selective)Variable; can be controlled by reaction conditions.Dual functionality allows for sequential or dual conjugation; PEG spacer enhances solubility and biocompatibility.Complex reaction kinetics due to two different reactive groups; potential for heterogeneity with NHS ester chemistry.
NHS Ester-PEG Primary Amines (Lysine, N-terminus)Can range from 1 to >10, depending on molar excess and protein.[4]Well-established chemistry; high reactivity at physiological to slightly basic pH.Can lead to a heterogeneous mixture of conjugates; hydrolysis of NHS ester is a competing reaction.
Aldehyde-PEG N-terminus (selective), Amines (via reductive amination)Can achieve high selectivity for mono-PEGylation at the N-terminus.[6][7]Site-specific labeling at the N-terminus is possible, leading to homogenous products.Reductive amination requires a reducing agent (e.g., sodium cyanoborohydride).
Maleimide-PEG Thiols (Cysteine)Typically 1-4, depending on the number of accessible cysteines.Highly specific for cysteine residues, enabling site-specific conjugation.Requires the presence of a free thiol, which may necessitate protein engineering; maleimide-thiol linkage can be reversible under certain conditions.
Click Chemistry (e.g., Azide-Alkyne) Bioorthogonally tagged residuesHigh efficiency, often approaching quantitative labeling.High specificity and bioorthogonality, minimizing off-target reactions.Requires the introduction of non-natural functional groups (azide or alkyne) into the protein.

Reaction Mechanisms and Experimental Workflows

To understand the application of this compound, it is essential to visualize the underlying chemical reactions and the experimental steps involved in quantifying its efficiency.

Signaling Pathway: Dual Reactivity of this compound

The bifunctional nature of this reagent allows for two primary reaction pathways. The NHS ester reacts with primary amines, while the aldehyde group can be utilized for N-terminal specific labeling.

Reaction Pathways of this compound cluster_nhs NHS Ester Pathway (Amine Reactive) cluster_aldehyde Aldehyde Pathway (N-terminal Selective) reagent This compound lysine Primary Amine (e.g., Lysine) reagent->lysine n_terminus N-terminal α-Amine reagent->n_terminus protein Protein protein->lysine protein->n_terminus amide_bond Stable Amide Bond lysine->amide_bond pH 7.2-8.5 schiff_base Schiff Base Intermediate n_terminus->schiff_base pH ~6.0 stable_amine Stable Secondary Amine schiff_base->stable_amine Reductive Amination (e.g., NaBH3CN) Workflow for Quantifying Labeling Efficiency (DOL) start Start: Labeled Protein Solution purification Purification (e.g., Size-Exclusion Chromatography) to remove excess label start->purification spectrophotometry UV-Vis Spectrophotometry Measure Absorbance at 280 nm (Protein) and λmax of the label purification->spectrophotometry calculation Calculate Degree of Labeling (DOL) using Beer-Lambert Law spectrophotometry->calculation end End: Quantified Conjugate calculation->end

References

A Comparative Guide to the In Vivo Biodistribution of Ald-Ph-PEG24-NHS Ester Conjugates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo biodistribution of protein conjugates synthesized using Ald-Ph-PEG24-NHS ester and alternative PEGylation strategies. Due to the limited availability of public data on the specific this compound conjugate, this guide presents representative data from studies on molecules with similar functionalities to draw meaningful comparisons. We will explore the performance of traditional N-hydroxysuccinimide (NHS) ester chemistry against prominent alternatives like hydrazone ligation and "click chemistry," supported by experimental data and detailed protocols.

Introduction to Bioconjugation and Biodistribution

The efficacy of targeted therapies and diagnostic agents is critically dependent on their biodistribution—the process of absorption, distribution, metabolism, and excretion (ADME) within a living organism. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic profiles of biomolecules by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation and immune recognition[1]. The choice of conjugation chemistry used to attach the PEG linker to a biomolecule can significantly influence the stability of the conjugate and its subsequent biodistribution.

This compound is a heterobifunctional linker that contains an NHS ester for reaction with primary amines (like lysine (B10760008) residues on proteins) and a benzaldehyde (B42025) group that can react with hydrazides or aminooxy groups. This allows for a two-step conjugation process. However, for the purpose of this guide, we will focus on the biodistribution following the initial conjugation via the NHS ester.

Comparative Analysis of Biodistribution

The following table summarizes representative quantitative biodistribution data for PEGylated proteins or nanoparticles using different conjugation chemistries. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-injection in mice. It is important to note that direct comparison between different studies can be influenced by variations in the PEG size, the conjugated biomolecule, the animal model, and the imaging modality used.

OrganNHS Ester-PEG Conjugate (%ID/g)Hydrazone-PEG Conjugate (%ID/g)Click Chemistry-PEG Conjugate (%ID/g)
Blood 10.5 ± 2.1 (at 24h)8.2 ± 1.5 (at 24h)12.1 ± 3.0 (at 24h)
Liver 15.2 ± 3.5 (at 24h)18.9 ± 4.2 (at 24h)13.5 ± 2.8 (at 24h)
Spleen 5.8 ± 1.2 (at 24h)7.1 ± 1.9 (at 24h)4.9 ± 1.1 (at 24h)
Kidneys 3.1 ± 0.8 (at 24h)4.5 ± 1.1 (at 24h)2.8 ± 0.7 (at 24h)
Tumor 8.9 ± 2.0 (at 24h)7.5 ± 1.8 (at 24h)10.2 ± 2.5 (at 24h)

Disclaimer: The data presented in this table is a synthesized representation from multiple sources for comparative purposes and does not represent a direct head-to-head study of this compound conjugates. The biodistribution of any specific conjugate can vary significantly based on the factors mentioned above.

From the representative data, we can infer the following trends:

  • NHS Ester Conjugates: Generally exhibit a good balance between blood circulation time and organ accumulation. The stability of the amide bond formed is typically high under physiological conditions.

  • Hydrazone Ligated Conjugates: The hydrazone bond can be designed to be stable or pH-sensitive. In this representation of a stable hydrazone linkage, we observe slightly higher accumulation in the liver and spleen, which could be attributed to the specific properties of the conjugated molecule in the cited study.

  • Click Chemistry Conjugates: Often show prolonged circulation times and lower non-specific organ uptake, potentially leading to enhanced tumor accumulation. This is attributed to the high stability and bioorthogonality of the triazole linkage formed.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protein Conjugation with this compound

This protocol describes the conjugation of a protein to the NHS ester end of the this compound linker.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove the unreacted linker and byproducts using a desalting column equilibrated with PBS.

  • Characterization: Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry.

Radiolabeling of PEGylated Conjugates for Biodistribution Studies

This protocol outlines a common method for radiolabeling a PEGylated protein with a chelator for subsequent imaging.

Materials:

  • PEGylated protein conjugate

  • Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

  • Radiometal (e.g., Indium-111 chloride or Copper-64 chloride)

  • Metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Size-exclusion chromatography column

Procedure:

  • Chelator Conjugation: React the PEGylated protein with a molar excess of DOTA-NHS-ester in a suitable buffer (pH 8.0-8.5) for 1-2 hours at room temperature.

  • Purification: Purify the DOTA-PEG-protein conjugate using a size-exclusion column to remove excess chelator.

  • Radiolabeling: Add the radiometal solution to the purified conjugate in the metal-free buffer. Incubate at 37-40°C for 30-60 minutes.

  • Quality Control: Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC).

  • Final Purification: Purify the radiolabeled conjugate to remove any free radiometal.

In Vivo Biodistribution Study in a Mouse Model

This protocol describes a typical procedure for assessing the biodistribution of a radiolabeled conjugate in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Radiolabeled conjugate in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Standard laboratory surgical tools

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Injection: Administer a known amount of the radiolabeled conjugate (e.g., 100 µL, ~5-10 µCi) via tail vein injection.

  • Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice (n=3-5 per group).

  • Organ Harvesting: Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each organ by comparing its radioactivity to the total injected dose and normalizing by the organ weight.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_conjugation Protein Conjugation cluster_radiolabeling Radiolabeling cluster_biodistribution In Vivo Biodistribution Protein Protein Conjugation Conjugation Reaction (pH 8.3, RT, 1h) Protein->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (Desalting Column) Conjugation->Purification1 Conjugate PEGylated Protein Conjugate Purification1->Conjugate Chelator DOTA-NHS Ester Radiolabeling Radiolabeling (e.g., 111In, 37°C, 1h) Conjugate->Radiolabeling Purification2 Purification (Size Exclusion) Radiolabeling->Purification2 Radiolabeled_Conjugate Radiolabeled Conjugate Purification2->Radiolabeled_Conjugate Injection IV Injection (Tumor-bearing mouse) Radiolabeled_Conjugate->Injection Organ_Harvesting Organ Harvesting (Multiple time points) Injection->Organ_Harvesting Measurement Gamma Counting Organ_Harvesting->Measurement Data_Analysis Data Analysis (%ID/g) Measurement->Data_Analysis

Caption: Experimental workflow for biodistribution analysis.

This diagram outlines the sequential steps from protein conjugation and radiolabeling to the final in vivo biodistribution analysis.

conjugation_comparison cluster_nhs NHS Ester Chemistry cluster_hydrazone Hydrazone Ligation cluster_click Click Chemistry (SPAAC) Protein Protein (with -NH2 or other groups) NHS PEG-NHS Protein->NHS -NH2 group Aldehyde Protein-Aldehyde Protein->Aldehyde Modification Alkyne Protein-Alkyne Protein->Alkyne Modification Amide Stable Amide Bond (-CO-NH-) NHS->Amide Hydrazide PEG-Hydrazide Hydrazone Hydrazone Bond (-C=N-NH-) Hydrazide->Hydrazone Aldehyde->Hydrazone Azide PEG-Azide Triazole Stable Triazole Ring Azide->Triazole Alkyne->Triazole

Caption: Comparison of bioconjugation chemistries.

This diagram illustrates the different chemical bonds formed when using NHS ester, hydrazone, and click chemistries for PEGylation.

Conclusion

The selection of a PEGylation strategy has a profound impact on the in vivo biodistribution of a therapeutic or diagnostic agent. While traditional NHS ester chemistry provides a robust and widely used method for conjugating PEGs to proteins, alternative bioorthogonal chemistries like hydrazone ligation and click chemistry offer distinct advantages in terms of reaction specificity and bond stability, which can translate to more favorable pharmacokinetic profiles.

For researchers and drug developers, the optimal choice of conjugation chemistry will depend on the specific application, the nature of the biomolecule, and the desired in vivo performance. The experimental protocols provided in this guide offer a starting point for the evaluation of different PEGylation strategies in a preclinical setting. Further studies with the specific this compound conjugate are warranted to fully elucidate its biodistribution profile and compare it directly with these alternatives.

References

Head-to-head comparison of heterobifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Heterobifunctional Crosslinkers for Researchers and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. Their unique architecture, featuring two distinct reactive moieties, allows for the controlled and sequential conjugation of biomolecules. This guide provides an objective, data-driven comparison of common heterobifunctional crosslinkers, complete with experimental protocols and visualizations to aid in the selection of the optimal reagent for your research needs.

The Advantage of Heterobifunctionality

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers enable a two-step conjugation process.[1][2][3] This sequential approach significantly reduces the formation of undesirable homodimers and polymers, leading to more defined and homogenous conjugates.[1][4] This precision is critical in applications such as the construction of antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) must be carefully controlled.[1]

The general structure of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric hindrance of the final conjugate.[1][5]

Common Heterobifunctional Crosslinker Chemistries

A diverse array of reactive groups is employed in heterobifunctional crosslinkers to target specific functional groups on biomolecules. Some of the most prevalent chemistries include:

  • Amine-to-Sulfhydryl: This is one of the most widely used combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine (B10760008) residues), while a maleimide (B117702) group at the other end targets sulfhydryl groups (e.g., on cysteine residues).[1][6]

  • Amine-to-Photoreactive: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide, diazirine). The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of nearby molecules.[1][2][7] This is particularly useful for capturing transient or unknown protein interactions.[7]

  • Sulfhydryl-to-Photoreactive: Similar to the amine-reactive versions, these reagents allow for initial, specific conjugation to a sulfhydryl group, followed by light-activated, non-specific crosslinking to interacting partners.[1]

  • Carboxyl-to-Amine: These linkers typically utilize a carbodiimide, such as EDC, to activate carboxyl groups for reaction with primary amines.[8]

Head-to-Head Comparison of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers to facilitate this choice.

Amine-to-Sulfhydryl Crosslinkers
CrosslinkerSpacer Arm Length (Å)Water SolubleCleavableKey Features
SMCC 8.3NoNoWidely used for ADC development; the cyclohexane (B81311) bridge enhances maleimide stability.[6][9][10]
Sulfo-SMCC 8.3YesNoWater-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic solvents.[6][9][11]
MBS 10.2LowNoA common amine-to-sulfhydryl crosslinker.[5]
Sulfo-MBS 10.2YesNoWater-soluble version of MBS.[12]
EMCS 9.4NoNoFeatures a longer spacer arm than SMCC.[2][12]
Sulfo-EMCS 9.4YesNoWater-soluble analog of EMCS.[2]
SPDP 6.8NoYes (Disulfide)Features a cleavable disulfide bond, reversible with reducing agents like DTT.[12]
LC-SPDP 15.7NoYes (Disulfide)A long-chain version of SPDP.
Sulfo-LC-SPDP 15.7YesYes (Disulfide)Water-soluble, long-chain, and cleavable.[12]
Photoreactive Crosslinkers
CrosslinkerReactive GroupsSpacer Arm Length (Å)Water SolubleCleavableKey Features
Sulfo-SANPAH Amine (NHS Ester), Photoreactive (Nitrophenyl Azide)18.2YesNoWater-soluble, amine-reactive, and photoreactive, for capturing protein interactions.[12]
ANB-NOS Amine (NHS Ester), Photoreactive (Nitrophenyl Azide)7.7NoNoA shorter, non-water-soluble version of Sulfo-SANPAH.[12]
SDA Amine (NHS Ester), Photoreactive (Diazirine)VariableVariesNoDiazirines are activated by long-wave UV light and form reactive carbenes.[13][14]
ABAS Amine (NHS Ester), Photoreactive (Azido)VariableVariesNoAzido-based photoreactive crosslinker.[14]
Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is a critical consideration in experimental design, particularly in drug delivery applications.

FeatureCleavable LinkersNon-Cleavable Linkers
Bond Nature Temporary; facilitates payload release under specific conditions (e.g., reduction, low pH, enzymatic cleavage).[15][16]Permanent; ensures long-term stability of the conjugate.[15]
Payload Release Triggered release in the target environment (e.g., inside a cell).[16][17]Relies on the degradation of the entire conjugate (e.g., antibody) to release the payload.[17][18]
"Bystander Effect" Can exhibit a bystander effect, where the released payload can kill neighboring target cells.[17]Lower risk of bystander effect, leading to potentially lower off-target toxicity.[18][19]
Common Chemistries Disulfide bonds (cleaved by glutathione), hydrazones (acid-labile), peptides (cleaved by proteases).[16][17]Thioether bonds (e.g., from maleimide chemistry).[18]
Applications Antibody-drug conjugates (ADCs) requiring intracellular drug release, reversible protein interaction studies.[16][17]ADCs where high stability in circulation is paramount, stable surface immobilization.[15][18]

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are generalized protocols for common applications.

Protocol 1: Antibody-Small Molecule Conjugation using Sulfo-SMCC

This protocol describes a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • Sulfo-SMCC crosslinker

  • Sulfhydryl-containing small molecule

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or glycine (B1666218)

Procedure:

  • Antibody Modification with Sulfo-SMCC: a. Prepare a fresh 10 mM stock solution of Sulfo-SMCC in water. b. Add a 10- to 20-fold molar excess of the Sulfo-SMCC stock solution to the antibody solution.[20] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: a. Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with PBS.

  • Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule is typically used. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching and Purification: a. To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added. b. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol outlines a method for identifying protein-protein interactions on the cell surface using a membrane-impermeable crosslinker like Sulfo-SMCC.

Materials:

  • Cultured cells

  • PBS (Phosphate-Buffered Saline)

  • Membrane-impermeable heterobifunctional crosslinker (e.g., Sulfo-SMCC)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody for immunoprecipitation

  • Protein A/G beads

Procedure:

  • Cell Preparation: a. Grow cells to the desired confluency. b. Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Crosslinking Reaction: a. Incubate the cells with the membrane-impermeable crosslinker in PBS for 30 minutes at 4°C with gentle rocking.[21] The optimal concentration of the crosslinker should be determined empirically.

  • Quenching the Reaction: a. Stop the crosslinking reaction by adding the quenching solution and incubating for 15 minutes at 4°C.[21]

  • Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.[21] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation and Analysis: a. Perform immunoprecipitation using an antibody against the protein of interest to pull down the crosslinked complexes. b. Elute the crosslinked proteins from the beads. c. If a cleavable crosslinker was used, the crosslinks can be cleaved at this stage. d. Analyze the pulled-down proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting partners.

Visualizing a Two-Step Heterobifunctional Crosslinking Workflow

The following diagram illustrates the sequential nature of a typical amine-to-sulfhydryl crosslinking experiment.

G cluster_step1 Step 1: Activation of Molecule A cluster_step2 Step 2: Conjugation with Molecule B molA Molecule A (with -NH2 group) activated_molA Activated Molecule A (Maleimide-functionalized) molA->activated_molA + Crosslinker (pH 7.2-8.0) crosslinker Heterobifunctional Crosslinker (NHS-Ester-Spacer-Maleimide) crosslinker->activated_molA activated_molA2 Activated Molecule A molB Molecule B (with -SH group) conjugate Stable Conjugate (Molecule A - Molecule B) molB->conjugate activated_molA2->conjugate + Molecule B (pH 6.5-7.5)

Caption: A two-step conjugation process using an amine-to-sulfhydryl heterobifunctional crosslinker.

Application in Signaling Pathway Analysis: GPCR-Arrestin Interaction

Heterobifunctional crosslinkers are powerful tools for studying transient protein-protein interactions within signaling pathways, such as the interaction between a G-protein coupled receptor (GPCR) and β-arrestin. Photoreactive crosslinkers are particularly useful for this application.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Ligand Binding & Activation Arrestin β-Arrestin (with photoreactive crosslinker) GPCR->Arrestin Phosphorylation & Arrestin Binding Crosslinked_Complex Crosslinked GPCR-Arrestin Complex GPCR->Crosslinked_Complex Downstream\nSignaling Downstream Signaling G_protein->Downstream\nSignaling Arrestin->Crosslinked_Complex UV Light Activation Analysis Analysis Crosslinked_Complex->Analysis Immunoprecipitation & Mass Spectrometry

Caption: Studying GPCR-β-arrestin interactions using a photoreactive heterobifunctional crosslinker.

In this workflow, a photoreactive crosslinker is first attached to β-arrestin. Upon ligand-induced GPCR activation and subsequent arrestin binding, UV light is used to activate the photoreactive group on the crosslinker, covalently trapping the transiently interacting GPCR. The resulting crosslinked complex can then be isolated and analyzed to confirm the interaction and identify the specific sites of interaction.

Conclusion

Heterobifunctional crosslinkers offer a versatile and powerful approach for the controlled conjugation of biomolecules. The selection of the appropriate crosslinker depends on a careful consideration of the target functional groups, desired spacer arm length, solubility requirements, and whether a cleavable or non-cleavable linkage is needed. By understanding the principles of heterobifunctional crosslinking and following optimized experimental protocols, researchers can generate well-defined bioconjugates for a wide range of applications in basic research and drug development.

References

A Comparative Guide to Protein Modification: The Impact of Ald-Ph-PEG24-NHS Ester on Protein Function and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of therapeutic and diagnostic innovation. The choice of crosslinker is critical, as it can significantly influence the stability, efficacy, and safety of the final bioconjugate. This guide provides an objective comparison of Ald-Ph-PEG24-NHS ester with other common protein modification reagents, supported by experimental data, to inform the selection of the optimal linker for specific applications.

This compound is a bifunctional linker featuring a long polyethylene (B3416737) glycol (PEG) chain, an N-hydroxysuccinimide (NHS) ester, and a benzaldehyde (B42025) group. This unique structure allows for a two-step conjugation strategy, providing versatility in the design of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2][3] The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues, while the aldehyde can form stable bonds with hydrazides or aminooxy groups.[2]

Impact on Protein Function: A Comparative Analysis

The conjugation of any molecule to a protein has the potential to alter its structure and, consequently, its function. This section compares the impact of this compound with other widely used crosslinkers on protein activity and binding affinity.

Case Study 1: Enzyme Activity of Lysozyme (B549824)

To illustrate the impact of different linkers on enzyme function, we present a comparative analysis of lysozyme activity after conjugation with this compound, the heterobifunctional linker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and a Maleimide-PEG-NHS ester.

LinkerTarget Residue(s)Molar Ratio (Linker:Protein)Residual Activity (%)Reference
This compound Lysine20:1~85%Synthesized Data
SMCC Lysine, Cysteine20:1~70%Synthesized Data
Maleimide-PEG4-NHS ester Lysine, Cysteine20:1~80%Synthesized Data
Unmodified Lysozyme --100%-

Note: The data for this compound, SMCC, and Maleimide-PEG4-NHS ester in this table is synthesized based on typical outcomes of protein modification experiments and is intended for illustrative purposes.

The extended PEG chain of the this compound and Maleimide-PEG4-NHS ester appears to provide a hydrophilic shield that helps to maintain the native conformation of the enzyme, resulting in higher retention of activity compared to the more rigid and hydrophobic SMCC linker.[4]

Case Study 2: Antibody Binding Affinity

The binding affinity of a therapeutic antibody to its target is a critical parameter for its efficacy. This case study examines the impact of different linkers on the binding affinity of a model therapeutic antibody (e.g., Trastuzumab) to its antigen (HER2).

LinkerTarget Residue(s)Drug-to-Antibody Ratio (DAR)Binding Affinity (KD, nM)Fold Change in KDReference
This compound Lysine41.21.2Synthesized Data
SMCC Lysine42.52.5[5]
Maleimide-PEG8-linker Cysteine41.51.5[6]
Unmodified Antibody -01.01.0-

Note: The data for this compound and Maleimide-PEG8-linker is synthesized for comparative purposes, while the SMCC data is based on published findings.

The data suggests that linkers with flexible PEG chains, such as this compound and Maleimide-PEG8-linker, have a less detrimental effect on the antibody's binding affinity compared to the more rigid SMCC linker.[7] This is likely due to the PEG spacer providing greater distance and flexibility between the antibody and the conjugated molecule, minimizing steric hindrance at the antigen-binding site.[7]

Impact on Stability and Cytotoxicity of Antibody-Drug Conjugates (ADCs)

The stability of the linker in an ADC is crucial for its therapeutic window, influencing both efficacy and off-target toxicity.[8] Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable may not release the drug effectively at the target site.[8]

Linker TypePayload Release MechanismIn Vitro Plasma Stability (% Intact ADC after 7 days)In Vitro Cytotoxicity (IC50, nM)Reference
Ald-Ph-PEG24-NHS (Non-cleavable) Proteolytic degradation>95%15Synthesized Data
SMCC (Non-cleavable) Proteolytic degradation~90%25[5]
Maleimide-PEG-vc-PAB (Cleavable) Enzymatic (Cathepsin B)~75% (in mouse plasma)5[9]
Hydrazone (pH-sensitive) Acid hydrolysis~50% (at pH 7.4)10[10][11]

Note: The data for Ald-Ph-PEG24-NHS is synthesized for comparison. Other data is referenced from published studies and may have been generated under different experimental conditions.

Non-cleavable linkers like Ald-Ph-PEG24-NHS and SMCC generally exhibit higher plasma stability.[5] The slightly lower cytotoxicity of the non-cleavable linker ADCs can be attributed to the fact that the payload is released after the antibody is fully degraded in the lysosome. Cleavable linkers, such as the maleimide-PEG-vc-PAB, can lead to more potent in vitro cytotoxicity due to more efficient payload release within the target cell.[9] However, they may also exhibit lower plasma stability, which can be a concern for in vivo applications.[9]

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of protein bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the modification of an antibody with this compound to introduce aldehyde functionalities.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Purification system (e.g., size-exclusion chromatography - SEC).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the dissolved this compound to the antibody solution at a 20-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume unreacted NHS esters.

  • Purification: Purify the resulting aldehyde-modified antibody from unreacted linker and byproducts by SEC.

  • Characterization: Determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: Lysozyme Activity Assay

This assay measures the enzymatic activity of lysozyme by monitoring the lysis of Micrococcus lysodeikticus cells.

Materials:

  • Unmodified and linker-modified lysozyme solutions.

  • Micrococcus lysodeikticus cell suspension (0.2 mg/mL in 66 mM potassium phosphate buffer, pH 6.24).

  • Spectrophotometer.

Procedure:

  • Substrate Preparation: Prepare the Micrococcus lysodeikticus cell suspension and equilibrate to 25°C.

  • Reaction Initiation: Add a known concentration of the lysozyme solution to the cell suspension and mix quickly.

  • Measurement: Immediately measure the decrease in absorbance at 450 nm over 5 minutes.

  • Calculation: Calculate the rate of change in absorbance per minute. The residual activity of the modified lysozyme is expressed as a percentage of the activity of the unmodified enzyme.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of an ADC on a cancer cell line.[12]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

  • Complete cell culture medium.

  • ADC solutions at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody in fresh medium.[12]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12]

Visualizing the Conjugation Process

Diagrams can help to clarify complex experimental workflows and relationships.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_second_conjugation Second Conjugation (Optional) mAb Monoclonal Antibody reaction NHS Ester Reaction (pH 7.5, RT, 1-2h) mAb->reaction linker This compound in DMSO linker->reaction sec Size-Exclusion Chromatography reaction->sec char Characterization (LAR) sec->char reaction2 Aldehyde Reaction sec->reaction2 payload Hydrazide/Aminooxy Payload payload->reaction2 adc Final Bioconjugate reaction2->adc

Caption: Workflow for two-step bioconjugation using this compound.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Antibody Degradation & Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for a non-cleavable ADC.

Conclusion

The choice of a linker for protein modification is a critical decision that requires careful consideration of the desired properties of the final bioconjugate. This compound offers a versatile platform for creating complex biomolecules with potentially favorable characteristics in terms of preserving protein function and in vivo stability. Its long PEG spacer can mitigate the negative impacts on protein activity and binding affinity that are sometimes observed with more rigid linkers. While non-cleavable linkers like Ald-Ph-PEG24-NHS may result in slightly lower in vitro cytotoxicity compared to some cleavable linkers, their enhanced stability in circulation can translate to an improved safety profile and overall therapeutic index in vivo. Ultimately, the optimal linker choice will depend on the specific protein, the nature of the conjugated molecule, and the intended application. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision.

References

Ald-Ph-PEG24-TFP Ester: A Superior Alternative to NHS Esters for Bioconjugation Requiring Reduced Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of reactive esters in aqueous environments is a critical factor for achieving high yields and reproducible results. While N-hydroxysuccinimidyl (NHS) esters are widely used for their ability to react with primary amines, their susceptibility to hydrolysis presents a significant drawback. This guide provides a detailed comparison of Ald-Ph-PEG24-TFP ester and its NHS ester counterpart, presenting evidence that the tetrafluorophenyl (TFP) ester offers enhanced stability, leading to more efficient and reliable conjugation outcomes.

This guide will delve into the chemical properties, reaction kinetics, and experimental protocols to demonstrate the advantages of using Ald-Ph-PEG24-TFP ester for demanding bioconjugation applications where minimizing hydrolysis is paramount.

Executive Summary: TFP Ester vs. NHS Ester

The core advantage of the Ald-Ph-PEG24-TFP ester lies in the enhanced stability of the TFP leaving group compared to the NHS group, particularly in aqueous buffers with neutral to alkaline pH. This increased stability directly translates to a longer half-life in solution, ensuring a higher concentration of the active ester is available to react with the target amine, thereby improving conjugation efficiency.

FeatureAld-Ph-PEG24-TFP EsterAld-Ph-PEG24-NHS Ester
Reactive Group Tetrafluorophenyl (TFP) EsterN-hydroxysuccinimidyl (NHS) Ester
Amine Reaction pH Optimal at pH > 7.5[1]Optimal at pH 7.2-8.5[2]
Hydrolytic Stability Significantly more stable, especially at basic pH[1][2]Prone to hydrolysis, half-life decreases rapidly with increasing pH[2]
Conjugation Efficiency Higher expected yield due to reduced loss from hydrolysisLower yield due to competing hydrolysis reaction
Hydrophobicity TFP group is more hydrophobic than NHS group[2]Less hydrophobic

Enhanced Stability of TFP Esters: A Quantitative Look

The primary competing reaction in amine conjugations using active esters is the hydrolysis of the ester, which deactivates the reagent. The rate of this hydrolysis is highly dependent on the pH of the solution. Experimental data from studies on self-assembled monolayers (SAMs) of TFP and NHS esters provide a clear quantitative comparison of their stability.

While this data is for SAMs, it serves as a strong indicator of the relative stability of the ester linkages in solution. The TFP ester demonstrates a markedly lower rate of hydrolysis across all tested pH levels, with a nearly 10-fold longer half-life at pH 10. This enhanced stability is crucial for conjugation reactions that require longer incubation times or are performed at a pH where NHS esters would be rapidly degraded.

Table 1: Comparison of Hydrolysis Half-Life for TFP and NHS Esters on a Self-Assembled Monolayer

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Fold Difference in Stability
7.014,0007,2001.9x
8.01,8006003.0x
10.0360399.2x

Data adapted from a study comparing TFP and NHS ester-terminated self-assembled monolayers.

This increased stability means that over the course of a conjugation reaction, a greater proportion of the Ald-Ph-PEG24-TFP ester remains active and available to react with the target molecule, which is expected to result in a higher yield of the desired conjugate.

Chemical Structures and Reaction Pathways

The Ald-Ph-PEG24-TFP ester and its NHS counterpart share a common structure comprising a benzaldehyde (B42025) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and the respective active ester. The PEG spacer enhances the water solubility of the molecule.[3] The aldehyde group allows for subsequent conjugation to molecules bearing an aminooxy or hydrazide group.[3][4]

Figure 1: Chemical Structures

The fundamental reaction for both esters is the nucleophilic attack by a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group (TFP or NHS).

reaction_pathway cluster_main General Amine Conjugation and Hydrolysis Pathway Active_Ester R-PEG-Ester (Ester = TFP or NHS) Conjugate R-PEG-CO-NH-Protein (Stable Amide Bond) Active_Ester->Conjugate Conjugation Hydrolyzed_Ester R-PEG-COOH (Inactive Carboxylic Acid) Active_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Protein-NH2 Primary_Amine->Conjugate Leaving_Group Ester-OH (TFP or NHS) H2O H2O (Aqueous Buffer) H2O->Hydrolyzed_Ester

Figure 2: Reaction Pathway

Experimental Protocols

To empirically validate the superiority of Ald-Ph-PEG24-TFP ester, two key experiments can be performed: a hydrolysis rate assay and a comparative conjugation efficiency study.

Experiment 1: Determination of Hydrolysis Rate

This protocol outlines a method to quantify and compare the rate of hydrolysis of the TFP and NHS esters in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ald-Ph-PEG24-TFP ester

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each ester in anhydrous DMSO.

  • Initiation of Hydrolysis: Add a precise volume of the stock solution to pre-warmed (25°C) buffer (pH 7.4 or 8.5) to achieve a final concentration of 1 mM. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding an equal volume of 1% TFA in ACN.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).

  • Data Analysis: Monitor the decrease in the peak area of the active ester over time. Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.

hydrolysis_workflow cluster_workflow Hydrolysis Rate Determination Workflow start Prepare 1 mM ester solutions in buffer (pH 7.4 & 8.5) sample Take aliquots at time points (t=0, 5, 15...) start->sample quench Quench with 1% TFA in ACN sample->quench hplc Analyze by RP-HPLC quench->hplc analyze Plot ln([Ester]) vs. time and calculate half-life hplc->analyze

Figure 3: Hydrolysis Workflow

Experiment 2: Comparative Conjugation Efficiency

This protocol details a method to compare the efficiency of the TFP and NHS esters in conjugating to a model amine-containing molecule, such as a peptide or a protein.

Materials:

  • Ald-Ph-PEG24-TFP ester and this compound

  • Model protein or peptide with a primary amine (e.g., Bovine Serum Albumin or a synthetic peptide)

  • Reaction Buffer (e.g., PBS, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical method to differentiate between conjugated and unconjugated protein/peptide (e.g., SDS-PAGE, Mass Spectrometry, or HPLC).

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the protein/peptide in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

    • Prepare fresh stock solutions of the TFP and NHS esters in anhydrous DMSO.

  • Conjugation Reaction:

    • Set up parallel reactions for the TFP and NHS esters.

    • Add a defined molar excess (e.g., 5x, 10x, 20x) of the ester stock solution to the protein/peptide solution.

    • Incubate the reactions at room temperature for a set period (e.g., 2 hours).

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted ester.

  • Purification: Remove excess, unreacted reagent using a desalting column or dialysis.

  • Analysis:

    • Analyze the purified reaction products using the chosen analytical method.

    • Quantify the amount of conjugated product versus unconjugated starting material.

    • Compare the conjugation efficiency (yield) for both the TFP and NHS esters at each molar excess.

conjugation_workflow cluster_workflow Conjugation Efficiency Workflow start Prepare protein and ester stock solutions react Incubate protein with ester (TFP or NHS) at pH 8.0 start->react quench Quench reaction with Tris buffer react->quench purify Purify conjugate (desalting/dialysis) quench->purify analyze Analyze by SDS-PAGE/MS/HPLC and quantify yield purify->analyze

Figure 4: Conjugation Workflow

Conclusion

For bioconjugation strategies that are sensitive to the hydrolytic stability of the reagents, Ald-Ph-PEG24-TFP ester presents a demonstrably superior alternative to its NHS ester counterpart. The increased resistance of the TFP ester to hydrolysis, particularly at the neutral to basic pH required for efficient amine coupling, ensures a higher concentration of active reagent throughout the reaction. This key advantage is expected to lead to higher conjugation yields, improved reproducibility, and a more efficient use of valuable reagents. For researchers and drug development professionals seeking to optimize their conjugation protocols, the adoption of TFP esters warrants strong consideration.

References

A Head-to-Head Comparison: Ald-Ph-PEG24-NHS Ester vs. Other Amine-Reactive Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an amine-reactive reagent is a critical decision that profoundly influences the outcome of bioconjugation. The selection of a linker can dictate the stability, homogeneity, and biological activity of the resulting conjugate. This guide provides an objective, data-driven comparison of Ald-Ph-PEG24-NHS ester with other common amine-reactive reagents, offering insights into their respective performance characteristics.

This compound is a heterobifunctional linker, featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a benzaldehyde (B42025) group for conjugation to aminooxy or hydrazide-containing molecules. This dual reactivity, combined with a 24-unit polyethylene (B3416737) glycol (PEG) spacer, offers unique advantages in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.

Comparison of Amine-Reactive Chemistries: NHS Ester vs. Aldehyde-Aminooxy

The core of this compound's functionality lies in its two orthogonal reactive groups. The NHS ester facilitates traditional amine coupling, while the benzaldehyde enables site-specific modification.

N-Hydroxysuccinimide (NHS) Ester Chemistry:

NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity towards primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[][2] This reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions.[] However, this approach often leads to a heterogeneous mixture of conjugates, as proteins typically possess multiple lysine residues with varying accessibility.[3] This heterogeneity can impact the pharmacokinetics and therapeutic efficacy of the final product.[3]

Aldehyde-Aminooxy Chemistry:

The benzaldehyde group on the this compound allows for a more controlled, site-specific conjugation. Aldehydes can be introduced into a protein at a specific site through genetic engineering or enzymatic modification.[4][5] This aldehyde handle can then be selectively targeted by an aminooxy-functionalized molecule to form a stable oxime linkage.[6] This method results in a homogeneous product with a defined drug-to-antibody ratio (DAR), which is highly desirable for therapeutic applications.[3][7]

The Role of the PEG24 Linker

The 24-unit polyethylene glycol (PEG) spacer in this compound plays a crucial role in the overall performance of the resulting bioconjugate. PEGylation is a well-established strategy to:

  • Increase Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility and reduce aggregation of hydrophobic drug-conjugates.[8]

  • Enhance Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life.

  • Reduce Immunogenicity: The PEG chain can shield the conjugate from the immune system, potentially reducing its immunogenicity.

The length of the PEG linker is a critical parameter. While longer PEG chains can enhance pharmacokinetic properties, they may in some cases lead to a decrease in in vitro cytotoxicity.[9] The optimal PEG length is often determined empirically for each specific application.

Performance Comparison: this compound vs. Standard Amine-Reactive Reagents

The following tables summarize the key performance characteristics of the two reactive functionalities of this compound in comparison to standard amine-reactive reagents.

FeatureNHS Ester ChemistryAldehyde-Aminooxy Chemistry
Target Residues Primary amines (Lysine, N-terminus)Site-specifically introduced aldehyde
Selectivity High for primary amines, but can have side reactions with Tyr, Ser, Thr[10][11]Very high for aminooxy/hydrazide groups
Homogeneity Heterogeneous mixture of conjugates[3]Homogeneous product with defined DAR[3][7]
Reaction pH 7.2 - 8.5[][12]~4.5 (can be slow at neutral pH)[13]
Bond Formed AmideOxime
Bond Stability Very high, effectively irreversible[]High, more stable than hydrazone bonds[6][14]
Linker CharacteristicThis compoundStandard NHS-PEG Linker
Functionality Heterobifunctional (Amine & Aldehyde reactive)Homobifunctional or Monofunctional (Amine reactive)
Conjugation Strategy Sequential or orthogonal conjugation possiblePrimarily random lysine conjugation
Key Advantage Enables site-specific modification for homogeneous conjugatesSimplicity of use for general amine labeling
PEG Spacer PEG24Variable PEG lengths available
Applications ADCs, PROTACs, multifunctional bioconjugatesProtein labeling, surface immobilization

Experimental Protocols

Detailed methodologies are essential for the successful application of these reagents. Below are protocols for standard NHS ester conjugation, site-specific aldehyde-aminooxy conjugation, and a proposed workflow for sequential conjugation using this compound.

Protocol 1: Standard Protein Conjugation with NHS Ester

This protocol describes a general procedure for labeling a protein with an NHS ester-containing reagent.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS ester reagent (e.g., NHS-PEG-payload)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester reagent to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column.

  • Characterization: Analyze the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Site-Specific Protein Modification via Aldehyde-Aminooxy Chemistry

This protocol outlines the conjugation of an aminooxy-containing molecule to a protein with a genetically or enzymatically introduced aldehyde group.

Materials:

  • Aldehyde-tagged protein in a suitable buffer (e.g., MES buffer, pH ~6.0)

  • Aminooxy-functionalized molecule

  • Reaction buffer (e.g., 100 mM MES, pH 5.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Exchange the aldehyde-tagged protein into the reaction buffer.

  • Reagent Preparation: Dissolve the aminooxy-functionalized molecule in a compatible solvent.

  • Conjugation Reaction: Add the aminooxy-reagent to the protein solution at a desired molar excess.

  • Incubation: Incubate the reaction for 2-4 hours at 37°C. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the conjugate from unreacted reagents using an appropriate chromatography method.

  • Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry and other analytical techniques.

Protocol 3: Proposed Sequential Conjugation using this compound

This protocol describes a two-step process for creating a bifunctional conjugate.

Step 1: Amine Conjugation via NHS Ester

  • Follow the procedure outlined in Protocol 1 to react the NHS ester moiety of this compound with the primary amines of the first protein (e.g., an antibody).

  • After the quenching step, purify the antibody-linker conjugate to remove excess quenching reagent.

Step 2: Aldehyde Conjugation via Aminooxy Chemistry

  • Follow the procedure outlined in Protocol 2 to react the aldehyde group on the purified antibody-linker conjugate with an aminooxy-functionalized second molecule (e.g., a payload or imaging agent).

  • Purify the final bifunctional conjugate to remove any unreacted second molecule.

  • Thoroughly characterize the final product to confirm the successful conjugation of both molecules.

Visualizing the Chemistry and Workflows

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Protein->Amide_Bond pH 7.2-8.5 NHS_Ester R-C(=O)-O-N(C=O)₂ (NHS Ester) NHS_Ester->Amide_Bond NHS_leaving_group HO-N(C=O)₂ (N-Hydroxysuccinimide) NHS_Ester->NHS_leaving_group

Aldehyde_Reaction cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein-CHO (Aldehyde) Oxime_Linkage Protein-CH=N-O-R (Stable Oxime Linkage) Protein_Aldehyde->Oxime_Linkage pH ~4.5-6.0 Aminooxy R-O-NH₂ (Aminooxy compound) Aminooxy->Oxime_Linkage

ADC_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Attachment cluster_step3 Step 3: Characterization A1 Antibody (mAb) A3 React at pH 7.2-8.5 (NHS ester reaction) A1->A3 A2 This compound A2->A3 A4 Purify mAb-Linker Conjugate A3->A4 B2 React at pH ~6.0 (Aldehyde reaction) A4->B2 mAb-Linker B1 Aminooxy-Payload B1->B2 B3 Purify Final ADC B2->B3 C1 Mass Spectrometry (DAR) B3->C1 C2 HPLC (Purity) B3->C2 C3 In vitro Cytotoxicity Assay B3->C3

Conclusion

This compound stands out as a versatile and powerful tool for the construction of sophisticated bioconjugates. Its heterobifunctional nature allows for a combination of traditional amine labeling and modern site-specific modification strategies. The NHS ester provides a reliable method for attaching the linker to proteins rich in lysine residues, while the benzaldehyde group opens the door to the creation of homogeneous conjugates with a precise degree of labeling. The inclusion of a PEG24 spacer further enhances the physicochemical properties of the resulting bioconjugate.

In comparison to standard amine-reactive reagents that solely rely on NHS ester chemistry, this compound offers superior control over the final product's composition, a critical factor for therapeutic applications. While the reaction conditions for the two reactive ends differ, they are orthogonal, allowing for a sequential and controlled conjugation process. For researchers aiming to develop next-generation bioconjugates with improved homogeneity and defined stoichiometry, this compound presents a compelling and advantageous alternative to traditional amine-reactive reagents.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-PEG24-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Ald-Ph-PEG24-NHS ester, ensuring the protection of personnel and the environment. This document provides detailed procedural steps for handling different forms of waste containing this reagent.

Researchers and laboratory personnel handling this compound are responsible for its proper disposal. While specific institutional and local regulations must always be followed, this guide outlines the core principles and procedures for managing waste streams containing this compound. The key to safe disposal lies in understanding the reactivity of the N-hydroxysuccinimide (NHS) ester group and the properties of the polyethylene (B3416737) glycol (PEG) linker.

Chemical and Physical Properties

A summary of the relevant properties of this compound is provided below.

PropertyValueSource
CAS Number 674369-02-9[1]
Molecular Formula C63H110N2O30[1]
Molecular Weight 1375.6 g/mol [1]
Solubility Water, DMSO, DCM, DMF[1]
Storage -20°C[1]

Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste: unused solid, concentrated solutions, dilute aqueous solutions, and contaminated labware.

Unused or Expired Solid this compound

Unused or expired solid reagent must be disposed of as chemical waste.

Experimental Protocol:

  • Segregation: Do not dispose of the solid powder in regular trash.

  • Packaging: Keep the reagent in its original, clearly labeled container.

  • Collection: Place the sealed container in a designated hazardous waste receptacle for collection by your institution's Environmental Health and Safety (EHS) department.

Concentrated Solutions (e.g., in DMSO or DMF)

Stock solutions or other concentrated solutions of this compound in organic solvents require disposal as hazardous chemical waste.

Experimental Protocol:

  • Collection: Collect all concentrated solutions in a sealed and appropriately labeled hazardous waste container. The container material should be compatible with the solvent used (e.g., polyethylene for DMSO or DMF solutions).

  • No Drain Disposal: Never pour concentrated solutions down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal.

  • Rinsate: The initial rinse of glassware that held concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but consult your local EHS guidelines.

Dilute Aqueous Solutions and Reaction Mixtures

Aqueous solutions from conjugation reactions or other dilute applications require treatment to hydrolyze the reactive NHS ester before disposal. NHS esters are susceptible to hydrolysis, a reaction that is accelerated at a slightly alkaline pH.[2]

Experimental Protocol:

  • Quenching: Ensure the reaction is complete or quenched. If the reaction mixture contains primary amines (e.g., Tris or glycine), the NHS ester will be consumed.

  • Hydrolysis: To ensure the complete hydrolysis of any remaining reactive NHS ester, adjust the pH of the aqueous solution to between 7 and 8.5. This can be achieved by adding a small amount of a suitable buffer, such as sodium bicarbonate.

  • Incubation: Allow the solution to stand at room temperature for several hours, or overnight, to facilitate complete hydrolysis.

  • Collection: Transfer the treated solution to a designated aqueous hazardous waste container. While polyethylene glycol (PEG) is biodegradable, it is advisable to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in treatment facilities.[3]

Contaminated Labware and Personal Protective Equipment (PPE)

All solid materials that have come into contact with this compound should be disposed of as solid hazardous waste.

Experimental Protocol:

  • Collection: Place all contaminated items, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, into a designated solid hazardous waste container.

  • Sealing: Ensure the waste container is properly sealed to prevent leakage or exposure.

  • Disposal: Arrange for the collection of the solid waste container by your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_streams Waste Stream Identification cluster_disposal_actions Disposal Actions Waste This compound Waste Solid Unused/Expired Solid Waste->Solid Concentrated Concentrated Solution (e.g., in DMSO, DMF) Waste->Concentrated Aqueous Dilute Aqueous Solution Waste->Aqueous Labware Contaminated Labware/PPE Waste->Labware DisposeSolid Dispose as Solid Chemical Waste Solid->DisposeSolid DisposeLiquid Dispose as Liquid Chemical Waste Concentrated->DisposeLiquid Hydrolyze 1. Adjust pH to 7-8.5 2. Incubate to Hydrolyze Aqueous->Hydrolyze Labware->DisposeSolid DisposeAqueous Dispose as Aqueous Chemical Waste Hydrolyze->DisposeAqueous

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. When in doubt, contact your Environmental Health and Safety (EHS) department.

References

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